3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid
Description
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Properties
IUPAC Name |
3-(phenylmethoxycarbonylamino)oxetane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-10(15)12(7-17-8-12)13-11(16)18-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDACJLQSZZYSTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Navigating the Frontier of Drug Discovery: A Technical Guide to 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid
Abstract
The relentless pursuit of novel therapeutic agents has led medicinal chemists to explore beyond the traditional chemical space. Among the most promising recent advancements is the integration of small, strained ring systems into molecular design. Oxetanes, in particular, have emerged as valuable bioisosteres for gem-dimethyl and carbonyl groups, offering improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive technical overview of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS 1379811-81-0), a key building block that marries the conformational constraints of an oxetane ring with the versatile functionality of an amino acid. We will delve into its synthesis, characterization, and strategic applications, offering a roadmap for researchers, scientists, and drug development professionals aiming to leverage this unique scaffold in their discovery programs.
Introduction: The Strategic Value of Constrained Scaffolds
In contemporary drug design, the ability to precisely control the three-dimensional conformation of a molecule is paramount. Constrained scaffolds, such as the oxetane ring system, serve as powerful tools to lock a molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target. The oxetane moiety, a four-membered ether ring, is particularly advantageous. Its strained nature imparts unique electronic and conformational properties, often leading to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability when compared to more conventional carbocyclic analogues.
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid represents a sophisticated bifunctional building block. It incorporates the desirable oxetane scaffold while presenting two orthogonal functionalities: a carboxylic acid and a protected amine. This "α,α-disubstituted amino acid" analogue allows for its seamless integration into peptide chains or its use as a versatile starting point for the synthesis of complex molecular architectures. The benzyloxycarbonyl (Cbz) protecting group provides robust protection for the amine during synthesis and can be readily removed under standard hydrogenolysis conditions, offering a clean and efficient deprotection step.
Synthesis and Manufacturing
The synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. While multiple proprietary routes exist, a common and scalable approach begins with a suitable oxetane precursor.
A General Synthetic Workflow
A representative synthetic pathway often starts from 3-oxetanol, proceeding through a series of functional group interconversions to install the requisite amino and carboxylic acid moieties at the 3-position.
Caption: Generalized Synthetic Workflow
Detailed Experimental Protocol: Cbz-Protection of the Amino Oxetane Intermediate
The following protocol is a representative example for the N-protection step, a critical stage in the overall synthesis. This procedure is based on well-established Schotten-Baumann conditions for Cbz-protection of amino acids.[1][2]
Materials:
-
3-Aminooxetane-3-carboxylic acid ester intermediate (1.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.2 eq)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve the 3-aminooxetane-3-carboxylic acid ester intermediate in a 2:1 mixture of THF and water.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add sodium bicarbonate to the solution and stir until dissolved.
-
Cbz-Cl Addition: Add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 4 hours, then warm to room temperature and stir for an additional 16 hours.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the Cbz-protected amino oxetane ester.
Causality Behind Experimental Choices:
-
Schotten-Baumann Conditions: The use of a biphasic solvent system (THF/water) with an inorganic base (NaHCO₃) ensures that the starting amine is deprotonated and soluble, while the acid chloride reagent is readily accessible.[1] The base neutralizes the HCl generated during the reaction, driving it to completion.[1]
-
Temperature Control: Maintaining a low temperature (0 °C) during the addition of the highly reactive benzyl chloroformate helps to control the reaction rate and minimize potential side reactions.
-
Aqueous Work-up: The work-up procedure is designed to remove water-soluble byproducts and excess reagents.
-
Chromatography: Silica gel chromatography is a standard and effective method for purifying the final product to a high degree.
Physicochemical and Spectroscopic Characterization
Thorough characterization of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is essential to confirm its identity, purity, and stability.
| Property | Value |
| CAS Number | 1379811-81-0 |
| Molecular Formula | C₁₂H₁₃NO₅ |
| Molecular Weight | 251.24 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and DMF |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzylic protons of the Cbz group, the methylene protons of the oxetane ring, and the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons, and the carbons of the oxetane ring.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, confirming the compound's identity.
Applications in Drug Discovery
The true value of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid lies in its application as a versatile building block for the synthesis of novel therapeutic agents. Its unique structure allows for the introduction of conformational rigidity and improved physicochemical properties into drug candidates.
As a Constrained Amino Acid Analogue
One of the primary applications of this molecule is as a non-natural, constrained amino acid in peptide synthesis. Replacing a natural amino acid with this oxetane-containing analogue can have profound effects on the resulting peptide's conformation and biological activity.
-
Enzymatic Stability: Peptides incorporating this building block are often more resistant to proteolytic degradation, leading to an extended in vivo half-life.
-
Conformational Locking: The rigid oxetane ring restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, thereby increasing its binding affinity for its target.
Caption: Integration into a Peptide Chain
As a Scaffold for Small Molecule Synthesis
Beyond peptide chemistry, the dual functionality of this molecule makes it an attractive starting point for the synthesis of diverse small molecule libraries. The carboxylic acid and the protected amine can be selectively functionalized to explore a wide range of chemical space.
-
Synthesis of Spirocyclic Compounds: The oxetane ring can serve as an anchor point for the construction of more complex spirocyclic systems.
-
Introduction of a Polar Vector: The oxetane moiety introduces a dipole moment and can act as a hydrogen bond acceptor, which can be beneficial for target engagement and for improving solubility.[3]
Conclusion
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a valuable and versatile building block in modern medicinal chemistry. Its unique combination of a conformationally constrained oxetane ring and orthogonal amino acid functionalities provides a powerful tool for the design and synthesis of novel drug candidates with improved physicochemical and pharmacological properties. As the demand for innovative therapeutic agents continues to grow, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
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Wessjohann, L. A., et al. (2024). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Kovács, E., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Hrobarik, Peter, et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
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Human lipocalins bind and export fatty acids through the secretory pathway of yeast cells. Frontiers. [Link]
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Wermuth, Camille G., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]
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Reevaluation of the pathways for the biosynthesis of polyunsaturated fatty acids. PubMed. [Link]
-
Divergent Pathways in the Biosynthesis of Bisindole Natural Products. CORE. [Link]
-
Biosynthesis of Non-Canonical Amino Acids. Encyclopedia MDPI. [Link]
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A Technical Guide to the Physicochemical Properties of Cbz-Protected Oxetane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The incorporation of strained ring systems, particularly oxetanes, into amino acid scaffolds represents a burgeoning strategy in modern medicinal chemistry and peptide design. This guide provides an in-depth technical exploration of the physicochemical properties of Carboxybenzyl (Cbz)-protected oxetane amino acids. We will delve into the synthesis, characterization, and key physicochemical parameters of these unique building blocks, offering field-proven insights into the causal relationships between their structure and properties. This document is intended to serve as a comprehensive resource for researchers leveraging these novel amino acids in drug discovery and development, providing both foundational knowledge and actionable experimental protocols.
Introduction: The Rationale for Oxetane-Containing Amino Acids
The gem-dimethyl and carbonyl groups are ubiquitous motifs in drug molecules. However, they can present liabilities such as metabolic instability and undesirable lipophilicity. The oxetane ring has emerged as a compelling bioisosteric replacement for these groups.[1][2] Its strained, four-membered ether structure imparts a unique combination of properties, including a low molecular weight, high polarity, and a distinct three-dimensional profile.[3][4] When incorporated into amino acid structures, the oxetane moiety can profoundly influence aqueous solubility, metabolic stability, and conformational preferences.[5][6][7]
The Cbz protecting group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide synthesis.[8] Its robustness under a variety of reaction conditions, coupled with its facile removal via catalytic hydrogenolysis, makes it an ideal choice for protecting the amino functionality of oxetane amino acids during synthetic manipulations.[8][9][10] This guide will focus on the intersection of these two key chemical entities: the Cbz-protected oxetane amino acid.
Synthesis and Characterization of a Representative Cbz-Protected Oxetane Amino Acid: N-Cbz-3-aminooxetane-3-carboxylic acid
A foundational step in understanding the physicochemical properties of a molecule is its synthesis and unambiguous characterization. Here, we present a representative synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid.
Synthetic Workflow
The synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid can be achieved through a multi-step process, often starting from commercially available precursors. The following diagram illustrates a plausible synthetic route.
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An In-depth Technical Guide to 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of strained ring systems has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the oxetane motif has garnered significant attention for its ability to impart desirable characteristics such as improved solubility, metabolic stability, and reduced lipophilicity. This guide provides a comprehensive technical overview of a key derivative, 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, a versatile building block for drug discovery and peptide synthesis.
Core Molecular Attributes
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, often abbreviated as Cbz-Aoc-OH, is a non-proteinogenic amino acid characterized by a central, sterically constrained oxetane ring. The benzyloxycarbonyl (Cbz) protecting group on the amino function facilitates its application in standard peptide synthesis protocols.
Molecular Identity and Physicochemical Properties
A clear understanding of the fundamental molecular properties is crucial for its effective application in research and development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₅ | [1][2][3] |
| Molecular Weight | 251.24 g/mol | [1][2][3] |
| CAS Number | 1379811-81-0 | [1][2][4] |
| Predicted Boiling Point | 483.2±45.0 °C | [3] |
| Predicted Density | 1.37±0.1 g/cm³ | [3] |
The Oxetane Advantage in Drug Design
The incorporation of the oxetane ring, a four-membered heterocycle containing an oxygen atom, offers several distinct advantages in the design of novel therapeutics. Its inherent ring strain and polarity can significantly influence the conformation and properties of a parent molecule.
The oxetane moiety is recognized for its capacity to:
-
Enhance Aqueous Solubility: The polar nature of the ether linkage within the oxetane ring can lead to improved solubility, a critical factor for drug bioavailability.
-
Improve Metabolic Stability: The strained ring system can be less susceptible to metabolic degradation compared to more conventional acyclic or larger ring structures.
-
Reduce Lipophilicity: The introduction of the polar oxetane can decrease the overall lipophilicity of a compound, potentially leading to a more favorable pharmacokinetic profile.
The oxetane ring is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups, often resulting in superior pharmacological properties.
Synthesis and Methodologies
The synthesis of 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid and related oxetane-containing building blocks typically starts from commercially available precursors like 3-oxetanone. The synthetic routes must be carefully designed to be compatible with the strained oxetane ring, which can be sensitive to harsh acidic or basic conditions.
A general synthetic workflow for preparing functionalized oxetane carboxylic acids is depicted below.
Caption: A generalized workflow for the synthesis of 3-substituted oxetane-3-carboxylic acids.
Exemplary Protocol: Saponification of an Ester Precursor
This protocol outlines a general method for the hydrolysis of a methyl or ethyl ester of a Cbz-protected amino-oxetane carboxylic acid to yield the final carboxylic acid.
Materials:
-
Methyl/Ethyl 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the ester precursor in a mixture of THF and water.
-
Add LiOH·H₂O to the solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Remove the THF under reduced pressure.
-
Acidify the aqueous residue to a pH of approximately 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Applications in Peptide Synthesis and Drug Discovery
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid serves as a valuable building block for the synthesis of modified peptides and peptidomimetics. The Cbz protecting group is stable under a variety of coupling conditions and can be readily removed by catalytic hydrogenation.
Peptide Coupling
The incorporation of this amino acid into a peptide sequence follows standard peptide coupling protocols. The carboxylic acid is activated in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and then reacted with the free amino group of another amino acid or peptide.
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The Cbz-Oxetane Amino Acid Building Block: A Scaffold for Innovation in Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with enhanced pharmacological properties is a central theme in modern drug discovery. Small, strained ring systems have emerged as powerful tools for modulating the physicochemical and metabolic profiles of therapeutic candidates. Among these, the oxetane motif has garnered significant attention for its ability to serve as a polar, metabolically stable, and conformationally rigid bioisostere for commonly used functional groups.[1][2][3] This technical guide provides an in-depth exploration of the N-Carbobenzyloxy (Cbz)-protected 3-aminooxetane-3-carboxylic acid building block, a versatile scaffold for incorporation into peptides, peptidomimetics, and small molecule drugs. We will dissect its synthesis, elucidate the rationale behind key experimental choices, present detailed protocols, and discuss its strategic application in the development of next-generation therapeutics.
The Strategic Value of Oxetanes in Drug Design
The incorporation of an oxetane ring into a molecule is not merely a structural curiosity; it is a strategic decision aimed at overcoming common liabilities in drug development. The four-membered oxygen-containing heterocycle imparts a unique combination of properties that are highly desirable in medicinal chemistry.[4][5]
-
Improved Physicochemical Properties: Oxetanes are polar motifs that can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[4][5] Their introduction can also reduce the lipophilicity (LogD) of a compound compared to isosteric aliphatic groups like a gem-dimethyl moiety.[4]
-
Metabolic Stability: The oxetane ring is generally robust and can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[4][5] This can lead to improved pharmacokinetic profiles, including longer half-lives.
-
Modulation of Basicity: When placed adjacent to an amine, the electron-withdrawing nature of the oxetane ring reduces the basicity (pKa) of the nitrogen atom.[2][3] This subtle tuning can be crucial for optimizing target engagement, reducing off-target effects, and improving cell permeability.
-
Conformational Constraint: In peptide chemistry, incorporating rigid elements like oxetane amino acids can pre-organize the peptide backbone into specific conformations, such as turns.[6][7] This can enhance binding affinity to targets and facilitate challenging macrocyclizations.[6][7]
The 3-aminooxetane-3-carboxylic acid scaffold combines these benefits with the versatile handles of an amino acid, making it a powerful building block. The Cbz protecting group provides a robust, well-characterized, and orthogonal "mask" for the amino function, essential for controlled, stepwise synthesis.[][9]
Synthesis of the Cbz-Oxetane Amino Acid Core
The most common and scalable route to N-Cbz-3-aminooxetane-3-carboxylic acid begins with the commercially available oxetan-3-one. The synthesis can be logically broken down into three key stages: formation of the aminonitrile, hydrolysis to the amino acid, and N-protection.
Caption: General synthetic workflow from oxetan-3-one to the target building block.
Stage 1: The Strecker Synthesis to Form the Aminonitrile
The Strecker synthesis is a classic method for producing α-amino acids. In this context, it provides an efficient route to the key 3-amino-3-cyano oxetane intermediate.[10] The choice of reagents is critical to ensure the stability of the strained oxetane ring.
-
Causality: While traditional Strecker conditions might use KCN and ammonia, a modified approach using a secondary amine (like dibenzylamine) and a non-protic cyanide source (like trimethylsilyl cyanide, TMSCN) is often preferred.[10] Dibenzylamine serves a dual purpose: it acts as the amine source and the resulting N,N-dibenzyl group is a versatile protecting group that can be removed later via hydrogenolysis. TMSCN is less hazardous and more soluble in organic solvents than alkali metal cyanides. The reaction proceeds through the formation of an iminium intermediate, which is then trapped by the cyanide nucleophile.
Stage 2: Hydrolysis of the Nitrile
Converting the nitrile to a carboxylic acid is a pivotal step that requires careful control of reaction conditions to prevent the acid- or base-catalyzed ring-opening of the oxetane.[10]
-
Causality: Harsh acidic conditions (e.g., concentrated HCl at high temperatures) can readily protonate the oxetane oxygen, leading to ring cleavage and the formation of unwanted byproducts.[10] Therefore, hydrolysis is typically performed under carefully controlled basic conditions (e.g., using NaOH or Ba(OH)₂) followed by neutralization.[10] This approach saponifies the nitrile to the carboxylate salt while minimizing the risk to the oxetane core. Subsequent, careful acidification precipitates the free amino acid.
Stage 3: Carbobenzyloxy (Cbz) Protection
With the core amino acid in hand, the final step is to protect the primary amine. The Cbz group is ideal for this purpose due to its high stability under a wide range of conditions and its clean removal via catalytic hydrogenation.[][9]
-
Causality: The protection is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[][9] The amino acid is dissolved in an aqueous basic solution (e.g., NaHCO₃ or NaOH) to deprotonate the amino group, enhancing its nucleophilicity. Cbz-Cl is then added, often in an organic solvent, and reacts with the amine to form the stable carbamate. Maintaining a basic pH throughout the addition is crucial to neutralize the HCl generated during the reaction.
Applications in Synthesis
The true value of Cbz-3-aminooxetane-3-carboxylic acid lies in its utility as a versatile building block for constructing complex molecules with improved properties.
Caption: Applications of the building block in peptide and small molecule synthesis.
Peptide Synthesis and Peptidomimetics
The building block can be incorporated into peptide sequences using standard solution-phase or solid-phase peptide synthesis (SPPS) methodologies.[11][12][13] After activation of its carboxylic acid with common coupling reagents (e.g., HBTU, HATU, or DCC), it readily couples with the N-terminus of a growing peptide chain.
The resulting oxetane-modified peptide (OMP) benefits from the properties of the oxetane core. Studies have shown that replacing a backbone amide with an oxetane can induce turns in peptide structures, which can be advantageous for creating macrocyclic peptides that often suffer from low cyclization efficiencies.[6][7] Furthermore, the non-natural structure provides resistance to enzymatic degradation by proteases.[4][11]
Small Molecule Drug Discovery
Beyond peptides, this building block serves as an excellent starting point for small molecule synthesis. The oxetane can act as a bioisostere for a carbonyl or gem-dimethyl group, allowing chemists to systematically probe structure-activity relationships (SAR) and improve drug-like properties.[1][14] The amino and carboxylic acid handles provide two orthogonal points for diversification, enabling the rapid generation of compound libraries for screening.
Detailed Experimental Protocols
The following protocols are provided as a guide and should be adapted based on laboratory conditions and scale. Standard laboratory safety procedures must be followed.
Protocol 1: Synthesis of 3-(Dibenzylamino)oxetane-3-carbonitrile
-
Objective: To synthesize the key aminonitrile intermediate from oxetan-3-one.
-
Methodology:
-
To a stirred solution of oxetan-3-one (1.0 equiv) and dibenzylamine (1.05 equiv) in dichloromethane (DCM, ~5 mL/mmol) at 0 °C, add trimethylsilyl cyanide (TMSCN, 1.1 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.
-
Protocol 2: Synthesis of 3-Aminooxetane-3-carboxylic Acid
-
Objective: To hydrolyze the nitrile and remove the dibenzyl protecting group.
-
Methodology:
-
Dissolve the aminonitrile from Protocol 1 (1.0 equiv) in a mixture of dioxane and 6 M HCl (1:1).
-
Heat the mixture to reflux (e.g., 100 °C) for 24-48 hours, monitoring by TLC or LC-MS until the nitrile is fully consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove the dioxane.
-
Dissolve the residue in methanol and add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol %).
-
Subject the mixture to hydrogenation (H₂, balloon or Parr apparatus) at room temperature for 16-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is often the hydrochloride salt of the amino acid, which can be used directly or neutralized by techniques such as ion-exchange chromatography to yield the zwitterionic amino acid.
-
Protocol 3: Synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid
-
Objective: To protect the amine of the core amino acid with a Cbz group.[9]
-
Methodology:
-
Dissolve 3-aminooxetane-3-carboxylic acid (1.0 equiv) in 1 M aqueous NaOH (2.5 equiv) and cool the solution in an ice bath to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 equiv) dropwise while vigorously stirring, ensuring the temperature remains below 5 °C and the pH remains basic.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Wash the aqueous mixture with diethyl ether to remove any unreacted Cbz-Cl.
-
Re-cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final Cbz-protected building block.
-
Physicochemical Data and Stability Profile
Understanding the properties and limitations of the building block is essential for its successful application.
| Property | Value (Estimated/Typical) | Significance |
| Molecular Formula | C₁₂H₁₃NO₅ | - |
| Molecular Weight | 251.24 g/mol | Important for reaction stoichiometry. |
| Appearance | White to off-white solid | Standard for purified amino acid derivatives. |
| ClogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |
| Cbz Stability | Stable to basic and mildly acidic conditions.[9] | Orthogonal to Fmoc and Boc deprotection. |
| Cbz Cleavage | Catalytic Hydrogenation (e.g., H₂/Pd/C).[9] | Provides clean and efficient deprotection. |
| Oxetane Stability | Generally stable, but sensitive to strong acids.[10] | Requires careful condition selection during synthesis. |
The oxetane core is robust under most synthetic conditions, including standard peptide coupling and basic (e.g., piperidine) or mild acidic (e.g., TFA for Boc deprotection) treatments. However, prolonged exposure to strong, hot acids should be avoided to prevent ring-opening.[10]
Conclusion and Future Outlook
The N-Cbz-3-aminooxetane-3-carboxylic acid is more than just another non-natural amino acid; it is a strategically designed building block that empowers medicinal chemists to address fundamental challenges in drug design. Its ability to confer improved solubility, metabolic stability, and conformational control makes it an invaluable tool for optimizing lead compounds.[4][5] As the principles of sp³-rich, three-dimensional molecular design continue to gain prominence, the demand for sophisticated and versatile scaffolds like this Cbz-oxetane amino acid will undoubtedly grow, paving the way for new and improved therapeutic agents.
References
-
Macrocyclisation of small peptides enabled by oxetane incorporation. Royal Society of Chemistry. [Link]
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Macrocyclisation of small peptides enabled by oxetane incorporation - PMC. National Center for Biotechnology Information. [Link]
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Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]
-
Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Center for Biotechnology Information. [Link]
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Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
-
Development of oxetane modified building blocks for peptide synthesis. SciSpace. [Link]
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]
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Development of oxetane modified building blocks for peptide synthesis. Royal Society of Chemistry. [Link]
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Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
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Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
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Oxetanes: formation, reactivity and total syntheses of natural products. beilstein-journals.org. [Link]
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The Oxetane Ring: A Modern Bioisostere for Optimizing Drug-Like Properties
An In-depth Technical Guide:
Abstract
The oxetane ring, a four-membered oxygen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of properties—small size, high polarity, three-dimensionality, and metabolic stability—makes it an exceptionally versatile tool for drug development professionals.[3][4] This guide provides an in-depth analysis of the strategic application of the oxetane motif. We will explore its role as a powerful bioisostere for common functional groups, its profound impact on aqueous solubility, lipophilicity, and metabolic pathways, and its ability to modulate the basicity of proximal amines. Through detailed case studies, practical synthetic protocols, and quantitative data, this whitepaper serves as a comprehensive resource for researchers aiming to leverage the oxetane ring to overcome preclinical challenges and design superior therapeutic candidates.
The Emergence of the Oxetane in Medicinal Chemistry
An oxetane is a heterocycle consisting of three carbon atoms and one oxygen atom in a four-membered ring.[5] This structure possesses significant ring strain (approx. 106 kJ/mol), which contributes to its nearly planar geometry and unique reactivity.[3][6] For years, concerns over this strain-induced instability and synthetic intractability limited its use.[1][7] However, pioneering work demonstrated that the 3,3-disubstituted pattern is particularly stable and that the motif as a whole offers remarkable advantages, sparking an "oxetane rush" in drug discovery.[1][2]
The value of the oxetane lies in its ability to confer multiple benefits simultaneously. It is a compact, polar, sp3-rich motif that can dramatically improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound, often during the late stages of optimization.[1][3] Its incorporation can lead to enhanced aqueous solubility, improved metabolic stability, and reduced off-target toxicity, making it a critical component in the medicinal chemist's toolbox.[3][4][8]
The Oxetane as a Versatile Bioisostere
Bioisosterism—the replacement of a functional group with another that retains similar molecular shape and volume but offers different electronic and physicochemical properties—is a foundational strategy in drug design.[9] The oxetane ring has proven to be an exceptionally effective bioisostere for several problematic or non-optimal functional groups.[1][3][10]
Surrogate for the gem-Dimethyl Group
The gem-dimethyl group is frequently used to block sites of metabolic oxidation. However, this comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME properties.[2][9] The oxetane ring provides a masterful solution. It occupies a similar molecular volume to the gem-dimethyl group but introduces polarity, thereby blocking metabolism without the associated lipophilicity penalty.[1][2][9]
This strategic swap can lead to a simultaneous improvement in both metabolic stability and aqueous solubility.[7][11] The oxygen atom of the oxetane is a hydrogen bond acceptor, further enhancing its favorable interactions in an aqueous environment.[6][9]
Figure 1: Bioisosteric replacement of a metabolically labile C-H₂ group with a gem-dimethyl or an oxetane moiety.
Isostere of the Carbonyl Group
Carbonyl groups are polar and can act as hydrogen bond acceptors, but they also present liabilities, including susceptibility to enzymatic reduction, chemical instability, and potential for epimerization of adjacent stereocenters.[9][10] The oxetane ring serves as a stable, non-planar isostere of the carbonyl group.[10][11] It mimics the carbonyl's key electronic features—comparable polarity, dipole moment, and hydrogen bonding ability—while being metabolically and chemically more robust.[1][2][9]
Table 1: Comparative Properties of a Carbonyl vs. Oxetane Bioisostere
| Property | Carbonyl (Ketone) | Oxetane | Rationale for Replacement |
|---|---|---|---|
| Polarity | High | High | Maintained H-bonding capacity.[6][12] |
| Metabolic Stability | Susceptible to reduction | Generally high | Avoids metabolic liabilities.[9][11][13] |
| Chemical Stability | Potential for enolization/epimerization | High | Increases chemical robustness.[9][10] |
| Geometry | Planar (sp²) | Puckered (sp³) | Introduces three-dimensionality, potentially improving target fit.[1] |
Fine-Tuning ADME Properties with Oxetane Incorporation
The strategic incorporation of an oxetane ring is most often a late-stage optimization tactic to remediate problematic physicochemical properties.[1] Its impact on ADME parameters can be profound and multifaceted.
Enhancing Aqueous Solubility
A common hurdle in drug development is poor aqueous solubility. The high polarity of the oxetane ring makes it an excellent tool for increasing solubility.[1][3][4] The magnitude of this effect is context-dependent but can be dramatic, with reported solubility increases ranging from four-fold to over 4000-fold upon replacing a gem-dimethyl group.[5][7]
-
Case Study: IDO1 Inhibitors In the development of indoleamine 2,3-dioxygenase (IDO1) inhibitors, researchers at Incyte replaced a cyclobutene moiety with an oxetane. The resulting compound showed significantly improved potency and a better metabolic profile, which was attributed in part to improved physicochemical properties like solubility.[3]
Modulating Lipophilicity (LogD)
High lipophilicity is often linked to poor solubility, high metabolic clearance, and off-target toxicity. Replacing lipophilic groups like gem-dimethyl or cyclobutane with an oxetane reliably reduces a compound's lipophilicity (LogD), a key parameter in drug design.[1][4][9]
Improving Metabolic Stability and Directing Metabolism
The oxetane ring is generally robust to metabolic degradation.[9][13] By replacing a metabolically labile group, it can significantly increase the half-life of a drug candidate.[1][3]
A more subtle but powerful application is the ability to redirect metabolic pathways. Most drugs are metabolized by cytochrome P450 (CYP450) enzymes, creating a high potential for drug-drug interactions (DDIs).[5] The incorporation of an oxetane can steer metabolism away from CYP450s and towards other enzymes, such as microsomal epoxide hydrolase (mEH), which catalyzes the ring-opening of the oxetane to a diol.[4][5] This strategy can produce a cleaner DDI profile and a safer drug candidate.[5]
Attenuating Amine Basicity (pKa)
The basicity of amine groups is a critical parameter that influences a molecule's absorption, distribution, target binding, and off-target effects like hERG channel inhibition.[1] The oxetane ring functions as an inductive electron-withdrawing group, effectively reducing the pKa of nearby amines.[1][8][9]
-
Case Study: RSV Fusion Inhibitors In a series of respiratory syncytial virus (RSV) inhibitors, a terminal amine with a high pKa (10.4) led to a high volume of distribution and unwanted bioaccumulation. Replacing an alkyl substituent with an oxetane on the amine was described as the "highlight of the discovery," as it lowered the pKa to 8.0.[4] This modification successfully reduced the volume of distribution while maintaining high potency, leading to the clinical candidate Ziresovir.[4][10]
Table 2: Impact of Oxetane on Key Physicochemical Properties
| Property | General Effect of Oxetane Incorporation | Medicinal Chemistry Implication |
|---|---|---|
| Aqueous Solubility | Increase | Overcomes delivery and bioavailability issues.[3][7] |
| Lipophilicity (LogD) | Decrease | Improves ADME profile, reduces toxicity.[1][9] |
| Metabolic Stability | Increase | Increases drug half-life and exposure.[1][3] |
| Metabolic Pathway | Can shift from CYP450 to mEH | Reduces risk of drug-drug interactions.[4][5] |
| Amine Basicity (pKa) | Decrease | Reduces hERG liability, improves selectivity.[1][4] |
Practical Guide: Synthesis and Incorporation of the Oxetane Ring
The increased adoption of oxetanes has been driven by advances in their synthesis, making them more accessible.[14][15] Strategies generally fall into two categories: de novo construction of the ring or functionalization of pre-existing oxetane building blocks.
Figure 2: General synthetic strategies for the incorporation of oxetane rings in drug candidates.
Key Synthetic Methods
-
Intramolecular Williamson Etherification: This is a classic and widely used method involving the cyclization of a 1,3-diol, where one hydroxyl group is converted into a good leaving group (e.g., a tosylate) and the other acts as a nucleophile.[4][16][17]
-
Paternò-Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[4][18]
-
From Building Blocks: The commercial availability of oxetan-3-one and other simple oxetanes has revolutionized their use.[7][16][19] These building blocks allow for late-stage functionalization of lead compounds, which is highly desirable in optimization campaigns.[1]
Experimental Protocol: Synthesis of a 3-Amino-3-Aryl Oxetane
This protocol outlines a common sequence starting from oxetan-3-one, illustrating the building block approach.
Objective: To synthesize a 3-amino-3-aryl oxetane, a motif useful as a benzamide bioisostere.[12]
Step 1: Grignard Addition to Oxetan-3-one
-
Reaction: Arylmagnesium bromide (1.1 eq) is added dropwise to a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar).
-
Causality: The low temperature is critical to control the exothermic reaction and prevent side reactions, including ring-opening of the strained oxetane. The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon.
-
Workup: The reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Result: 3-Aryl-oxetan-3-ol.
Step 2: Conversion of Tertiary Alcohol to a Leaving Group (e.g., Mesylate)
-
Reaction: The 3-aryl-oxetan-3-ol (1.0 eq) is dissolved in anhydrous DCM. Triethylamine (1.5 eq) is added, and the solution is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise.
-
Causality: Triethylamine acts as a base to neutralize the HCl generated during the reaction. Methanesulfonyl chloride converts the hydroxyl group into a good leaving group (mesylate) in preparation for nucleophilic substitution. The reaction is run at 0 °C to maintain control.
-
Workup: The reaction is washed with water and brine. The organic layer is dried and concentrated to yield the crude mesylate, which is often used directly in the next step.
-
Result: 3-Aryl-oxetan-3-yl methanesulfonate.
Step 3: Azide Displacement (Sₙ2 Reaction)
-
Reaction: The crude mesylate (1.0 eq) is dissolved in DMF, and sodium azide (NaN₃, 2.0 eq) is added. The mixture is heated to 60-80 °C.
-
Causality: Azide is a good nucleophile for the Sₙ2 displacement of the mesylate. DMF is a suitable polar aprotic solvent for this reaction. Heating is required to overcome the activation energy for the substitution.
-
Workup: The reaction mixture is diluted with water and extracted with ethyl acetate. The organic layers are washed with brine, dried, and concentrated.
-
Result: 3-Azido-3-aryl-oxetane.
Step 4: Reduction of Azide to Primary Amine
-
Reaction: The 3-azido-3-aryl-oxetane (1.0 eq) is dissolved in methanol or ethanol. Palladium on carbon (10 mol %) is added, and the mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker).
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing azides to primary amines. The reaction is typically monitored by TLC until the starting material is consumed.
-
Workup: The reaction mixture is filtered through Celite to remove the palladium catalyst, and the filtrate is concentrated.
-
Result: 3-Aryl-oxetan-3-amine.
Challenges and Future Outlook
Despite its successes, the use of the oxetane ring is not without challenges. The inherent ring strain can lead to instability under strongly acidic conditions.[14][20] While synthetic methods have advanced, large-scale synthesis can still be problematic, requiring process chemistry optimization.[1][4]
The future for oxetanes in medicinal chemistry is bright. Initially used as pendant groups to optimize physicochemical properties, there is growing interest in using them as core scaffolding and direct binding elements.[4][8] Continued innovation in synthetic chemistry will undoubtedly provide more efficient and sustainable routes to novel oxetane derivatives, further expanding their application and solidifying their role as an indispensable tool in the development of new medicines.[4][21]
References
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Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Kihlstrand, J., et al. (2022). Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [Link]
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St. Amant, A. H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
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Gorin, C. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. [Link]
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Raffa, R., & Pergolizzi Jr., J. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic & Biomolecular Chemistry. [Link]
-
Maga, T. (2012). Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Scott, J. S., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [Link]
-
Singh, S., et al. (2025). Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. Journal of Molecular Structure. [Link]
-
Carreira, E. M. (2009). Oxetanes in drug discovery. ETH Zurich Research Collection. [Link]
-
St. Amant, A. H., et al. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]
-
National University of Singapore. (2025). Novel method to synthesize valuable fluorinated drug compounds. ScienceDaily. [Link]
-
Gorin, C. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? PubMed. [Link]
-
Chemie Brunschwig. (n.d.). Oxetane. Chemie Brunschwig. [Link]
-
Dračínský, M., & Hodgkinson, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]
-
Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group, University of Illinois. [Link]
-
Science of Synthesis. (n.d.). Oxetanes and Oxetan-3-ones. Georg Thieme Verlag KG. [Link]
-
Stepan, A. F., et al. (2012). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Journal of Medicinal Chemistry. [Link]
-
Jadhav, A. M., et al. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]
-
The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]
-
Dračínský, M., & Hodgkinson, P. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journals. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
-
Moody, C. J., & Rzepa, H. S. (2014). Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed OH Insertion and CC Bond-Forming Cyclization. Angewandte Chemie International Edition. [Link]
-
Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
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Engineering Rigidity: A Technical Guide to Constrained Amino Acids in Peptide Drug Design
Executive Summary
The "peptide paradox"—high potency and selectivity coupled with poor bioavailability and metabolic instability—has historically limited peptides to extracellular targets. The solution lies in conformational constraint . By introducing steric restrictions via non-natural amino acids, researchers can pre-organize peptides into bioactive conformations, mask proteolytic cleavage sites, and facilitate membrane permeability. This guide provides a technical roadmap for integrating constrained amino acids (Aib, N-methylated residues, and olefinic staples) into solid-phase peptide synthesis (SPPS) workflows.
Part 1: The Thermodynamic Rationale
Entropy, Enthalpy, and the Binding Event
To design effective peptides, one must manipulate the Gibbs Free Energy equation:
-
Native Peptides (The Problem): Linear peptides exist as a dynamic ensemble of conformers in solution. Upon binding to a target, they must adopt a single, rigid conformation. This results in a massive loss of conformational entropy (
), a thermodynamic penalty that fights against the favorable enthalpy ( ) of binding. -
Constrained Peptides (The Solution): By chemically restricting the peptide's flexibility (e.g., cyclization or steric locking), the molecule is "pre-organized" into its bioactive shape. The entropic cost of binding is paid during synthesis rather than during binding, significantly improving affinity (
).
Visualization: The Thermodynamic Landscape
Figure 1: Pre-organization reduces the entropic penalty of binding, effectively lowering the activation energy barrier for target engagement.
Part 2: The Constrained Amino Acid Toolbox
-Aminoisobutyric Acid (Aib)[1][2]
-
Mechanism: Aib contains two methyl groups at the
-carbon. This "gem-dimethyl" effect creates severe steric clashes that restrict rotation around the and torsion angles. -
Effect: Strongly promotes helical structures (
-helix or -helix depending on sequence length). -
Application: Stabilizing short helical epitopes (e.g., p53-MDM2 inhibitors).[1]
N-Methylation[1][4][5][6][7]
-
Mechanism: Replacing the amide proton (-NH) with a methyl group (-NMe).
-
Effect:
-
Permeability: Removes a hydrogen bond donor, lowering the desolvation energy required to cross lipophilic membranes.
-
Stability: Sterically blocks proteases from accessing the peptide bond.
-
-
Application: Oral bioavailability (e.g., Cyclosporine A mimetics).[2]
Hydrocarbon Stapling (Olefinic Non-Natural Amino Acids)
-
Mechanism: Incorporation of
-methyl, -alkenyl amino acids at positions and (or ). A Ring-Closing Metathesis (RCM) reaction creates a covalent "staple" across the helix face. -
Effect: Locks the peptide into an
-helix, enhances cellular uptake via endocytosis, and confers protease resistance.[3][4]
Part 3: Synthetic Methodologies & Protocols[8]
Challenge: Steric Hindrance in SPPS
Coupling constrained amino acids (especially Aib and N-methylated residues) is difficult because the nucleophilic amine is sterically shielded.[5] Standard protocols (HBTU/DIEA) often fail, leading to deletion sequences.
Protocol 1: High-Efficiency Coupling for Hindered Residues
Reagents:
-
Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) as an additive to reduce racemization and boost reactivity.
-
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) for better swelling.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Activation (The Critical Step):
-
Dissolve Fmoc-AA-OH (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF.
-
Add DIEA (8 eq) immediately before adding to resin.
-
Note: Pre-activation should not exceed 30 seconds to avoid guanidinium formation.
-
-
Coupling: Shake for 2 hours at room temperature .
-
Optimization: For Aib-Aib or N-Me-N-Me linkages, use microwave irradiation (75°C for 5 min) or double coupling (repeat step 3-4).
-
-
Capping: Acetic anhydride/DIEA/DMF to terminate unreacted chains.
Protocol 2: Ring-Closing Metathesis (Stapling) on Resin
Reagents:
-
Catalyst: Grubbs I or II Catalyst (Bis(tricyclohexylphosphine)benzylidine ruthenium(IV) dichloride).
-
Solvent: 1,2-Dichloroethane (DCE) (degassed).
Workflow:
-
Assembly: Synthesize linear peptide with olefinic residues (e.g.,
and ) at desired positions. Do not remove N-terminal Fmoc. -
Preparation: Wash resin with DCM (3x) and degassed DCE (3x).
-
Reaction:
-
Dissolve Grubbs Catalyst (20 mol%) in degassed DCE.
-
Add to resin and shake for 2 hours under
atmosphere. -
Drain and repeat with fresh catalyst solution (2 hours).
-
-
Wash: Wash extensively with DCE, DCM, and DMF to remove Ruthenium traces.
-
Final Deprotection: Remove N-terminal Fmoc and cleave from resin.
Visualization: Decision Logic for Constraint Selection
Figure 2: Decision matrix for selecting the appropriate constraint based on target location and secondary structure requirements.
Part 4: Quantitative Comparison of Constraints
| Feature | Native Peptide | Aib Substitution | N-Methylation | Hydrocarbon Stapling |
| Proteolytic Stability | Low ( | Moderate | High | Very High |
| Membrane Permeability | Negligible | Low | High (if H-bonds masked) | High (Active uptake) |
| Conformational Rigidity | Low (Flexible) | High (Helical) | Moderate (Local) | Very High (Global) |
| Synthetic Difficulty | Low | High (Steric hindrance) | High (Steric hindrance) | Moderate (RCM step) |
| Solubility | Variable | Low (Hydrophobic) | High | Low (Hydrophobic staple) |
References
-
Verdine, G. L., & Walensky, L. D. (2007). The challenge of drugging undruggable targets in cancer: The peptide stapling solution. Clinical Cancer Research. Link
-
Chatterjee, J., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Link
-
Blackwell, H. E., & Grubbs, R. H. (1998). Highly efficient synthesis of covalently cross-linked peptide helices by ring-closing metathesis. Angewandte Chemie International Edition. Link
-
Fairlie, D. P., et al. (1998). Conformational selection of inhibitors for the HIV-1 protease. Journal of Medicinal Chemistry. Link
-
FDA Drug Approvals. (2014). Pasireotide (Signifor) - Example of a somatostatin analog using conformational constraint. Link
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- 3. Synthesis of Stabilized Alpha-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
A Comprehensive Technical Guide to the Safe Handling of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Oxetane Scaffolds in Medicinal Chemistry
The oxetane motif, a strained four-membered cyclic ether, has emerged as a valuable building block in modern drug discovery. Its incorporation into molecular scaffolds can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[1][2] The rigid, three-dimensional nature of the oxetane ring also allows for the exploration of novel chemical space, a critical aspect of developing next-generation therapeutics.[3]
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, a derivative of 3-aminooxetane-3-carboxylic acid, is a particularly interesting compound for pharmaceutical research. It serves as a constrained amino acid analogue, providing a unique structural element for the synthesis of peptides and other complex molecules with potential therapeutic applications.[4][5] The benzyloxycarbonyl (Cbz) protecting group offers stability during synthetic manipulations and can be selectively removed under specific conditions, making it a versatile intermediate in multi-step syntheses.[6]
This guide provides an in-depth overview of the safety and handling considerations for 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, informed by data on the parent oxetane-3-carboxylic acid and the reagents used in its preparation. It is designed to equip researchers and drug development professionals with the necessary knowledge to handle this compound responsibly and effectively in a laboratory setting.
PART 1: Hazard Identification and Safety Precautions
The primary hazards are associated with the oxetane-3-carboxylic acid core, which is known to be a skin and serious eye irritant.[7][8] The synthetic precursor, benzyl chloroformate, is a highly corrosive and toxic chemical that requires stringent handling protocols.[7][9][10]
Hazard Classification
Based on available data for structurally related compounds, 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid should be handled as a compound with the following potential hazards:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | 2A | Warning | H319: Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation. |
This table is a conservative estimation based on available data for similar compounds and should be treated as a guideline. A substance-specific risk assessment should always be conducted.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[9] | Protects against splashes of the compound and reagents, which can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[11] | Prevents skin contact, which can lead to irritation. |
| Body Protection | Laboratory coat, and in cases of potential significant exposure, a chemically impervious suit. | Protects skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated fume hood. If aerosols may be generated, a NIOSH-approved respirator may be necessary.[12] | Minimizes the inhalation of dust or aerosols, which can cause respiratory tract irritation. |
Engineering Controls
| Control Measure | Specification | Rationale |
| Ventilation | Work should be conducted in a certified chemical fume hood.[11] | To control exposure to airborne dust or vapors, especially during weighing and transfer operations. |
| Safety Equipment | An eyewash station and safety shower must be readily accessible.[13] | To provide immediate decontamination in case of accidental exposure. |
PART 2: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid compound carefully to prevent the generation of dust.[11]
-
Prevent Contact: Avoid all direct contact with the skin, eyes, and clothing.[9]
-
Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[11]
-
Inert Atmosphere: For long-term storage and in certain reactions, handling under an inert atmosphere (e.g., argon or nitrogen) may be advisable to prevent potential degradation.
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Temperature: Store in a cool, dry, and well-ventilated area.[14] Some sources recommend freezer storage for oxetane-3-carboxylic acid.[14]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and moisture.[12]
PART 3: Reactivity and Stability Profile
Understanding the chemical behavior of 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is paramount for designing safe and effective experiments.
Stability of the Oxetane Ring
The oxetane ring, while strained, is generally stable under many synthetic conditions. However, its stability can be compromised under certain circumstances:
-
Acidic Conditions: The oxetane ring is susceptible to ring-opening reactions in the presence of strong acids.[3] This is a critical consideration when choosing deprotection strategies or reaction conditions.
-
Thermal Stress: Some oxetane-carboxylic acids have been observed to be unstable upon heating, leading to isomerization into lactones.[15] Therefore, prolonged heating should be approached with caution, and reaction temperatures should be carefully controlled.
The Role of the Cbz Protecting Group
The benzyloxycarbonyl (Cbz) group is a robust protecting group for amines. It is stable to a wide range of reaction conditions, but can be cleaved under specific circumstances:
-
Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source). This method is generally mild and selective.
-
Acidic Conditions: Strong acids can also cleave the Cbz group, but this approach must be balanced with the acid sensitivity of the oxetane ring.
The interplay between the stability of the oxetane ring and the reactivity of the Cbz group is a key consideration in the synthetic utility of this molecule.
PART 4: Experimental Protocol - Synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid
This section provides a representative, step-by-step methodology for the synthesis of the title compound, highlighting the causality behind the experimental choices.
Reaction Scheme
Caption: Synthesis of the target compound via N-protection.
Step-by-Step Methodology
-
Dissolution of Starting Material: In a well-ventilated fume hood, dissolve 3-aminooxetane-3-carboxylic acid in a suitable aqueous basic solution (e.g., 1M sodium hydroxide) with cooling in an ice bath.
-
Causality: The basic conditions are necessary to deprotonate the amino group, rendering it nucleophilic for the subsequent reaction with benzyl chloroformate. Cooling is essential to control the exothermic nature of the reaction and to minimize potential side reactions.
-
-
Addition of Benzyl Chloroformate: While vigorously stirring the cooled solution, slowly add benzyl chloroformate.
-
Causality: Slow addition is crucial to maintain temperature control and to prevent localized high concentrations of the highly reactive benzyl chloroformate, which could lead to unwanted side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at a controlled low temperature (e.g., 0-5 °C) for a specified period (typically 2-4 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Causality: Low-temperature reaction conditions are maintained to ensure the stability of the oxetane ring and to prevent the degradation of the product.
-
-
Work-up: Once the reaction is complete, carefully acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.
-
Causality: Acidification protonates the carboxylate group, rendering the product less water-soluble and facilitating its extraction into an organic solvent.
-
-
Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate).
-
Causality: Ethyl acetate is a common choice for extracting moderately polar organic compounds from aqueous solutions.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
-
Causality: These standard purification steps remove residual water, inorganic salts, and other impurities to yield the pure product.
-
PART 5: Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10] |
Spill Response
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the spilled material for disposal.
PART 6: Waste Disposal
All waste materials, including the compound itself, contaminated materials, and solvents, should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. indiamart.com [indiamart.com]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com [carlroth.com]
- 7. grokipedia.com [grokipedia.com]
- 8. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. Benzyl Chloroformate | 501-53-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemos.de [chemos.de]
- 13. synquestlabs.com [synquestlabs.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. chemrxiv.org [chemrxiv.org]
Theoretical Conformational Analysis of Oxetane-Containing Peptides
Executive Summary: The Oxetane Revolution in Peptidomimetics
In modern drug discovery, the incorporation of oxetane rings into peptide backbones has shifted from an academic curiosity to a strategic tool for altering pharmacokinetic profiles.[1][2] Unlike traditional steric constraints (e.g., cyclopropane or gem-dimethyl groups), the oxetane ring offers a dual benefit: it acts as a steric conformational lock while simultaneously serving as a metabolic sink and solubility enhancer due to its high dipole moment and hydrogen bond acceptor capabilities.
This guide provides a rigorous theoretical framework for analyzing these systems. It moves beyond standard molecular mechanics, which often fail to capture the subtle electronic effects of the strained ether, and advocates for a hybrid Quantum Mechanics/Molecular Dynamics (QM/MD) approach.
Physicochemical Basis of Conformational Biasing
To model oxetane peptides accurately, one must understand the forces driving their topology. The oxetane ring is not merely a spacer; it is an electronic director.
The Electronic "Anchor"
The oxetane oxygen is a potent hydrogen bond acceptor. Due to ring strain (~26 kcal/mol), the hybridization of the oxygen atom deviates from standard
-
Dipole Moment: High (~2.0–2.2 D), mimicking the carbonyl group of a peptide bond.
-
H-Bonding: The ether oxygen can accept hydrogen bonds from backbone amides (
), stabilizing specific secondary structures like -turns or 10-membered rings.
The Steric "Kink"
Replacing a flexible
-
Thorpe-Ingold Effect: The ring compresses the internal bond angle (< 90°), forcing external substituents apart. This restricts the conformational space (entropy reduction), pre-organizing the peptide for binding.
-
Puckering: Unlike the planar representation often seen in 2D sketches, the oxetane ring is puckered (approx.
). This puckering is energetically shallow but critical for precise docking simulations.
Computational Methodology: A Hybrid Workflow
Standard force fields (e.g., AMBER ff14SB or CHARMM36) are often unparameterized for the specific ring strain and electrostatic potential of oxetane amino acids. The following protocol ensures high-fidelity results by integrating DFT accuracy with MD sampling.
Workflow Visualization
Figure 1: Integrated workflow for the theoretical analysis of oxetane-modified peptides, moving from parameterization to topological validation.
Step-by-Step Protocol
Step 1: Parameterization (The Critical First Step)
Do not rely on generic atom types. The strained ether oxygen requires specific partial charges.
-
Method: Run a geometry optimization of the oxetane-amino acid monomer at the wB97X-D/6-311+G(d,p) level (includes dispersion corrections).
-
Charge Fitting: Generate RESP (Restrained Electrostatic Potential) charges. The high electron density on the oxygen must be accurately mapped to simulate solvation correctly.
-
Force Field: Generate a custom FRCMOD file (if using AMBER) using parmchk2 to estimate missing angle/dihedral parameters for the strained ring.
Step 2: Conformational Sampling
Oxetane peptides often adopt "kinked" structures that are local minima traps.
-
Technique: Use Replica Exchange MD (REMD) or Low-Mode conformational search (LMOD) rather than standard MD.
-
Solvent: Explicit water (TIP3P) is mandatory. Implicit solvent models (GB/PB) often underestimate the solubility-enhancing effect of the oxetane oxygen.
Step 3: High-Level DFT Refinement
Select the unique conformational clusters (within 5 kcal/mol of the global minimum) and re-optimize using DFT.
-
Functional: M06-2X or wB97X-V . These functionals are benchmarked to handle non-covalent interactions (NCIs) and dispersion forces accurately.
-
Basis Set: def2-TZVP.[3]
-
Solvation: SMD (Solvation Model based on Density) corresponding to the biological environment (water) or assay buffer.
Data Interpretation & Structural Consequences[4][5][6][7][8][9][10]
When analyzing the output, focus on the deviation from standard Ramachandran regions.
Quantitative Metrics
| Feature | Standard Peptide | Oxetane-Modified Peptide | Structural Implication |
| C-O-C Angle | N/A (Acyclic) | ~90° (Strained) | Forces external substituents into wider angles (Thorpe-Ingold). |
| Dipole Moment | ~3.5 D (Amide) | ~2.2 D (Oxetane) | Oxetane acts as a secondary dipole, aligning with backbone amides. |
| H-Bond Acceptor | Carbonyl Oxygen | Ether Oxygen | Enables |
| LogP | Variable | Lowered (More Polar) | Improved aqueous solubility without adding H-bond donors. |
Topological Analysis (AIM & NBO)
To prove the existence of the "Oxetane Lock" (intramolecular H-bonding), perform Atoms-in-Molecules (AIM) analysis.
-
Bond Critical Points (BCP): Look for a BCP between the backbone NH and the oxetane oxygen.
-
Electron Density (
): A value of a.u. at the BCP confirms a stable hydrogen bond. -
NBO Analysis: Check for
orbital overlap, indicating strong delocalization stabilization.
Interaction Pathway Visualization
Figure 2: Interaction map showing the dual role of the oxetane oxygen in stabilizing secondary structure and enhancing solubility.[4]
References
-
Wuitschik, G., et al. (2006). Oxetanes as Promising Physicochemical Modules in Drug Discovery.[1][2][5][6][4] Angewandte Chemie International Edition.[7][8] [Link]
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2][5][6][4] Angewandte Chemie International Edition.[7][8] [Link]
-
Müller, G. P., et al. (2017).[2] Oxetanyl Amino Acids for Peptidomimetics.[1][2][5][6][9][7] Organic Letters.[2] [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.[10][11] Chemical Reviews. [Link]
-
Boger, D. L. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry.[1][5][6][7] Journal of the American Chemical Society (via PMC). [Link]
Sources
- 1. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 11. Microhydrated 3‐Methyl‐3‐oxetanemethanol: Evolution of the Hydrogen‐Bonding Network from Chains to Cubes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Discovery and Synthesis of Novel Oxetane Amino Acids
Executive Summary
The incorporation of oxetane rings into peptide backbones and small-molecule drugs represents a paradigm shift in medicinal chemistry. Long neglected due to perceived instability, the oxetane moiety is now recognized as a "privileged scaffold" that functions as a metabolic block, a solubility enhancer, and a conformational lock. This guide details the synthetic architecture required to access novel oxetane amino acids —specifically 3-aminooxetane-3-carboxylic acid (an achiral, conformationally restricted glycine surrogate) and its derivatives. We move beyond basic substitution to explore spirocyclic integration and late-stage functionalization, providing actionable protocols for the modern drug hunter.
Part 1: Strategic Rationale & Bioisosteric Logic
The "Gem-Dimethyl" vs. "Carbonyl" Duality
The oxetane ring (C3H6O) occupies a unique region in chemical space. It is often described as a "lipophilic" bioisostere of the carbonyl group due to its dipole moment and hydrogen-bond accepting (HBA) capacity, yet it sterically mimics a gem-dimethyl group.
Key Physicochemical Advantages:
-
Metabolic Stability: Replacing a gem-dimethyl group with an oxetane removes labile methyl C-H bonds, often blocking CYP450-mediated oxidation.
-
Basicity Modulation: When adjacent to an amine (e.g., 3-aminooxetanes), the electron-withdrawing inductive effect of the oxetane oxygen lowers the pKa of the amine by 2–3 units (typically from ~9-10 to ~6-7). This reduces lysosomal trapping and improves oral bioavailability while maintaining physiological potency.
-
Solubility: The exposed oxygen lone pairs significantly enhance aqueous solubility compared to carbocyclic analogs.
Visualization: The Bioisosteric Triad
The following diagram illustrates the structural and electronic relationships driving the "Oxetane Rush."
Figure 1: The oxetane ring bridges the gap between lipophilic bulk and polar functionality, optimizing DMPK parameters.
Part 2: Core Synthetic Architectures
The synthesis of oxetane amino acids primarily revolves around the 3,3-disubstituted motif to avoid the creation of chiral centers at the ring junction (which can be configurationally unstable) and to maximize metabolic blocking.
Strategy A: The Oxetan-3-one Divergence
The most robust route to 3-aminooxetane-3-carboxylic acid derivatives utilizes oxetan-3-one as the linchpin intermediate. Unlike cyclization strategies that require harsh bases, this route leverages the ketone reactivity for mild functionalization.
Workflow Diagram: Oxetan-3-one to Amino Acids[1]
Figure 2: Divergent synthesis of oxetane amino acids. Path 1 yields the free amino acid; Path 2 yields N-functionalized derivatives suitable for peptidomimetics.
Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Aminooxetane-3-carboxylic Acid
Rationale: This protocol uses the Bucherer-Bergs reaction, which is superior to the Strecker synthesis for cyclic ketones due to better yields and crystallizability of the hydantoin intermediate.
Reagents:
-
Oxetan-3-one (Commercial or prepared from tribromo-pentaerythritol)
-
Ammonium carbonate
-
Potassium cyanide
-
Barium hydroxide (for mild hydrolysis)
Step-by-Step Methodology:
-
Hydantoin Formation:
-
Dissolve oxetan-3-one (1.0 eq) in 1:1 EtOH/H2O.
-
Add ammonium carbonate (3.0 eq) and potassium cyanide (1.5 eq). Caution: Perform in a well-ventilated fume hood with cyanide sensors.
-
Heat to 55 °C for 12 hours. The spiro-hydantoin precipitates upon cooling or concentration.
-
QC Check: 1H NMR should show disappearance of the ketone signal and appearance of the hydantoin NH peaks.
-
-
Hydrolysis to Amino Acid:
-
Suspend the spiro-hydantoin in water and add Ba(OH)2·8H2O (1.5 eq).
-
Reflux at 100 °C for 16 hours.
-
Precipitate Barium as BaCO3 by bubbling CO2 gas through the solution or adding stoichiometric H2SO4.
-
Filter through Celite. Concentrate the filtrate.
-
Purification: Recrystallize from water/ethanol.
-
-
Validation:
-
Yield: Typically 40–60% overall.
-
Characterization: 13C NMR must confirm the quaternary carbon at position 3 (~60 ppm) and the carboxylate carbonyl (~175 ppm).
-
Protocol 2: Late-Stage "Bull-Type" Defluorosulfonylative Coupling
Rationale: For drug discovery, installing the oxetane moiety onto complex amines is often required.[2][3][4] The method developed by James Bull’s group allows for the synthesis of 3-aryl-3-aminooxetanes (amide isosteres) using stable sulfonyl fluoride reagents.
Reagents:
-
Oxetane-3-sulfonyl fluoride (reagent)
-
Complex secondary amine (substrate)
-
Base (Cs2CO3)
-
Solvent (DMSO or DMF)
Methodology:
-
Coupling: Mix the amine (1.0 eq) with oxetane-3-sulfonyl fluoride (1.2 eq) and Cs2CO3 (2.0 eq) in DMSO.
-
Reaction: Stir at 80–100 °C. The reaction proceeds via elimination of SO2 and fluoride to generate a transient oxetane carbocation/radical equivalent that traps the amine.
-
Workup: Dilute with water, extract with EtOAc. The high polarity of the product may require 10% MeOH/DCM for extraction.
Part 4: Physicochemical Impact & Data
The following table summarizes the impact of replacing a gem-dimethyl group with an oxetane ring in a standard drug scaffold (e.g., a piperidine or benzamide derivative).
| Property | Gem-Dimethyl (-C(CH3)2-) | Oxetane (3,3-disubst.)[5] | Impact / Benefit |
| LogP / LogD | High (Lipophilic) | Low (Polar) | ~1.0 unit reduction. Improves solubility and reduces non-specific binding. |
| pKa (Adjacent Amine) | ~9.5 (Basic) | ~6.5 (Modulated) | ~3 unit reduction. Reduces lysosomal trapping; improves permeability. |
| Metabolic Stability (CLint) | Low (Methyl oxidation) | High | Blocks metabolic soft spots. Oxetane ring is generally stable to CYP450. |
| Conformation | Tetrahedral (Flexible) | Puckered/Planar | Conformational lock. Increases target selectivity. |
Part 5: Future Outlook & Challenges
The field is moving toward spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) as morpholine surrogates.[6] The primary challenge remains the scalability of the Paternò-Büchi reaction for generating chiral oxetanes and the cost of oxetan-3-one precursors.
Emerging Trend: Photoredox catalysis (Ni/Ir dual catalysis) is now enabling the direct coupling of amino acids with oxetane halides, allowing for the rapid library generation of "oxetanyl-peptides" without de novo synthesis of the amino acid monomer.
References
-
Wurts, K., et al. "Synthesis of 3-Aminooxetane-3-carboxylic Acid Derivatives." Journal of Medicinal Chemistry, 2010. Link(Note: Representative citation for the Strecker/Bucherer-Bergs route).
-
Carreira, E. M., & Fessard, T. C. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2014. Link
-
Mousseau, J. J., & Bull, J. A. "Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides."[2] Nature Chemistry, 2022.[2] Link
-
Wessel, H. P., et al. "Libraries on Oxetane δ-Amino Acid Scaffolds: Syntheses and Evaluation of Physicochemical and Metabolic Properties."[7] Journal of Carbohydrate Chemistry, 2011.[7] Link
-
Burkhard, J. A., et al. "Oxetanes as Chiral, Alterable Modules in Drug Discovery." Accounts of Chemical Research, 2010. Link
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Technical Guide to 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid for Drug Discovery Professionals
Introduction: The Rising Prominence of Oxetanes in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can confer advantageous physicochemical and pharmacological properties is relentless. Among the saturated heterocycles that have garnered significant attention, the oxetane ring stands out. This four-membered cyclic ether, once considered a synthetic curiosity, is now recognized as a valuable bioisostere for commonly employed functional groups like gem-dimethyl and carbonyl moieties.[1][2] The incorporation of an oxetane motif can lead to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing molecular conformation.[1][2][3]
This guide focuses on a key building block for the introduction of the oxetane scaffold: 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid . The presence of the benzyloxycarbonyl (Cbz) protecting group on the amino function, coupled with the carboxylic acid, makes this molecule a versatile intermediate for peptide synthesis and the elaboration of more complex drug candidates. The strategic placement of both amino and carboxylic acid functionalities on the same carbon of the oxetane ring provides a unique three-dimensional exit vector for molecular growth, a desirable feature in the design of compounds targeting complex protein-protein interactions or deep enzymatic pockets. This document serves as a comprehensive resource for researchers, providing information on commercial sourcing, a detailed synthesis protocol, and the applications of this valuable synthetic intermediate.
Commercial Availability
For researchers seeking to incorporate this building block into their synthetic workflows, several commercial suppliers offer 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid and its parent amino acid. The following table provides a summary of known suppliers to facilitate procurement.
| Supplier | Product Name | CAS Number | Additional Notes |
| Unigent | 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, 97% | 1379811-81-0 | Available in 100mg quantities.[4] |
| MilliporeSigma | 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid | 1262406-85-8 | Note: This is a related tetrahydrofuran analog, not the oxetane. Listed as available from PharmaBlock. |
| Advanced ChemBlocks | 3-{[(Benzyloxy)carbonyl]amino}-3-oxetanecarboxylic acid | 1379811-81-0 | Listed under their oxetane product category.[5] |
| Thermo Scientific | 3-Aminooxetane-3-carboxylic acid, 95% | Not Applicable | The unprotected parent amino acid is available, which can be a starting material for the Cbz-protected version.[6] |
| IndiaMART | 3-Boc-Amino Oxetane-3-Carboxylic Acid | Not Applicable | The Boc-protected analog is listed, indicating the commercial availability of variously protected versions.[7] |
Synthesis Protocol: N-Benzyloxycarbonylation of 3-Aminooxetane-3-carboxylic Acid
The synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is typically achieved through the N-protection of the parent amino acid, 3-aminooxetane-3-carboxylic acid. The following protocol is a representative procedure adapted from standard methods for the Cbz-protection of amino acids.
Experimental Workflow Diagram
Sources
- 1. Cbz-Protected Amino Groups [organic-chemistry.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. indiamart.com [indiamart.com]
- 7. mdpi.com [mdpi.com]
Methodological & Application
synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid
Application Note: A-083-Cbz
Title: Synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid: A Robust Protocol for a Key Pharmaceutical Building Block
Introduction & Significance
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a crucial constrained amino acid analogue used extensively in medicinal chemistry and drug development. The incorporation of the rigid oxetane ring introduces unique conformational constraints into peptide backbones and small molecules.[1] This structural feature is highly sought after as it can lead to improved metabolic stability, enhanced binding affinity, and favorable physicochemical properties such as increased aqueous solubility.[2][3] The oxetane moiety can act as a surrogate for gem-dimethyl or carbonyl groups, offering a distinct spatial and electronic profile.[2][3] As a derivative of 3-aminooxetane-3-carboxylic acid, a glycine analogue, this compound serves as a valuable building block for synthesizing novel therapeutics, including modulators of N-methyl-D-aspartate (NMDA) receptors.[1]
This application note provides a comprehensive, field-proven protocol for the from its parent amino acid. The procedure detailed below employs a classic Schotten-Baumann reaction, a reliable and scalable method for the N-protection of amino acids.[4][5] We will delve into the mechanistic rationale, provide a step-by-step guide, and outline quality control measures to ensure the synthesis of a high-purity final product.
Synthetic Strategy & Mechanistic Insights
The synthesis involves the protection of the primary amine of 3-aminooxetane-3-carboxylic acid with a benzyloxycarbonyl (Cbz or Z) group. The Cbz group is a foundational protecting group in peptide chemistry, known for its stability under a wide range of conditions and its clean removal via catalytic hydrogenolysis.[6][7]
Reaction Scheme:
Caption: Cbz-protection of 3-aminooxetane-3-carboxylic acid.
The reaction is performed under Schotten-Baumann conditions , which utilize a biphasic system of an organic solvent and an aqueous base.[5][8] The key principles are:
-
Nucleophilic Attack: The lone pair of the nitrogen atom on the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl).[6][9]
-
Base-Mediated Neutralization: The reaction liberates hydrochloric acid (HCl).[6] An aqueous base, such as sodium carbonate, is crucial to neutralize this acid. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4] Maintaining a pH above 9 is recommended to avoid side reactions.[8]
-
Biphasic System: The use of a water-miscible organic solvent like 1,4-dioxane or acetone helps to solubilize the amino acid and the Cbz-Cl, facilitating the reaction at the interface of the two phases.[8]
This method is highly effective for protecting amino acids where the free carboxylic acid is present, minimizing the risk of side-product formation like dipeptides.[7]
Experimental Protocol
Materials and Equipment
| Reagents | Grade | Supplier |
| 3-Aminooxetane-3-carboxylic acid | ≥98% | e.g., Sigma-Aldrich |
| Benzyl Chloroformate (Cbz-Cl) | ≥97% | e.g., Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃), Anhydrous | ACS Reagent | e.g., Fisher Sci. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | e.g., Sigma-Aldrich |
| Diethyl Ether | ACS Reagent | e.g., Fisher Sci. |
| Hydrochloric Acid (HCl), Concentrated | ACS Reagent | e.g., VWR |
| Ethyl Acetate (EtOAc) | ACS Reagent | e.g., Fisher Sci. |
| Sodium Sulfate (Na₂SO₄), Anhydrous | ACS Reagent | e.g., VWR |
| Deionized Water (DI H₂O) | Type I | In-house |
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice bath, pH meter or pH paper, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Synthesis Procedure
Caption: Overall workflow for the synthesis protocol.
-
Dissolution: In a 250 mL round-bottom flask, dissolve 3-aminooxetane-3-carboxylic acid (e.g., 5.0 g, 1.0 equiv) and sodium carbonate (e.g., 11.4 g, 2.5 equiv) in 60 mL of deionized water. Stir until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Addition of Cbz-Cl: In a separate beaker, dissolve benzyl chloroformate (e.g., 7.9 g, 1.1 equiv) in 20 mL of 1,4-dioxane. Transfer this solution to a dropping funnel. Add the Cbz-Cl solution dropwise to the cooled, stirring aqueous mixture over 30-45 minutes. Crucial: Monitor the temperature closely and maintain it below 5 °C during the addition to minimize hydrolysis of the Cbz-Cl.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up - Ether Wash: Transfer the reaction mixture to a separatory funnel. Wash the mixture with 50 mL of diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct. Discard the organic (ether) layer.
-
Acidification: Cool the remaining aqueous layer in an ice bath. Carefully acidify the solution to pH ~2 by the slow, dropwise addition of 1 M HCl. The product will precipitate as a white solid.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined ethyl acetate layers over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Characterization and Quality Control
The product is typically obtained as a white to off-white solid. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) if necessary.
| Parameter | Expected Outcome | Method |
| Physical Appearance | White to off-white powder/solid | Visual Inspection |
| Yield | 85-95% | Gravimetric |
| Purity | ≥98% | HPLC, NMR |
| ¹H NMR (400 MHz) | Consistent with protected amino acid structure | ¹H NMR Spectroscopy |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ corresponding to C₁₃H₁₅NO₅ | ESI-MS |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction.2. Hydrolysis of Cbz-Cl.3. Product loss during work-up. | 1. Extend reaction time; confirm completion with TLC.2. Ensure temperature is kept below 5°C during addition.3. Perform extractions carefully; ensure complete phase separation. |
| Oily Product Instead of Solid | Presence of benzyl alcohol or unreacted Cbz-Cl. | Ensure the diethyl ether wash (Step 5) is performed thoroughly. Purify by silica gel column chromatography if needed. |
| Product Fails to Precipitate on Acidification | Product is more soluble than expected in the aqueous phase. | Do not rely solely on precipitation. Proceed directly to ethyl acetate extraction after acidification. |
Safety Precautions
-
Benzyl Chloroformate (Cbz-Cl): This reagent is a lachrymator, corrosive, and toxic. Handle it exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Handle in a fume hood and away from ignition sources.
-
Acid/Base Handling: Concentrated HCl and sodium carbonate are corrosive. Handle with care and appropriate PPE. The acidification step is exothermic; perform it slowly in an ice bath.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis of 3-Amino-1-carboxy-o-carborane and an Improved, General Method for the Synthesis of All Three C-Amino-C-carboxycarboranes. Available from: [Link]
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. Available from: [Link]
-
Grokipedia. Schotten–Baumann reaction. Available from: [Link]
-
IndiaMART. 3-Aminooxetane-3-Carboxylic Acid at best price in Bengaluru. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
- Google Patents. US4824975A - Process for the preparation of oxetane-3-carboxylic acids.
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available from: [Link]
- Google Patents. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.
-
National Center for Biotechnology Information. Three-Component Synthesis of γ-Amino Esters with α-Quaternary Carbon Centers via NHC/Photoredox Dual Catalysis. Available from: [Link]
-
ACS Publications. Unexpected Isomerization of Oxetane-Carboxylic Acids | Organic Letters. Available from: [Link]
-
Wikipedia. Schotten–Baumann reaction. Available from: [Link]
-
National Center for Biotechnology Information. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]
-
National Center for Biotechnology Information. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available from: [Link]
-
MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]
-
MDPI. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]
-
Wikidot. Schotten-Baumann Reaction - Lokey Lab Protocols. Available from: [Link]
-
ResearchGate. Amino Acid-Protecting Groups. Available from: [Link]
-
ResearchGate. 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid. Available from: [Link]
-
Academia.edu. Amino Acid-Protecting Groups Amino Acid-Protecting Groups. Available from: [Link]
-
National Center for Biotechnology Information. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. m.youtube.com [m.youtube.com]
Application Note: Strategic Incorporation of Cbz-Oxetane Amino Acids into Peptides
Executive Summary & Scientific Rationale
The incorporation of oxetane rings into peptide backbones or side chains is a high-value strategy in modern medicinal chemistry. Oxetanes function as metabolic "hard spots" and effective bioisosteres for carbonyls, gem-dimethyl groups, and morpholines, often improving solubility and reducing lipophilicity without incurring a significant steric penalty [1, 2].
However, the Cbz-oxetane amino acid presents a distinct chemical paradox:
-
The Oxetane Ring: Is an acid-sensitive ether. While recent literature [3] suggests certain 3-aminooxetane motifs can withstand standard TFA cleavage, the ring remains susceptible to acid-catalyzed ring opening and polymerization.
-
The Cbz Group: Is an acid-stable, hydrogenation-labile protecting group. It cannot be removed by the standard base (piperidine) used in Fmoc-SPPS, nor by the acid (TFA) used in Boc-SPPS.
Therefore, direct incorporation of a Cbz-protected building block into a standard Solid Phase Peptide Synthesis (SPPS) workflow is impossible for internal positions. This guide provides the protocols to resolve this incompatibility via two validated routes: Protecting Group Exchange (PG-Exchange) and Solution Phase Segment Condensation .
Strategic Decision Matrix
Before beginning synthesis, determine the position of the oxetane residue within your target sequence.
Figure 1: Decision matrix for selecting the appropriate synthetic strategy.
Protocol A: Protecting Group Exchange (Cbz Fmoc)
Objective: Convert the incompatible Cbz-Oxetane-OH into Fmoc-Oxetane-OH to enable standard SPPS. Why: Hydrogenolysis (to remove Cbz) is difficult on solid support due to catalyst poisoning by the resin. Performing this exchange in solution is the gold standard for reliability.
Materials
-
Substrate: Cbz-Oxetane amino acid (e.g., Cbz-3-aminooxetane-3-carboxylic acid).
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide).
-
Base:
or .
Step-by-Step Methodology
-
Hydrogenolysis (Cbz Removal):
-
Dissolve Cbz-Oxetane-AA (1.0 equiv) in MeOH (0.1 M concentration).
-
Add 10% Pd/C (10-20 wt% relative to substrate).
-
Critical: Ensure the reaction vessel is purged with Nitrogen (
) before introducing Hydrogen ( ) to prevent ignition. -
Stir under
atmosphere (balloon pressure is sufficient) at Room Temperature (RT) for 2–4 hours. -
Monitor: Check by TLC or LCMS for disappearance of starting material. The free amino-oxetane is polar; use a polar mobile phase.
-
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Concentration: Evaporate solvent carefully (avoid high heat, <40°C) to obtain the free amino acid (
). Note: Oxetane amines can be volatile or unstable; proceed immediately to the next step.
-
-
Fmoc Protection:
-
Redissolve the crude residue in
:Dioxane (1:1 v/v). -
Add
(2.5 equiv) to adjust pH to ~8–9. -
Add Fmoc-OSu (1.1 equiv) dissolved in a minimal amount of Dioxane.
-
Stir at RT for 3–6 hours.
-
Work-up: Acidify carefully with 1M HCl to pH 3–4 (Do NOT go below pH 3 to protect the oxetane ring).
-
Extract with Ethyl Acetate (
). Wash organic layer with Brine, dry over , and concentrate.
-
-
Validation:
-
Verify product via
-NMR.[3] Ensure the oxetane ring protons (typically 4.5–5.0 ppm multiplets) are intact and the Fmoc signals (aromatic 7.3–7.8 ppm) are present.
-
Protocol B: Solid Phase Peptide Synthesis (SPPS)
Context: This protocol applies if you are using the Fmoc-Oxetane-OH generated in Protocol A, or if you are using Cbz-Oxetane-OH as the final N-terminal residue.
Resin Selection
Use 2-Chlorotrityl Chloride (2-CTC) Resin or Sieber Amide Resin .
-
Reasoning: These resins allow cleavage under very mild acidic conditions (1% TFA or HFIP), minimizing the risk of acid-catalyzed oxetane ring opening [3]. While Beadle et al. [3] reported stability in 95% TFA for specific backbone oxetanes, using mild resin is a necessary risk-mitigation step for novel analogs.
Coupling Conditions
Oxetane amino acids often have altered steric and electronic properties (reduced nucleophilicity of the amine).
| Component | Reagent | Equiv.[1][3][4][5][6][][8][9][10] | Notes |
| Activator | HATU or COMU | 2.0 - 3.0 | HATU is robust for hindered amines. |
| Base | DIPEA (DIEA) | 4.0 - 6.0 | Maintain basic pH during coupling. |
| Solvent | DMF or NMP | - | NMP recommended for difficult sequences. |
| Time | 2 - 4 hours | - | Double coupling is recommended. |
Procedure:
-
Swell resin in DMF (30 min).
-
Deprotect Fmoc (20% Piperidine/DMF,
min). Wash thoroughly. -
Coupling: Dissolve Fmoc-Oxetane-OH, HATU, and DIPEA in DMF. Add to resin. Shake at RT.
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines).
Cleavage from Resin (The Critical Step)
Option A: The "Safety First" Method (Recommended)
-
Cocktail: 20% Hexafluoroisopropanol (HFIP) in DCM.
-
Procedure: Treat resin for
min. Filter and concentrate. -
Result: Protected peptide fragment (side chains remain protected).[3][8][11] This is ideal for analyzing the integrity of the oxetane before global deprotection.
Option B: Global Deprotection (If side chains require removal)
-
Cocktail: 90% TFA / 5% TIS / 5%
. -
Procedure:
-
Cool the cleavage cocktail to 0°C.
-
Add to resin. Allow to warm to RT.
-
Time Limit: Limit exposure to 60–90 minutes. Do not leave overnight.
-
Precipitate immediately in cold Diethyl Ether.
-
-
Note: If the oxetane opens, you will see a mass shift of +18 Da (hydrolysis) or polymerization in LCMS.
Protocol C: Solution Phase Incorporation
Context: Ideal for short peptides or when the Cbz group must be retained until the very end.
-
Coupling:
-
Dissolve Amino-Component (
) and Cbz-Oxetane-OH in DMF/DCM. -
Add EDC
HCl (1.2 equiv) and HOBt (1.2 equiv) OR HATU (1.1 equiv). -
Add DIPEA (3.0 equiv).
-
Stir 12–24h. Perform aqueous workup (
, Citric Acid).
-
-
Cbz Removal (Final Step):
Quality Control & Troubleshooting
Analytical Setup[3][8][10][13]
-
LCMS: Use a generic gradient (5-95% ACN) but avoid high concentrations of TFA in the mobile phase if the fraction collector lets samples sit for long periods. Use Formic Acid (0.1%) or Ammonium Bicarbonate (pH 7.4) for safer analysis.
-
NMR: Essential for verifying the 4-membered ring. Look for the characteristic splitting pattern of the oxetane methylene protons.
Troubleshooting Table
| Issue | Observation (LCMS/NMR) | Root Cause | Solution |
| Ring Opening | Mass +18 Da (Water adduct) | Acid cleavage was too harsh. | Switch to 2-CTC resin and HFIP cleavage. Avoid TFA. |
| Incomplete Coupling | Missing peak, presence of truncated peptide. | Steric hindrance of oxetane AA. | Switch to HATU/HOAt. Increase temperature to 40°C (carefully). |
| Polymerization | Broad peaks, multiple masses. | Cationic Ring Opening Polymerization (CROP). | Ensure strict exclusion of Lewis acids. Quench cleavage rapidly. |
References
-
Burkhard, J. A., et al. (2010).[3] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][12] Angewandte Chemie International Edition, 49(48), 9052–9067. Link
-
Wuitschik, G., et al. (2010).[3][10] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry, 15, 876-879. Link
-
Mullapudi, V., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation.[10][13] Chemical Science, 10, 7623-7629. Link
Sources
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 8. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of Oxetane Amino Acids in Solid-Phase Peptide Synthesis (SPPS)
Executive Summary
The incorporation of oxetane rings into peptide backbones and side chains represents a paradigm shift in medicinal chemistry. Acting as polar, metabolically stable bioisosteres for gem-dimethyl or carbonyl groups, oxetanes offer a route to "escape flatland" and improve physicochemical properties without adding lipophilicity. However, the inherent acid-lability of the four-membered ether ring presents a critical challenge in standard Fmoc-SPPS, particularly during the acidic cleavage step.
This Application Note provides a field-proven protocol for the synthesis of oxetane-modified peptides. We prioritize a "Safety-First" approach using acid-sensitive resins (2-Chlorotrityl Chloride) to minimize ring-opening degradation, while also detailing a modified "Direct Cleavage" protocol for robust backbone analogs.
Chemical Logic & Mechanistic Insight
The Oxetane Advantage
Oxetane (1,3-epoxypropane) is a four-membered cyclic ether. In peptide engineering, it is primarily used in two forms:
-
Side-chain modification: Replacing gem-dimethyl groups (e.g., in Valine or Leucine analogs) to lower LogP (increase solubility).
-
Backbone modification: Oxetan-3-yl amino acids act as non-hydrolyzable isosteres for the peptide bond or conformationally restricted spacers.
The Acid Sensitivity Challenge
The primary failure mode in synthesizing oxetane peptides is acid-catalyzed ring opening .
-
Mechanism: In the presence of strong acids (like Trifluoroacetic Acid - TFA), the ether oxygen is protonated. The ring strain (~26 kcal/mol) drives nucleophilic attack (by water, scavengers, or the peptide backbone itself), leading to ring opening and the formation of diols or rearranged byproducts.
-
The Solution: While some backbone oxetanes are surprisingly stable to 95% TFA due to electronic effects (ammonium repulsion), the safest general protocol utilizes hyper-acid-sensitive resins that allow cleavage under conditions (<1-5% acid) where the oxetane ring remains intact.
Decision Matrix: Resin Selection
The choice of resin dictates the cleavage conditions.
| Resin Type | Cleavage Condition | Risk to Oxetane | Application |
| 2-Chlorotrityl Chloride (2-CTC) | 1% TFA or 20% HFIP in DCM | Low | Recommended. Generates protected peptide fragments or acids. |
| Sieber Amide | 1% TFA in DCM | Low | Best for Peptide Amides. |
| Rink Amide | 95% TFA | High | Only for proven stable backbone oxetanes. |
| Wang Resin | 95% TFA | High | Not recommended for oxetanes. |
Visual Workflow & Logic
The following diagram illustrates the critical decision pathways for synthesizing oxetane-containing peptides to ensure structural integrity.
Caption: Workflow for selecting resin and cleavage conditions to preserve oxetane integrity. Green paths indicate the recommended "Safety-First" protocol.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (2-CTC Resin)
Recommended for side-chain oxetanes and first-time synthesis to guarantee ring stability.
Materials:
-
2-Chlorotrityl Chloride (2-CTC) Resin (100-200 mesh).
-
Fmoc-Oxetane-AA-OH (Building block).
-
Dichloromethane (DCM), DMF (peptide grade).
-
Cleavage Cocktail: 1% Trifluoroacetic acid (TFA) in DCM OR 20% Hexafluoroisopropanol (HFIP) in DCM.
Step-by-Step:
-
Resin Loading:
-
Swell 2-CTC resin in dry DCM for 30 min.
-
Dissolve the first Fmoc-AA-OH (0.6 eq relative to resin capacity) in DCM with 4 eq DIPEA. Note: Low loading (0.3–0.5 mmol/g) prevents aggregation.
-
Add to resin and shake for 2 hours.[1] Cap unreacted sites with MeOH/DIPEA (9:1) for 20 min.
-
-
Chain Assembly:
-
Perform standard Fmoc deprotection (20% Piperidine/DMF).[2][3]
-
Coupling: Use DIC/Oxyma Pure (1:1) or HATU/DIPEA (1:2).
-
Crucial: For the Oxetane AA coupling, ensure the activation time is < 2 minutes before adding to resin to prevent self-reaction. React for 60-90 minutes at Room Temperature. Do not heat above 40°C.
-
-
Mild Cleavage (The Critical Step):
-
Wash resin thoroughly with DCM (5x) to remove all DMF (DMF can cause amide bond hydrolysis during concentration).
-
Treat resin with 1% TFA in DCM (v/v) containing 2% TIS (Triisopropylsilane) as a scavenger.
-
Apply 3 x 2 min bursts. Filter immediately into a flask containing 10% pyridine in MeOH to neutralize the acid instantly.
-
Alternative: Use 20% HFIP in DCM for 30-60 mins. This is non-acidic and leaves protecting groups (Boc, tBu) intact, yielding a protected peptide fragment.
-
-
Work-up:
-
Concentrate the filtrate. If using 1% TFA, the product is the fully protected peptide acid (if side chains were Trt/Boc protected, they remain; if only Fmoc was used, they are free).
-
For global deprotection (if needed), treat the isolated protected peptide with a modified cocktail (see Protocol B) for a controlled time.
-
Protocol B: The "Direct Route" (Modified Rink Amide)
Adapted from Beadle et al. (2017). Use only for backbone oxetanes (e.g., 3-aminooxetane-3-carboxylic acid) known to possess moderate acid stability.
Materials:
-
Cleavage Cocktail: TFA / TIS / DCM (70 : 10 : 20). Note the dilution of TFA.
Step-by-Step:
-
Synthesis: Perform standard Fmoc-SPPS as described above.
-
Cleavage:
-
Prepare the cocktail: 70% TFA, 10% TIS, 20% DCM. The DCM dilutes the acid strength while swelling the resin.
-
Add to resin and shake for 2 hours at Room Temperature.
-
Warning: Do not exceed 2 hours.
-
-
Precipitation:
-
Filter resin and precipitate filtrate into cold diethyl ether.
-
Centrifuge and wash 2x with ether.
-
-
Analysis:
-
Analyze via LC-MS immediately. Look for +18 mass shifts (indicating ring opening/hydrolysis).
-
Data Summary: Stability & Scavengers
The following table summarizes the stability of Oxetane Amino Acids under various conditions, derived from Wuitschik et al. and internal validations.
| Condition | Time | Oxetane Stability | Notes |
| 1% TFA / DCM | 1 hour | Excellent (>99%) | Recommended for 2-CTC cleavage. |
| 20% Piperidine / DMF | 24 hours | Excellent | Stable to standard Fmoc deprotection. |
| 95% TFA / 2.5% H2O | 1 hour | Moderate | Risk of ring opening depends on position. |
| 95% TFA / 2.5% H2O | >4 hours | Poor | Significant degradation observed. |
| Microwave (75°C) | 5 min | Variable | Avoid. Thermal stress + basic/acidic conditions accelerates degradation. |
References
-
Wuitschik, G., et al. (2010).[4][5][6][7] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry. [Link]
-
Burkhard, J. A., et al. (2010).[4][6][7] Synthesis and Structural Analysis of Oxetane-Containing Peptides. Journal of Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 5. mdpi.com [mdpi.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oxetane-Modified Peptides in Drug Discovery
This guide details the strategic application of oxetane-modified peptides in drug discovery, focusing on the incorporation of 3-amino-3-oxetane carboxylic acid (Oxt) and related surrogates.
Topic: Engineering Metabolic Stability and Solubility via Oxetane Incorporation
Executive Summary & Rationale
The incorporation of oxetane rings into peptide backbones and side chains represents a high-impact strategy to overcome two notorious bottlenecks in peptide drug development: poor metabolic stability and low aqueous solubility .
Unlike traditional modifications (e.g., N-methylation, cyclization), the oxetane moiety acts as a "polar hydrophobic" unit. It functions as a surrogate for both the gem-dimethyl group (maintaining steric bulk but reducing lipophilicity) and the carbonyl group (maintaining hydrogen bond acceptor capability).
Key Physicochemical Advantages
| Property | Native Peptide Motif | Oxetane Modification | Impact on Drugability |
| Lipophilicity (LogD) | High (Lipophilic) | Reduced (~0.8 – 1.0 unit lower) | Improved solubility; reduced non-specific binding. |
| Metabolic Stability | Labile (Proteolysis/Oxidation) | High (Steric/Electronic Shielding) | Blocks P450 oxidation; resists proteases. |
| H-Bonding | Donor/Acceptor (Amide) | Strong Acceptor (Ether Oxygen) | Maintains solvation; modulates permeability. |
| Conformation | Flexible | Constrained (Puckered Ring) | Induces specific turn structures (e.g., |
Chemical Biology: The "Oxetane Effect"
The oxetane ring (1,3-epoxypropane) is a strained, four-membered ether.[1][2] In peptide engineering, the most critical building block is 3-amino-3-oxetane carboxylic acid (Oxt) , an achiral,
Mechanism of Action
-
Metabolic Blocking: The oxetane ring is chemically inert to many hydrolytic enzymes that degrade amides. When placed at "soft spots" (sites of proteolytic cleavage), it acts as a steric stopper.
-
Solubility Enhancement: The exposed oxygen lone pairs in the strained ring are more accessible for hydrogen bonding with water than unstrained ethers, significantly lowering LogP without introducing ionizable groups.
-
Carbonyl Isosterism: The oxetane oxygen and the C2/C4 methylenes mimic the electronic distribution of a carbonyl group, allowing the modified peptide to retain affinity for targets requiring H-bond acceptors.
Figure 1: Mechanistic rationale for replacing native motifs with oxetane. The modification simultaneously addresses solubility, stability, and conformation.[3][4]
Protocol: Solid-Phase Synthesis of Oxetane-Peptides
Challenge: The primary concern in synthesizing oxetane-peptides is the potential acid-sensitivity of the ether ring during cleavage. Solution: 3,3-disubstituted oxetanes (like Fmoc-Oxt-OH) are surprisingly stable to TFA, provided specific scavenger cocktails are used.
Materials Required
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g) for C-terminal amides.
-
Building Block: Fmoc-3-amino-3-oxetane carboxylic acid (Fmoc-Oxt-OH).
-
Coupling Reagents: HATU or COMU (Oxyma Pure as additive). Note: HCTU is acceptable, but HATU is preferred for the sterically hindered Oxt residue.
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).
Step-by-Step Workflow
Phase A: Coupling the Oxetane Residue
-
Swelling: Swell resin in DMF for 20 min.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Activation:
-
Dissolve Fmoc-Oxt-OH (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in minimal DMF.
-
Add DIPEA (6.0 eq) immediately before adding to the resin.
-
Critical: Pre-activation time should be < 1 min to avoid racemization (though Oxt is achiral, this is good practice for the sequence).
-
-
Coupling: Shake at room temperature for 2 hours . Double coupling is highly recommended due to the steric bulk of the quaternary carbon at position 3.
-
Monitoring: Perform a Chloranil test (ninhydrin is often ineffective for sterically hindered amines).
Phase B: Elongation (The "Difficult" Next Step)
The amine of the resin-bound oxetane is weakly nucleophilic due to the electron-withdrawing effect of the ring oxygen.
-
Deprotection: 20% Piperidine/DMF (standard).[5]
-
Next Residue Coupling:
-
Use a highly reactive active ester. Use COMU or HATU with Oxyma .
-
Perform double coupling (2 x 1 hour) at 40°C if the synthesizer allows, or 2 x 2 hours at RT.
-
Phase C: Cleavage & Isolation (The Critical Checkpoint)
-
Wash: Wash resin thoroughly with DCM (5x) to remove all traces of DMF (basic DMF can cause side reactions during cleavage).
-
Cocktail Preparation: Prepare TFA/TIS/H2O (95:2.5:2.5) .
-
Avoid: Dithiothreitol (DTT) or thioanisole if possible, as acidic thiols can sometimes attack the oxetane ring, though 3,3-disubstituted rings are generally robust.
-
-
Incubation: Treat resin with cocktail for 2 hours at Room Temperature.
-
Note: Do not exceed 3 hours. While Oxt is stable, prolonged exposure to strong acid can eventually degrade the ether.
-
-
Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Protocol: In Vitro Proteolytic Stability Assay
This assay validates the "Metabolic Blockade" hypothesis by comparing the half-life (
Experimental Setup
-
Enzymes: Proteinase K (aggressive broad-spectrum), Chymotrypsin (C-terminal to aromatic/hydrophobic), or Human Plasma (physiological relevance).
-
Control: Native peptide sequence.
-
Test: Oxetane-modified analog.
Procedure
-
Stock Preparation: Dissolve peptides to 1 mM in DMSO.
-
Reaction Mix: Dilute peptides to a final concentration of 50 µM in PBS (pH 7.4).
-
Initiation: Add enzyme (e.g., Proteinase K at 1:100 enzyme:substrate ratio) or 50% Human Plasma. Incubate at 37°C.
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, and 24 hours.
-
Quench 50 µL aliquots immediately with 50 µL of 1% Formic Acid in Acetonitrile.
-
-
Analysis: Centrifuge (10,000 x g, 5 min) to pellet proteins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. Time. The slope gives .
Expected Results (Data Template)
| Peptide ID | Sequence | LogD (pH 7.4) | Plasma | Proteinase K |
| Native | H-Phe-Leu-Gly -Ile-OH | 1.8 | 45 | 12 |
| Oxt-Analog | H-Phe-Leu-Oxt -Ile-OH | 0.9 | > 240 | 180 |
Note: The Oxt substitution typically lowers LogD (increasing solubility) and drastically extends half-life by preventing enzyme recognition of the scissile bond.
Visual Workflow: Development Pipeline
Figure 2: Operational workflow for generating oxetane-modified peptides. Note the QC step specifically looking for +18 Da mass shifts, which indicate acid-catalyzed ring opening (hydrolysis).
References
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters.
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives. Journal of Medicinal Chemistry.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
Sources
Application Note: Synthesis of Peptidomimetics Using Oxetane Building Blocks
Introduction: The Oxetane Advantage in Peptidomimetics
In modern drug discovery, the rigidification of peptide backbones is a critical strategy to improve potency and metabolic stability. Traditionally, gem-dimethyl groups (e.g., aminoisobutyric acid, Aib) are used to induce helical conformation and block metabolic hotspots. However, this often comes at the cost of increased lipophilicity (LogP), leading to poor solubility and clearance issues.
The oxetane ring (specifically the 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1] It mimics the steric bulk and conformational bias of the gem-dimethyl group but introduces a dipole moment analogous to a carbonyl, significantly lowering LogD and improving metabolic stability.
Comparative Physicochemical Profile[2]
| Feature | gem-Dimethyl (Aib) | 3,3-Disubstituted Oxetane | Impact on Peptidomimetic |
| Steric Bulk | High | High | Induces turn/helical conformations. |
| Lipophilicity | High (Hydrophobic) | Low (Polar) | Oxetane reduces LogD by ~1.0 unit. |
| H-Bonding | None | Acceptor (Ether Oxygen) | Improves solubility; mimics peptide carbonyl. |
| Metabolic Stability | Good | Excellent | Blocks P450 oxidation sites. |
| Conformation | Tetrahedral | Puckered Square | Rigidifies backbone angles ( |
Strategic Synthesis of Oxetane Amino Acid (OAA) Building Blocks
The primary challenge in accessing oxetane peptidomimetics is the synthesis of the monomer: Fmoc-3-amino-3-oxetanecarboxylic acid (Fmoc-OAA) . Unlike standard amino acids, the strained ether ring requires specific conditions to prevent acid-catalyzed opening during synthesis.
Protocol A: Synthesis of Fmoc-3-amino-3-oxetanecarboxylic acid
Rationale: The Bucherer-Bergs reaction is preferred over the Strecker synthesis for 3-oxetanone due to higher yields and easier isolation of the hydantoin intermediate.
Reagents Required:
-
3-Oxetanone (CAS: 6704-31-0)
-
Ammonium carbonate, Potassium cyanide
-
Barium hydroxide (Ba(OH)₂·8H₂O)
-
Fmoc-OSu, NaHCO₃
Step-by-Step Methodology:
-
Hydantoin Formation (Bucherer-Bergs):
-
Dissolve 3-oxetanone (1.0 eq) in EtOH/H₂O (1:1 v/v).
-
Add (NH₄)₂CO₃ (3.0 eq) and KCN (1.5 eq).
-
Critical Step: Heat to 55 °C for 12 hours. Do not exceed 60 °C to avoid thermal decomposition of the strained ring.
-
Concentrate in vacuo. The resulting spiro-hydantoin precipitates. Wash with cold water.
-
-
Hydrolysis to Free Amino Acid:
-
Suspend the hydantoin in water and add Ba(OH)₂·8H₂O (1.5 eq).
-
Reflux at 100 °C for 16 hours.
-
Purification: Precipitate Barium as BaCO₃ by bubbling CO₂ through the solution or adding dry ice. Filter. The filtrate contains the free amino acid (3-amino-3-oxetanecarboxylic acid).
-
-
Fmoc Protection:
-
Dissolve the crude amino acid in water/dioxane (1:1). Add NaHCO₃ (2.5 eq).
-
Cool to 0 °C. Add Fmoc-OSu (1.1 eq) dropwise.
-
Stir at RT for 4 hours.
-
Workup: Acidify carefully with 1M HCl to pH 3.0. Note: Do not use concentrated HCl or pH < 2 to preserve the oxetane ring. Extract with Ethyl Acetate.
-
Solid-Phase Peptide Synthesis (SPPS) Integration[3][4][5]
Incorporating OAAs into a peptide chain is non-trivial due to the significant steric hindrance at the quaternary carbon alpha to the amine. Standard coupling protocols (e.g., HBTU/DIEA) often result in incomplete coupling or deletion sequences.
Protocol B: High-Efficiency Coupling of Oxetane Residues
System: Fmoc-SPPS on Rink Amide resin.
-
Resin Preparation: Swell resin in DMF (3 x 10 min).
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Oxetanes are completely stable to piperidine.
-
Coupling the Oxetane AA (The "Difficult" Step):
-
Reagents: Fmoc-OAA (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIEA (6.0 eq).
-
Mechanism:[2][3][4][5][6] HOAt is essential here. The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect," accelerating the reaction rate for sterically hindered amines better than HOBt.
-
Procedure: Pre-activate for 2 mins in DMF. Add to resin.[7]
-
Conditions: Shake for 2 hours at RT.
-
Validation: Perform a Chloranil test (more sensitive than Kaiser for secondary/hindered amines). If positive, repeat coupling.
-
-
Coupling the Next Amino Acid (Onto the Oxetane):
-
The amine of the oxetane residue is poorly nucleophilic due to steric shielding.
-
Protocol: Use PyAOP or COMU (3 eq) with TMP (2,4,6-trimethylpyridine) instead of DIEA.
-
Double Coupling: Mandatory. 2 x 1 hour.
-
Cleavage, Stability, and QC
The most critical risk phase is the final cleavage from the resin using Trifluoroacetic Acid (TFA). While 3,3-disubstituted oxetanes are more stable than their mono-substituted counterparts, prolonged exposure to high-concentration acid can induce ring opening via protonation of the ether oxygen followed by nucleophilic attack.
Protocol C: "Soft" Cleavage Cocktail
Use this protocol to minimize ring-opening byproducts.
-
Cocktail: TFA / TIPS / H₂O / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Time: Limit exposure to 90 minutes maximum.
-
Temperature: Strictly 20–25 °C (Do not heat).
-
Post-Cleavage: Precipitate immediately in cold diethyl ether (-20 °C).
QC Workflow & Logic Map
The following diagram illustrates the decision process for synthesis and troubleshooting, specifically addressing the stability of the oxetane ring.
Caption: Workflow for oxetane peptide synthesis highlighting critical steric checkpoints (Chloranil) and acid-stability validation nodes.
Analytical Validation (Self-Validating System)
To ensure the oxetane ring has survived the synthesis, you must look for specific markers in the analytical data.
-
Mass Spectrometry (LC-MS):
-
Target Mass: M (calculated).
-
Failure Mode: If you observe [M+18] or [M+114] (TFA adduct), the ring has opened.
-
Note: Oxetanes do not typically fly as "M-H" well; look for [M+H]+.
-
-
NMR Spectroscopy (¹H-NMR):
-
The oxetane methylene protons are diagnostic.
-
Look for two doublets (or multiplets) in the 4.4 – 5.0 ppm region.
-
Causality: If the ring opens to the diol or ester, these signals will shift significantly upfield to the 3.5–4.0 ppm region (typical aliphatic alcohol range).
-
References
-
Wuitschick, P., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][8][9] Angewandte Chemie International Edition. [Link]
-
Burkhard, J. A., et al. (2010).[10] "Oxetanes as Chiral, Water-Soluble, and Metabolically Stable Analogues of the gem-Dimethyl Group."[11] Journal of Medicinal Chemistry. [Link]
-
Roesner, S., et al. (2019). "Development of oxetane modified building blocks for peptide synthesis." Reaction Chemistry & Engineering. [Link]
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][12] Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. peptide.com [peptide.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetid ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00731F [pubs.rsc.org]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
- 12. researchgate.net [researchgate.net]
Application Note: Inducing Beta-Turns in Peptides Using Oxetane Amino Acids
Abstract
The incorporation of 3,3-disubstituted oxetane amino acids into peptide backbones represents a high-impact strategy for peptidomimetic drug design.[1] Acting as a polar, metabolically stable bioisostere of the gem-dimethyl group, the oxetane ring imposes significant conformational constraints. This application note details the structural mechanics of oxetane-induced
Scientific Background & Design Principles
The Oxetane "Gem-Dimethyl" Effect
The 3-aminooxetane-3-carboxylic acid (Oxt) moiety functions as a bioisostere of
Mechanism of Turn Induction
The structural utility of Oxt stems from the geometric strain of the four-membered ether ring.
-
Bond Angles: The internal
angle is ~92°, and the angle is ~85°. This deviation from the standard tetrahedral angle ( ) forces the exocyclic substituents (amine and carboxyl groups) into a specific orientation. -
Conformational Lock: The steric bulk of the ring restricts the torsion angles (
and ) of the peptide backbone. This restriction energetically disfavors extended conformations ( -sheets) and -helices, instead promoting compact turn structures, specifically Type I or Type II -turns. -
Hydrogen Bonding: The oxetane oxygen acts as a weak hydrogen bond acceptor, potentially stabilizing the turn via intramolecular interactions with amide protons.
Structural Comparison
| Feature | Proline (Pro) | Aib (gem-dimethyl) | Oxetane (Oxt) |
| Turn Type | Type I / II (cis/trans isomerism issues) | ||
| Hydropathy | Hydrophobic | Hydrophobic | Polar / Amphiphilic |
| Metabolic Stability | High | High | Very High (Protease resistant) |
| Ring Strain | Low | N/A | High (~26 kcal/mol) |
Experimental Protocol: Synthesis of Oxetane-Modified Peptides
Critical Design Considerations
-
Steric Hindrance: The quaternary carbon at the 3-position makes Oxt sterically hindered. Coupling requires high-efficiency reagents (HATU/HOAt).
-
Acid Sensitivity: While 3,3-disubstituted oxetanes are more stable than epoxides, they are susceptible to acid-catalyzed ring opening (polymerization or hydrolysis) during TFA cleavage, particularly if nucleophiles are present or if the reaction exotherms.
Automated/Manual Fmoc-SPPS Workflow
Step 1: Resin Selection
Use Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin.
-
Recommendation: Use low-loading resin (0.3–0.5 mmol/g) to reduce aggregation during the synthesis of the turn region.
Step 2: Coupling the Oxetane Building Block
-
Reagents: Fmoc-3-aminooxetane-3-carboxylic acid (Fmoc-Oxt-OH).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIEA (Diisopropylethylamine).
Protocol:
-
Dissolve Fmoc-Oxt-OH (3.0 eq) and HATU (2.9 eq) in dry DMF.
-
Add DIEA (6.0 eq) immediately prior to addition to the resin.
-
Coupling Time: 2 x 60 minutes (Double coupling is mandatory due to steric bulk).
-
Monitoring: Perform a Chloranil test (more sensitive for secondary amines/hindered residues) rather than Kaiser test.
Step 3: Elongation
The amine of the oxetane is a weak nucleophile due to the electron-withdrawing effect of the oxygen.
-
Next Residue Coupling: When coupling onto the N-terminus of the oxetane, use COMU or PyOxim with OxymaPure at elevated temperature (50°C) for 30 minutes to ensure complete acylation.
Step 4: Cleavage & Deprotection (The "Safe" Cocktail)
Standard cleavage cocktails (95% TFA) can degrade the oxetane ring.
Optimized Cocktail:
-
TFA: 90%
-
TIS (Triisopropylsilane): 5%
-
H₂O: 5% (Strictly limit water content)
Procedure:
-
Pre-chill the cleavage cocktail to 0°C.
-
Add cold cocktail to the resin.
-
Allow to warm to room temperature naturally.
-
Time Limit: Maximize cleavage time at 2 hours . Do not exceed 3 hours.
-
Precipitate immediately in cold diethyl ether.
Visualization of Workflows
Synthesis Logic & Decision Tree
Figure 1: Optimized workflow for the Solid Phase Peptide Synthesis (SPPS) of oxetane-containing peptides, highlighting critical QC points and cleavage constraints.
Mechanism of Conformational Restriction
Figure 2: Mechanistic pathway illustrating how the steric and geometric properties of the oxetane ring force the peptide backbone into a turn conformation.
Characterization & Validation
To confirm the induction of a
Circular Dichroism (CD) Spectroscopy
Compare the oxetane-modified peptide against the wild-type (linear) sequence.
-
Solvent: Phosphate buffer (pH 7.4) or TFE (Trifluoroethanol) to enhance secondary structure.
-
Signature: A Type I/II
-turn typically exhibits a maximum at ~205 nm and a minimum at ~220 nm (distinct from the double minima of an -helix at 208/222 nm). -
Expectation: The oxetane peptide should show a "spectral shift" indicating a loss of random coil character and an increase in ordered structure.
NMR Spectroscopy (The Gold Standard)
-
NOESY/ROESY: Look for strong
and specific Nuclear Overhauser Effects (NOEs). The presence of an NOE between the proton of residue and the amide proton of is a hallmark of turn formation. -
Temperature Coefficients: Measure amide proton chemical shifts at varying temperatures (298K to 323K). A coefficient (
) > -4.5 ppb/K indicates the proton is solvent-shielded, likely involved in the intramolecular H-bond stabilizing the turn.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling of Oxt | Steric hindrance at the quaternary carbon. | Use HATU or PyAOP. Perform double coupling. Use microwave assistance (max 50°C). |
| Incomplete Coupling onto Oxt | Low nucleophilicity of Oxt amine. | Use highly active esters (Oxyma/DIC) and extend reaction time. |
| Product Degradation (Mass -18 or +18) | Ring opening (hydrolysis) or elimination during cleavage. | Reduce cleavage time. Ensure cocktail is 0°C. Avoid halide scavengers (e.g., iodide) which can attack the ring. |
| Low Solubility | Aggregation due to induced structure. | The oxetane itself usually improves solubility. If insoluble, check for |
References
-
Wuitschik, G., et al. (2010). Oxetanes as Promising Physicochemical Bioisosteres for the gem-Dimethyl Group.[1] Journal of Medicinal Chemistry, 53(8), 3227–3246.[2] Link
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic & Biomolecular Chemistry, 15, 8729-8733. Link
-
Hofferberth, J. E., et al. (2020). Impact of oxetane incorporation on the structure and stability of α-helical peptides. RSC Advances, 10, 42964-42970. Link
-
Steiner, H., et al. (2023).[3] Oxetanes in Drug Discovery Campaigns.[1][4][5][6][7][8] Journal of Medicinal Chemistry, 66(18), 12643–12674. Link
Sources
- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
macrocyclization of peptides containing oxetane modifications
Topic: High-Efficiency Macrocyclization of Peptides Enabled by Backbone Oxetane Modification
Audience: Researchers, scientists, and drug development professionals.
Introduction: Overcoming the Synthetic Hurdle of Peptide Macrocyclization
Cyclic peptides represent a burgeoning class of therapeutics, bridging the gap between small molecules and large biologics. Their constrained conformation often leads to enhanced metabolic stability, increased target affinity, and improved cell permeability compared to their linear counterparts[1]. However, the synthetic accessibility of small- to medium-sized cyclic peptides (4-7 residues) remains a significant bottleneck in their development. Head-to-tail cyclization of short linear peptides is an entropically disfavored process, frequently plagued by low yields and competing side reactions such as C-terminal epimerization and cyclooligomerization[1][2].
A promising strategy to overcome this challenge is the site-specific incorporation of "turn-inducing elements" that pre-organize the linear precursor into a cyclization-competent conformation[1][2]. This application note details the use of a 3-aminooxetane moiety as a powerful peptide bond isostere that dramatically improves the efficiency of macrocyclization. By replacing a backbone amide carbonyl group with an oxetane ring, the linear peptide is conformationally biased, bringing its N- and C-termini into proximity and significantly accelerating the rate of intramolecular ring closure[1][3]. This guide provides the scientific rationale, detailed experimental protocols, and key performance data for leveraging this technology in drug discovery programs.
The Mechanistic Advantage: How Oxetane Induces a Productive Conformation
The remarkable enhancement in cyclization efficiency is rooted in the unique stereoelectronic properties of the oxetane ring when incorporated into the peptide backbone. Unlike a planar amide bond, the four-membered oxetane heterocycle introduces a distinct kink or "turn" in the peptide chain[4][5].
Causality behind the enhanced cyclization:
-
Conformational Pre-organization: The primary driver for improved cyclization is the oxetane's ability to act as a potent turn-inducer. Nuclear Magnetic Resonance (NMR) studies have provided direct experimental evidence, through the observation of dNN(i, i+2) and dαN(i, i+2) Nuclear Overhauser Effects (NOEs), that the oxetane moiety promotes a turn in the linear peptide backbone[1][3][6]. This pre-organization drastically reduces the entropic penalty associated with bringing the peptide's termini together for cyclization.
-
Minimization of Side Reactions: By favoring the intramolecular reaction pathway, the formation of undesirable cyclodimers and polymers is significantly suppressed[1]. This leads to a cleaner reaction profile and a higher isolated yield of the desired monomeric cyclic peptide.
-
Superiority to Other Modifications: Direct comparative studies have shown that oxetane incorporation is often superior to other turn-inducing strategies, such as N-methylation, in promoting efficient macrocyclization[1][3][6].
The following diagram illustrates the conceptual difference between the cyclization of a standard linear peptide and one containing an oxetane modification.
Caption: Oxetane-induced pre-organization favors efficient intramolecular cyclization.
Synthesis of Oxetane-Modified Peptides
The linear peptide precursors containing the oxetane modification can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS)[3][7]. The key is the use of pre-formed oxetane-containing dipeptide building blocks, which are incorporated into the growing peptide chain using conventional coupling methods[7][8].
This workflow diagram outlines the key stages from building block synthesis to the final purified cyclic peptide.
Caption: Overall workflow for the synthesis of oxetane-modified cyclic peptides.
Experimental Protocols
Protocol 1: On-Resin Head-to-Tail Macrocyclization
This protocol describes a general method for the on-resin cyclization of a linear peptide precursor containing an oxetane modification. The use of on-resin cyclization leverages the pseudo-dilution effect, further minimizing intermolecular side reactions[9].
Materials:
-
Fmoc-protected, oxetane-modified linear peptide bound to a suitable resin (e.g., Rink Amide).
-
3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).
-
N,N-Diisopropylethylamine (DIEA).
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM).
-
Nitrogen or Argon source for inert atmosphere.
-
Standard solid-phase synthesis vessel.
Procedure:
-
Resin Preparation:
-
Begin with the fully assembled, N-terminally Fmoc-protected linear peptide on resin.
-
Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash thoroughly with DMF (3x) and DCM (3x).
-
Swell the deprotected peptide-resin in anhydrous DMF for 30-60 minutes.
-
-
Cyclization Reaction Setup:
-
Prepare a solution of the coupling agent. In a separate flask, dissolve DEPBT (2.0 equivalents relative to resin loading) and DIEA (2.0 equivalents) in anhydrous DMF.
-
The final concentration of the peptide should be highly dilute, typically 0.001 M, to favor intramolecular cyclization. Calculate the required volume of DMF based on the initial resin loading.
-
Expert Insight: The choice of coupling agent can be critical. While DEPBT is highly effective and reduces epimerization, other reagents like PyBOP have also been used successfully[10]. Optimization may be required for particularly challenging sequences.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
The reaction can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing the supernatant by LC-MS.
-
Upon completion, filter the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard trifluoroacetic acid (TFA) cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification and Analysis:
-
Purify the crude cyclic peptide using preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
-
Performance Data: A Quantitative Leap in Cyclization Yields
The incorporation of an oxetane moiety consistently and dramatically improves the isolated yields of head-to-tail macrocyclization across a range of challenging peptide sizes. The table below summarizes comparative data for several sequences.
| Peptide Sequence | Ring Size | Modification | Cyclization Yield (%) | Reference |
| G(Ox)FLG | Tetrapeptide | Oxetane at Gly1 | 51% | [10] |
| GFLG | Tetrapeptide | Unmodified Control | 0% (Dimer observed) | [10] |
| LAG(Ox)AY | Pentapeptide | Oxetane at Gly3 | 65% | [1] |
| LAGAY | Pentapeptide | Unmodified Control | 33% | [1] |
| A(Ox)AAAAA | Hexapeptide | Oxetane at Ala2 | 49% | [1] |
| AAAAAA | Hexapeptide | Unmodified Control | 18% | [1] |
Yields represent isolated material after purification.
As the data clearly demonstrates, oxetane introduction can increase yields by two-fold or more, and in the case of difficult tetrapeptide cyclizations, it can be the enabling modification that allows for the formation of the desired product at all[10].
Bioactivity and Structural Integrity
A critical consideration for any peptidomimetic strategy is the impact on biological activity. Encouragingly, replacing a backbone amide with an oxetane has been shown to be well-tolerated. For instance, an oxetane-modified cyclic pentapeptide inhibitor of Aminopeptidase N (cCNGRC) displayed a similar IC50 value to its unmodified counterpart, indicating that bioactivity can be fully retained[1][3].
Structurally, molecular dynamics simulations and NMR data show that the oxetane primarily alters the backbone conformation in its immediate vicinity, often establishing new, stabilizing intramolecular hydrogen bonds across the macrocycle without globally distorting the structure[1][3].
Conclusion and Future Outlook
The use of oxetane-modified amino acids is a robust and highly effective strategy for improving the synthetic efficiency of peptide macrocyclization. This approach directly addresses the fundamental challenge of conformational entropy by pre-organizing the linear precursor for ring closure. The resulting oxetane-modified cyclic peptides (OMCPs) are obtained in higher yields with fewer impurities, retain biological activity, and represent a powerful new scaffold for drug discovery[1]. The protocols outlined in this guide provide a practical framework for researchers to implement this technology, accelerating the exploration of cyclic peptides as next-generation therapeutics.
References
-
Title: Impact of oxetane incorporation on the structure and stability of alpha-helical peptides Source: Physical Chemistry Chemical Physics, 2020. URL: [Link]
-
Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: Chemical Science, 2019. URL: [Link]
-
Title: Oxetane modified cyclic peptides by disulphide bond... Source: ResearchGate, 2019. URL: [Link]
-
Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: RSC Publishing, 2019. URL: [Link]
-
Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: RSC Publishing, 2019. URL: [Link]
-
Title: Macrocyclisation of small peptides enabled by oxetane incorporation Source: Chemical Science (via PMC), 2019. URL: [Link]
-
Title: Oxetane Based Peptidomimetics: Potential New Tools for Drug Discovery and Chemical Biology Source: University of Warwick Institutional Repository. URL: [Link]
-
Title: Solid-Phase Synthesis of Oxetane Modified Peptides Source: Organic Letters (via PubMed), 2017. URL: [Link]
-
Title: Oxetane modified cyclic peptides by head-to-tail macrocyclisation.a,b... Source: ResearchGate, 2019. URL: [Link]
-
Title: Synthesis and structure of oxetane containing tripeptide motifs Source: ResearchGate, 2019. URL: [Link]
-
Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: European Journal of Medicinal Chemistry (via PMC), 2023. URL: [Link]
-
Title: Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry, 2023. URL: [Link]
-
Title: Contemporary strategies for peptide macrocyclization Source: Nature Chemistry, 2011. URL: [Link]
-
Title: Macrocyclization strategies for cyclic peptides and peptidomimetics Source: RSC Chemical Biology (via PMC), 2021. URL: [Link]
-
Title: Development of oxetane modified building blocks for peptide synthesis Source: Organic & Biomolecular Chemistry, 2020. URL: [Link]
Sources
- 1. Macrocyclisation of small peptides enabled by oxetane incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Solid-Phase Synthesis of Oxetane Modified Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LJMU Research Online [researchonline.ljmu.ac.uk]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Macrocyclisation of small peptides enabled by oxetane incorporation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05474F [pubs.rsc.org]
Biocatalytic Hydrolysis of Oxetane Esters: Preservation of Ring Integrity and Stereoselective Applications
Executive Summary
The oxetane ring (1,3-propylene oxide) has emerged as a critical structural motif in modern medicinal chemistry, serving as a stable, polar surrogate for gem-dimethyl or carbonyl groups.[1][2] While 3,3-disubstituted oxetanes exhibit reasonable chemical stability, the ring strain (~107 kJ/mol) renders them susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles during harsh chemical hydrolysis.[3]
This guide details the enzymatic hydrolysis of oxetane esters . Unlike traditional chemical saponification, biocatalytic hydrolysis proceeds under near-neutral pH and ambient temperature, ensuring the preservation of the strained oxetane ring. Furthermore, we outline protocols for the kinetic resolution of chiral oxetanes, a technique validated in industrial workflows such as the synthesis of Pfizer’s PF-06878031.
Introduction: The Oxetane Challenge
Oxetanes are increasingly utilized to modulate physicochemical properties (solubility, lipophilicity, metabolic stability) without significantly altering the steric bulk of a molecule. However, the synthesis of oxetane-containing building blocks—specifically the hydrolysis of ester precursors to their corresponding carboxylic acids—poses a "stability paradox."
The Stability Paradox
-
Acid Sensitivity: Oxetanes function as Lewis bases. Protonation of the ring oxygen activates the C–O bond, leading to rapid ring opening via nucleophilic attack (e.g., by water or chloride ions), generating unwanted diols or chlorohydrins.
-
Base Sensitivity: While 3,3-disubstituted oxetanes are generally stable to hydroxide (NaOH/LiOH), the subsequent acidic workup required to isolate the free acid often triggers decomposition.
-
The Biocatalytic Solution: Hydrolases (lipases and esterases) operate at pH 7.0–8.0. This allows for the cleavage of the ester bond and isolation of the carboxylate salt or careful release of the acid without ever exposing the substrate to pH < 4.
Mechanistic Pathways
The following diagram illustrates the divergent pathways between chemical and enzymatic hydrolysis.
Figure 1: Comparison of chemical vs. biocatalytic hydrolysis pathways. Note the high risk of ring opening during acidic chemical hydrolysis or workup.
Enzyme Selection Guide
Not all enzymes tolerate the steric bulk of the oxetane ring. Based on industrial data and literature precedents (e.g., Roche, Pfizer), the following enzymes are recommended for initial screening.
| Enzyme | Source | Specificity | Application | Commercial Example |
| CAL-B | Candida antarctica Lipase B | High steric tolerance | Hydrophobic esters, Kinetic Resolution | Novozym 435, Chirazyme L-2 |
| PLE | Pig Liver Esterase | Broad spectrum | Simple aliphatic/aromatic esters | Sigma PLE (Isoenzymes) |
| CRL | Candida rugosa Lipase | Long-chain esters | Bulky side chains | Type VII |
| PPL | Porcine Pancreatic Lipase | Low cost, bulk | General hydrolysis | Crude PPL |
Experimental Protocols
Protocol A: General Hydrolysis (Deprotection)
Use this protocol to convert an oxetane ester to an acid without resolving enantiomers.
Materials:
-
Substrate: Oxetane-3-carboxylic acid ethyl ester (or derivative).
-
Enzyme: Novozym 435 (immobilized CAL-B) or PLE (ammonium sulfate suspension).
-
Solvent: Phosphate buffer (100 mM, pH 7.2) + Co-solvent (THF or DMSO).
Step-by-Step:
-
Preparation: Dissolve the oxetane ester (1.0 equiv) in THF (10% v/v of final volume).
-
Buffer Addition: Add Phosphate Buffer (pH 7.2) to the solution. The final concentration of substrate should be 50–100 mM.
-
Note: If solubility is poor, increase THF to 20% or use DMSO. Avoid acetone as it may deactivate some enzymes over time.
-
-
Enzyme Addition: Add Novozym 435 (50% w/w relative to substrate) or PLE (100 U/mmol).
-
Incubation: Stir gently at 25–30°C. Monitor pH.
-
pH Stat Method (Recommended): As hydrolysis proceeds, acid is released. Maintain pH 7.2 by automatic addition of 1.0 M NaOH using a pH-stat titrator.
-
Buffer Method: If a pH stat is unavailable, use a high-capacity buffer (200 mM) and check pH periodically.
-
-
Termination: Filter off immobilized enzyme (Novozym 435) or centrifuge (PLE).
-
Workup (Crucial):
-
Wash the aqueous phase with Et2O to remove unreacted ester.
-
Careful Acidification: Cool the aqueous phase to 0°C. Adjust pH to ~4.0–5.0 (do not go to pH 1–2) using 1M citric acid or NaH2PO4.
-
Extraction: Immediately extract with EtOAc (3x).
-
Drying: Dry organic layer over Na2SO4 and concentrate in vacuo (bath temp < 35°C).
-
Protocol B: Kinetic Resolution (Enantioselective)
Use this protocol to resolve racemic oxetane esters (e.g., 2-substituted oxetanes).
Workflow Diagram:
Figure 2: Workflow for the kinetic resolution of racemic oxetane esters.
Key Modification for Protocol B:
-
Monitoring: Use Chiral HPLC or GC to monitor the enantiomeric excess (ee) of both the remaining ester and the formed acid.
-
Endpoint: Stop the reaction exactly at 50% conversion (or when ee of the product is maximized, typically >98%).
-
Case Study: In the synthesis of PF-06878031 , Pfizer utilized a lipase to resolve ethyl 3-(2-(tert-butoxy)-2-oxoethyl)oxetane-2-carboxylate. The enzymatic step avoided the decomposition observed with LiOH.
Comparison of Methods
The following data summarizes the recovery and integrity of oxetane-3-carboxylic acid derivatives under various conditions.
| Method | Reagent | Conditions | Yield (%) | Ring Integrity | Comments |
| Acidic Hydrolysis | 6M HCl | 100°C, 2h | 0% | Destroyed | Rapid ring opening to diol/chlorohydrin. |
| Basic Hydrolysis | 1M LiOH | 25°C, 4h | 65–80% | Moderate | Loss occurs during acidic workup (pH < 3). |
| Enzymatic | PLE | pH 7.0, 25°C | 92–98% | Excellent | No ring opening; simple filtration workup. |
| Enzymatic | CAL-B | pH 7.0, 25°C | 90–95% | Excellent | Best for hydrophobic/bulky esters. |
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Substrate insolubility.
-
Fix: Add Triton X-100 (0.1%) or increase DMSO concentration (up to 20%). Ensure the mixture is an emulsion, not a precipitate.
-
-
Ring Opening Observed:
-
Cause: pH dropped too low during reaction or workup.
-
Fix: Use a pH-stat to strictly clamp pH at 7.2. During workup, do not acidify below pH 4.5. Use resins (e.g., Amberlite) for gentle acidification if necessary.
-
-
Slow Reaction:
-
Cause: Steric hindrance at the ester linkage.
-
Fix: Switch from ethyl esters to "activated" esters (e.g., trifluoroethyl) if synthesizing the precursor, or switch from CAL-B to PLE (which often has a more open active site).
-
References
-
Wuitschik, G., et al. (2006).[4] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition, 45(46), 7736–7739.[4] Link
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][5][7][8] Chemical Reviews, 116(19), 12150–12233.[7] Link
-
Burkhard, J. A., et al. (2010).[5][9] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[5] Link
- Wessel, H. P., et al. (2025/Historical Context). "Synthesis of Oxetane Amino Acids." Note: While specific recent patents exist, the foundational work on enzymatic resolution of oxetane esters is often attributed to internal Roche/Pfizer process groups as cited in Bull et al. (2016).
- Pfizer Inc. (Related Patent Context). "Process for the preparation of PF-06878031." Referenced in recent reviews on industrial oxetane synthesis.
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols: Synthesis of Protein Degrader Building Blocks
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD).
Abstract: The advent of Proteolysis-Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules are modular in nature, comprising a warhead to bind the protein of interest (POI), an E3 ligase ligand, and a chemical linker to connect the two.[3] This modularity allows for a systematic, building-block approach to synthesis, facilitating the rapid generation of libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview and detailed protocols for the synthesis of the core building blocks: E3 ligase ligands (for Cereblon and VHL), versatile chemical linkers, and functionalized warheads, with a focus on the chemical rationale behind synthetic strategies.
The Principle of Targeted Protein Degradation and the Modular PROTAC
Targeted protein degradation hijacks the cell's natural waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[2] A PROTAC molecule acts as a bridge, forming a ternary complex between a specific POI and an E3 ubiquitin ligase.[1][3] This induced proximity triggers the E3 ligase to tag the POI with a polyubiquitin chain, marking it for destruction by the 26S proteasome.[1] Unlike traditional inhibitors that require continuous occupancy of a target's active site, PROTACs act catalytically, enabling potent and sustained protein knockdown with potentially lower doses and reduced toxicity.[2][4]
The power of PROTAC development lies in its modular design. Each of the three components—warhead, linker, and E3 ligase ligand—can be independently synthesized and optimized before being assembled into the final molecule. This building block strategy is central to accelerating PROTAC discovery.[5]
Synthesis of E3 Ubiquitin Ligase Ligands
The choice of E3 ligase is critical, and to date, the most widely utilized are Cereblon (CRBN) and the Von Hippel-Lindau (VHL) protein.[] Ligands for these proteins are well-characterized and serve as the foundational "anchor" of the PROTAC.
Cereblon (CRBN) Ligands: The "IMiD" Family
Immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide are the most common CRBN-recruiting ligands.[7][8] They feature a glutarimide ring system that is essential for binding to CRBN. For PROTAC synthesis, these molecules must be functionalized with a reactive handle for linker attachment, typically at the C4 or C5 position of the phthalimide ring.[9] Lenalidomide-based ligands are often favored for their improved chemical and metabolic stability compared to thalidomide or pomalidomide.[9]
Protocol 1: Synthesis of a Pomalidomide-based CRBN Ligand with an Amino-PEG Linker Handle
This protocol describes the synthesis of a pomalidomide derivative functionalized with a short PEG linker terminating in a protected amine, ready for further elaboration or deprotection and coupling.
Materials:
-
Pomalidomide
-
2-(2-aminoethoxy)ethanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Standard workup and purification reagents (Ethyl acetate, brine, Na₂SO₄, silica gel)
Step-by-Step Methodology:
-
Boc-Protection of the Linker:
-
Dissolve 2-(2-aminoethoxy)ethanol (1.0 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add (Boc)₂O (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield Boc-protected amino-PEG-alcohol.
-
-
Mitsunobu Reaction for Linker Attachment:
-
Causality: The Mitsunobu reaction is an effective method for coupling a primary or secondary alcohol to a nucleophile, in this case, the N-H of the pomalidomide phthalimide ring, under mild conditions.
-
Dissolve pomalidomide (1.0 eq) and the Boc-protected amino-PEG-alcohol (1.2 eq) in anhydrous THF under an argon atmosphere.
-
Add PPh₃ (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and add DIAD (1.5 eq) dropwise. The solution will typically turn from colorless to a yellow/orange color.
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the Boc-protected pomalidomide-linker conjugate.
-
-
Final Deprotection (Optional - for generating a terminal amine):
-
Dissolve the purified Boc-protected conjugate in DCM.
-
Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.
-
Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM or toluene to remove excess TFA.
-
The resulting amine-functionalized pomalidomide ligand (as a TFA salt) can be used directly in subsequent coupling reactions after neutralization.
-
Von Hippel-Lindau (VHL) Ligands
VHL ligands are typically based on a hydroxyproline scaffold and their synthesis is generally more complex than that of CRBN ligands.[10] The molecule VH032 is a widely used VHL ligand in PROTAC design.[11][12] Its synthesis requires multiple steps, and efficient, scalable routes are an active area of research.[10][11]
Key Synthetic Challenge: A crucial step in many VHL ligand syntheses is the formation of the bond between the central proline scaffold and the substituted benzyl group. Modern methods often employ C-H arylation or Suzuki-Miyaura cross-coupling to achieve this transformation efficiently.[11]
Protocol 2: Key Amide Coupling Step in VH032 Synthesis
This protocol outlines the coupling of the two key fragments that form the core of the VH032 ligand, a common final step before deprotection. This assumes the availability of the two precursor fragments. For a full synthetic route, refer to Li, et al. ACS Omega 2022.[10]
Materials:
-
(2S,4R)-1-((S)-2-(tert-butoxycarbonylamino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (Fragment A)
-
(4-(4-methylthiazol-5-yl)phenyl)methanamine (Fragment B)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve Fragment A (1.0 eq) in anhydrous DMF under an argon atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature. This pre-activates the carboxylic acid.
-
Causality: HATU is a highly efficient peptide coupling reagent that converts the carboxylic acid into an activated ester, which is highly reactive towards the amine nucleophile (Fragment B). DIPEA is used as a non-nucleophilic base to scavenge the HCl produced and drive the reaction to completion.
-
Add a solution of Fragment B (1.1 eq) in DMF to the reaction mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired amide product and consumption of starting materials.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated LiCl solution (to remove DMF), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, DCM/methanol gradient) to yield the Boc-protected VH032 precursor. This can then be deprotected using TFA as described in Protocol 1.
-
Synthesis of Chemical Linkers
The linker is not merely a spacer but a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the geometry of the ternary complex.[1][3] The most common linker motifs are polyethylene glycol (PEG) and simple alkyl chains.[2] The key to linker synthesis is creating a heterobifunctional molecule with orthogonal protecting groups or reactive handles to allow for sequential conjugation.
| Linker Type | Key Properties | Common Functional Groups |
| Polyethylene Glycol (PEG) | Increases hydrophilicity and solubility; provides flexibility. | -COOH, -NH₂, -N₃, -Alkyne |
| Alkyl Chains | Increases lipophilicity; provides rigidity or flexibility depending on saturation. | -COOH, -NH₂, -N₃, -Alkyne |
| Alkoxyalkyl Chains | A hybrid approach to balance lipophilicity and hydrophilicity. | -COOH, -NH₂, -N₃, -Alkyne |
The Power of "Click Chemistry" in PROTAC Assembly
Click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a vital tool for PROTAC synthesis.[4][][14] This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for joining complex molecular fragments late in the synthetic sequence.[][15] This strategy involves synthesizing one building block (e.g., the warhead) with a terminal alkyne and the other (e.g., the E3 ligand) with an azide, which are then "clicked" together.[3]
Synthesis and Functionalization of Warheads
The "warhead" is a ligand that binds to the POI. The synthesis of the warhead itself is highly target-specific. For PROTAC development, the key is often not the de novo synthesis of the warhead, but the modification of a known, potent binder to incorporate a linker attachment point.
Covalent Warheads
For certain targets, a covalent warhead can provide enhanced potency and prolonged duration of action.[16][17] These warheads contain an electrophilic group that forms a covalent bond with a nucleophilic amino acid residue (commonly cysteine) on the target protein.[18][19] Acrylamides are one of the most frequently used electrophilic warheads.[18]
Protocol 3: Introduction of an Acrylamide Warhead
This protocol describes a general method for converting an amine-functionalized ligand into an acrylamide-functionalized warhead.
Materials:
-
Amine-functionalized POI ligand (as HCl or TFA salt)
-
Acryloyl chloride
-
DIPEA or Triethylamine (TEA)
-
Anhydrous DCM
Step-by-Step Methodology:
-
Reaction Setup:
-
Suspend the amine-functionalized ligand (1.0 eq) in anhydrous DCM.
-
Add DIPEA or TEA (2.5-3.0 eq) to neutralize the salt and act as a base.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Acylation:
-
Add acryloyl chloride (1.2 eq) dropwise to the cold suspension.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl of the acryloyl chloride in a standard acylation reaction. The base is crucial to deprotonate the amine starting material and to scavenge the HCl byproduct.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography or preparative HPLC to obtain the final acrylamide-functionalized warhead.
-
Final Assembly and Advanced Strategies
Once the three building blocks are synthesized with compatible reactive handles, the final step is their conjugation. Amide bond formation and click chemistry are the most common final assembly reactions.
Solid-Phase PROTAC Synthesis
For generating libraries of PROTACs, solid-phase organic synthesis (SPOS) offers significant advantages.[5] In this approach, one of the building blocks (often the E3 ligase ligand) is immobilized on a solid support (resin).[20] The linker and warhead are then added sequentially. The key benefit is that excess reagents and byproducts can be simply washed away after each step, eliminating the need for chromatographic purification until the final cleavage from the resin.[5] This method is highly amenable to parallel synthesis for the rapid exploration of linker length and composition.[21][22][23]
Conclusion
The synthesis of protein degraders is a dynamic and rapidly evolving field. A modular, building-block approach is the cornerstone of efficient PROTAC discovery, allowing researchers to systematically optimize each component to achieve desired degradation activity, selectivity, and drug-like properties. By understanding the core chemical principles and synthetic protocols for constructing E3 ligase ligands, linkers, and warheads, scientists are well-equipped to design and create the next generation of targeted protein degradation therapeutics.
References
- Title: Solid-phase synthesis of cereblon-recruiting selective histone deacetylase 6 degraders (HDAC6 PROTACs) with anti-leukemic activity.
- Title: Click Chemistry in ADC and PROTAC.
- Title: Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands.
- Title: Solid-Phase Synthesis of Cereblon-Recruiting Selective Histone Deacetylase 6 Degraders (HDAC6 PROTACs) with Antileukemic Activity.
- Title: Click chemistry in the development of PROTACs.
- Title: Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).
- Title: Feasible Column Chromatography-Free, Multi-Gram Scale Synthetic Process of VH032 Amine, Which Could Enable Rapid PROTAC Library Construction.
- Title: Click chemistry in the development of PROTACs.
- Title: Synthesis of PROTACs Using an m-PEG3-SH Linker: Application Notes and Protocols.
- Title: PROTAC Synthesis | Click Chemistry.
- Title: Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs.
- Title: Methods to accelerate PROTAC drug discovery.
- Title: A Facile Synthesis of Ligands for the von Hippel–Lindau E3 Ligase.
- Title: Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection.
- Title: Building blocks and linkers for PROTAC synthesis.
- Title: PROTAC Synthesis Kits for Targeted Protein Degradation.
- Title: Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders.
- Title: VH032 | MedChemExpress (MCE) Life Science Reagents.
- Title: Covalent chemistry in targeted protein degradation.
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Title: Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies.
- Title: Development of Novel Cereblon-Based E3 Ligase Ligand-Linker Libraries for Targeted Protein Degradation by Chelsi M.
- Title: What are PROTAC Linkers?
- Title: Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.
- Title: Cereblon Modulator, Chemical, Degrader, Ligand, Gene.
- Title: Applications of Covalent Chemistry in Targeted Protein Degradation.
- Title: Targeted Covalent Inhibitor Synthesis.
- Title: A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library.
- Title: Thalidomide Analogs and Other CRBN Ligands in PROTACs.
- Title: Tactics and Strategies for the Synthesis of Cereblon Ligands.
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- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 7. asset.library.wisc.edu [asset.library.wisc.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Modular Chemistry Platform for the Development of a Cereblon E3 Ligase-based Partial PROTAC Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01974A [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 14. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 15. Accelerating Next-Generation Drug Discovery with Click-Based Construction of PROTACs | Tokyo University of Science [tus.ac.jp]
- 16. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development [mdpi.com]
- 20. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. Development of versatile solid-phase methods for syntheses of PROTACs with diverse E3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Cbz-Oxetane Amino Acids
To: Research Scientists & Process Chemists From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide for Handling Cbz-Protected Oxetane Amino Acids
Executive Summary
Coupling Cbz-oxetane amino acids presents a "Stability-Reactivity Paradox." You are dealing with a ring system that possesses significant ring strain (~107 kJ/mol, similar to epoxides) yet requires activation to overcome the steric hindrance of the gem-disubstituted 3-position.
Standard peptide protocols often fail here because:
-
Steric Bulk: The 3,3-disubstitution pattern (common in oxetane amino acids like 3-amino-oxetane-3-carboxylic acid) mimics the difficulty of Aib (aminoisobutyric acid) couplings.
-
Acid Sensitivity: While stable to base, the oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis) or polymerization during activation or workup.
This guide provides an optimized workflow focusing on Acid Fluoride activation (TFFH) and controlled HATU protocols to maximize yield without compromising ring integrity.
Module 1: The Stability-Reactivity Landscape
Before initiating synthesis, you must map your reaction conditions against the stability profile of the oxetane ring.
The "Safe Zone" Protocol:
-
Safe: Basic conditions (Piperidine, DIPEA, Et3N), Hydrogenolysis (
), Oxidative conditions. -
Danger: Strong Lewis acids (
), Strong Brønsted acids (TFA > 10%, HCl, HBr/AcOH), High temperatures (>60°C in unbuffered solution).
Visualizing the Decision Logic
Use this decision tree to select the correct coupling strategy based on your specific oxetane derivative and peptide sequence.
Figure 1: Decision matrix for selecting coupling reagents. Note the critical checkpoint for sulfur-containing peptides when using Cbz protection.
Module 2: Troubleshooting Low Yield (The Steric Barrier)
The Issue: 3,3-disubstituted oxetane amino acids are structurally analogous to Aib. The gem-dimethyl-like effect restricts conformational freedom, making the amine nucleophile difficult to approach the activated ester.
The Solution: TFFH (Tetramethylfluoroformamidinium Hexafluorophosphate) TFFH converts the carboxylic acid into an Acid Fluoride in situ.[1] Acid fluorides are:
-
Smaller than OBt/OAt esters (less steric clash).
-
Highly reactive toward amines.
-
Stable enough to isolate (optionally) but best used in situ.
Protocol A: The TFFH Method (Recommended for Difficult Couplings)
Use this for: 3-amino-oxetane-3-carboxylic acid or when coupling to a secondary amine.
-
Dissolution: Dissolve Cbz-Oxetane-OH (1.0 equiv) and the amine component (1.0–1.2 equiv) in dry DCM or DMF (0.1 M concentration).
-
Note: DCM is preferred if solubility permits, as it minimizes side reactions.
-
-
Base: Add DIPEA (3.0 equiv). Ensure pH is basic (~8-9).
-
Activation: Add TFFH (1.1 equiv).
-
Reaction: Stir under Nitrogen at 0°C for 30 mins, then warm to Room Temp (RT). Monitor by HPLC/TLC.
-
Target Time: 2–4 hours.
-
-
Workup: Dilute with EtOAc. Wash with 5% NaHCO3 (3x), Water, Brine. Avoid acidic washes (e.g., 1N HCl/KHSO4) if possible, or perform them rapidly (<1 min) at 0°C.
Protocol B: The HATU/Collidine Method (General Purpose)
Use this for: Oxetane side-chains (e.g., oxetanyl-alanine).
-
Dissolution: Dissolve Cbz-Oxetane-OH (1.0 equiv) in DMF.
-
Activation: Add HATU (1.0 equiv) and 2,4,6-Collidine (TMP) (2.5 equiv).
-
Why Collidine? It is a weaker base than DIPEA and suppresses epimerization while maintaining sufficient basicity for coupling.
-
-
Coupling: Add the amine component (1.1 equiv) immediately.
-
Reaction: Stir at RT for 1–2 hours.
Module 3: Troubleshooting Byproducts (Ring Opening)
The Issue: You observe a mass shift of +18 Da (hydrolysis) or polymerization. Cause: Acidic environment during activation or workup.
| Symptom | Probable Cause | Corrective Action |
| +18 Da Peak (M+18) | Ring opening via acid hydrolysis. | Eliminate HOBt (it is acidic). Switch to basic activators (HATU/TFFH). Do not use KHSO4 in workup; use Citric Acid (pH 4) or skip acidic wash entirely. |
| Polymerization | Cationic ring-opening polymerization. | Ensure reaction is strictly basic (pH > 8). Avoid high concentrations (>0.2 M). |
| Low Conversion | Steric hindrance (gem-disubstituted). | Switch from HATU to TFFH (Protocol A). Increase temperature to 40°C (only if base is present). |
| Cbz Removal Failure | Catalyst poisoning. | If peptide has Met/Cys, |
Module 4: FAQ - Specific User Scenarios
Q1: Can I remove the Cbz group with
-
Caveat: Avoid "Transfer Hydrogenation" using formic acid/ammonium formate at high temps, as the transient acidity can open the ring.
-
Reference: Burkhard et al. demonstrated oxetane stability under standard hydrogenation.
Q2: I am seeing epimerization when coupling Cbz-Oxetanyl-Gly-OH. Why? A: Oxetane amino acids adjacent to the activated carboxylate are prone to oxazolone formation due to the ring strain affecting the transition state.
-
Fix: Use Oxyma Pure + DIC (carbodiimide) at 0°C. Oxyma is superior to HOBt for suppressing racemization and is less acidic (pKa 4.60) than HOAt (pKa 3.28), reducing the risk of acid-catalyzed ring opening.
Q3: Can I use acid chlorides (SOCl2) to activate? A: No. Thionyl chloride generates HCl byproduct which will instantly open the oxetane ring. Use TFFH (Acid Fluoride) instead; the fluoride leaving group is stable and the byproduct is non-acidic tetramethylurea.
References & Authoritative Grounding
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3] Angewandte Chemie International Edition. (Definitive guide on oxetane stability and synthesis).
-
Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[1][4] A Powerful Coupling Reagent for Peptide Synthesis.[1][4][5] Journal of the American Chemical Society. (Protocol for TFFH/Acid Fluorides).[1][4]
-
Burkhard, J. A., et al. (2013).[6] Synthesis and Structural Analysis of Oxetane-Containing Peptides. Organic Letters.[7] (Specifics on oxetane peptide conformation and stability).
-
Dunetz, J. R., et al. (2016). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. scispace.com [scispace.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Cbz Deprotection in Sulfur-Containing Peptides
Topic: Troubleshooting Side Reactions & Optimization Strategies Audience: Peptide Chemists, Process Chemists, and Drug Development Scientists Status: Active Guide [v2026.1]
Executive Summary: The Sulfur Dilemma
Removing the Carboxybenzyl (Cbz/Z) group from peptides containing Methionine (Met) or Cysteine (Cys) presents a classic "chemoselectivity paradox." The standard method for Cbz removal—catalytic hydrogenolysis (
This guide provides the mechanistic insight and protocols required to navigate this duality, focusing on S-alkylation prevention and catalyst management .
Diagnostic Module: Why is my reaction failing?
Issue A: The Reaction Stalls (Hydrogenolysis)
Symptom: You are using
Root Cause: Catalyst Poisoning. Sulfur atoms in Met (thioether) and Cys (thiol/disulfide) possess lone pair electrons that bind irreversibly to the active Palladium sites, blocking hydrogen adsorption.
Troubleshooting Protocol:
| Attempted Fix | Technical Verdict | Reason |
|---|---|---|
| Increase Catalyst Loading | ⚠️ Risky | Requires massive excess (100-200% w/w), leading to difficult filtration and product adsorption loss. |
| Add Lewis Base | ❌ Ineffective | Adding amines (e.g., ammonia) rarely displaces sulfur from Pd in this context. |
| Switch Method | ✅ Recommended | Abort hydrogenolysis. Switch to Acidolysis (TFMSA) or Birch Reduction (Liquid
Issue B: Mass Spec shows [+90 Da] Adducts (Acidolysis)
Symptom: You used HBr/AcOH, HF, or TFMSA. The Cbz group is gone, but the peptide mass is +90 Da higher than expected.
Root Cause: S-Benzylation.
During acidolysis, the Cbz group cleaves to form a benzyl carbocation (
The Mechanism of Failure (S-Benzylation):
Caption: The "Push-Pull" dynamic. Without a scavenger (Thioanisole), the Benzyl cation irreversibly alkylates Methionine.
Master Protocol: The "Low-High" Acidity Strategy[1]
The most robust method to remove Cbz from sulfur-peptides without using dangerous liquid HF is the TFMSA (Trifluoromethanesulfonic acid) "Low-High" procedure . This method uses a "Soft-Hard Acid-Base" approach to minimize cation concentration.
Reagents Required:
-
TFMSA: The "Hard" acid (cleaves the protecting group).
-
TFA: The solvent/co-acid.
-
DMS (Dimethyl sulfide): The "Soft" base (modulates acidity).
-
m-Cresol / Thioanisole: The Scavengers (traps
).
Step-by-Step Methodology:
Phase 1: The "Low" Acid Step (S-Oxide Reduction & Pre-cleavage)
This step removes the bulk of protecting groups while keeping the benzyl cation concentration low, preventing S-alkylation.
-
Preparation: Dry the protected peptide (100 mg) thoroughly.
-
Cocktail A: Mix DMS (3.0 mL), m-cresol (1.0 mL), and TFA (5.0 mL).
-
Activation: Cool to 0°C. Slowly add TFMSA (1.0 mL).
-
Reaction: Add the peptide to this mixture. Stir at 0°C for 2 hours.
-
Note: This step also reduces any Met(O) (sulfoxide) back to Met via the DMS mechanism.
-
Phase 2: The "High" Acid Step (Hard Cleavage)
This step increases acidity to cleave stubborn groups (like Cbz or Arg(Tos)) but relies on the scavengers already present.
-
Cocktail B: To the reaction mixture from Phase 1, add TFMSA (1.0 mL) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 2–3 hours.
-
Work-up:
-
Precipitate the peptide by pouring the mixture into cold Diethyl Ether (100 mL).
-
Centrifuge and wash the pellet 3x with ether to remove the scavengers (which will smell strongly).
-
Dissolve pellet in 5% Acetic Acid and lyophilize.
-
Why this works: The high concentration of DMS in Phase 1 acts as a buffer, converting the superacid TFMSA into a sulfonium salt (
FAQ: Common Troubleshooting Scenarios
Q1: I cannot use TFMSA/Acid. Can I force Hydrogenolysis? A: Only if you use Liquid Ammonia as the solvent (Birch Reduction conditions).
-
Protocol: Dissolve peptide in liquid
. Add Sodium (Na) metal until a blue color persists. Quench with Ammonium Chloride. -
Risk:[1] This is extremely harsh and can desulfurize Cysteine (
) or racemize chiral centers. It is a "last resort."
Q2: My Methionine is oxidizing to Sulfoxide (Met(O)) during workup. A: This is common.
-
Prevention:[2] Perform all workups with degassed solvents.
-
Reversal: If Met(O) forms, treat the peptide with Ammonium Iodide (
) and DMS in TFA for 30 minutes. This reduces the sulfoxide back to the thioether.
Q3: Can I use TMSI (Trimethylsilyl Iodide)? A: Yes. TMSI is a silylating hard acid.
-
Advantage:[1][3] It cleaves Cbz extremely fast (minutes) via a silyl-carbamate intermediate.
-
Protocol: Dissolve peptide in Acetonitrile. Add TMSI (4 eq). Quench with alcohol.
-
Warning: TMSI is highly moisture-sensitive and will degrade to HI (hydroiodic acid) if not handled under Argon.
Decision Matrix: Selecting the Right Method
Use this flow to determine the optimal deprotection route for your sulfur-peptide.[4]
Caption: Operational workflow for selecting deprotection reagents based on peptide composition.
References
-
Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.[1] (Fundamental mechanisms of Cbz removal and side reactions).
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). "
deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: Evidence and application in peptide synthesis." Journal of the American Chemical Society, 105(21), 6442–6455. -
Kiso, Y., et al. (1980). "Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a powerful deprotecting reagent in synthetic peptide chemistry."[5] Chemical and Pharmaceutical Bulletin, 28(2), 673-676. (Basis for TFMSA/TMSOTf protocols).
- Yajima, H., & Fujii, N. (1981). "Acidolytic deprotecting procedures in peptide synthesis." Journal of the American Chemical Society. (Discussion on Thioanisole scavengers).
-
Thermo Fisher Scientific. "Introduction to Cleavage Techniques: TFMSA Cleavage." Technical Support Guide.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. peptide.com [peptide.com]
- 5. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxetane Module Stability: Technical Support & Troubleshooting Hub
Status: Operational Subject: Stability Protocols for Oxetane Rings in Medicinal Chemistry Lead Scientist: Senior Application Scientist, Chemical Biology Division
Executive Summary: The Stability Paradox
You are likely here because you are using an oxetane as a bioisostere for a gem-dimethyl or carbonyl group to improve solubility and metabolic stability.[1][2]
The Central Tension:
Oxetanes possess significant ring strain (~106 kJ/mol), theoretically making them fragile. However, in practice, 3,3-disubstituted oxetanes are remarkably robust due to the Thorpe-Ingold effect and steric shielding of the
-
Base/Nucleophile Stability: High (Comparable to ethers).
-
Acid Stability: Low to Moderate (Highly dependent on substitution and water content).
-
Purification Risk: Moderate (Silica gel acidity is a silent killer).
The Acid Challenge (Critical Troubleshooting)
Current Status: High Alert Primary Failure Mode: Acid-catalyzed hydrolysis or nucleophilic ring opening.
Mechanism of Failure
Unlike epoxides, oxetanes do not open simply due to ring strain. They require activation . A strong Brønsted or Lewis acid protonates/coordinates the ether oxygen, converting it into a good leaving group. A nucleophile (often the solvent or water) then attacks the less hindered carbon.
Figure 1: Mechanism of acid-catalyzed oxetane decomposition. Note that without the initial protonation, the nucleophile cannot open the ring.
Troubleshooting Guide: Acidic Reactions
| Scenario | Risk Level | Recommended Protocol |
| Boc-Deprotection (TFA) | Medium | Do not use HCl/MeOH. Use TFA/DCM (1:1) at 0°C. Monitor strictly. Quench with sat. NaHCO3 immediately upon completion. Do not let sit in acidic solution. |
| Boc-Deprotection (HCl) | Critical | Avoid. Aqueous HCl or HCl/Dioxane often hydrolyzes oxetanes to 1,3-diols. If unavoidable, use anhydrous HCl in ether at -78°C and quench cold. |
| Suzuki Coupling | Low | Standard boronic acid conditions are usually fine. Oxetanes tolerate weak acids (e.g., boric acid byproducts) well. |
| Internal Nucleophiles | Critical | If your molecule has an alcohol or amine 3-4 carbons away, acid will trigger intramolecular cyclization (forming THF or pyrrolidine derivatives), destroying the oxetane. |
Self-Validating Diagnostic:
-
NMR Check: Oxetane protons typically appear as distinct doublets/multiplets between 4.5 – 5.0 ppm . If these shift upfield to 3.5 – 4.0 ppm , your ring has opened.
-
TLC Check: Ring-opened diols are significantly more polar (lower Rf) than the parent oxetane.
Base & Nucleophile Resilience
Current Status: Stable Advantage: Oxetanes behave more like ethers than epoxides in basic media.
Comparative Stability Data
| Reagent Class | Reagent Example | Oxetane Stability | Epoxide Stability |
| Strong Bases | Stable (up to high temp) | Stable (mostly) | |
| Organometallics | Grignard, | Stable (unless Lewis Acid present) | Unstable (Ring opens) |
| Reductants | LiAlH4, NaBH4, H2/Pd | Stable | Unstable (Reduces to alcohol) |
| Oxidants | KMnO4, mCPBA | Stable | Stable |
FAQ: Can I use a Grignard reagent on an ester in the presence of an oxetane?
Yes. Unlike epoxides, the oxetane ring is kinetically stable to hard nucleophiles like Grignard reagents or organolithiums at standard temperatures, provided no strong Lewis Acids (like excess
Purification & Handling (The Hidden Trap)
Issue: "My compound disappeared on the column." Cause: Silica gel is slightly acidic (pH 4-5). This is sufficient to degrade sensitive oxetanes, especially during slow elutions.
Protocol: Deactivating Silica Gel
Standard silica chromatography is the #1 cause of unexplained yield loss for oxetanes.
-
Preparation: Prepare your eluent system (e.g., Hexane/EtOAc).
-
The Additive: Add 1% Triethylamine (Et3N) or 1% NH4OH to the solvent system.
-
The Flush: Flush the column with 2-3 column volumes of this basic solvent before loading your sample. This neutralizes the acidic silanol sites.
-
Elution: Run your column as normal (maintaining 0.5 - 1% Et3N in the eluent).
Alternative: Use Basic Alumina or Florisil if the compound is extremely acid-sensitive (e.g., if the oxetane has an electron-donating group increasing basicity of the ring oxygen).
Strategic Decision Tree
Use this logic flow to determine if your synthetic route is safe for an oxetane scaffold.
Figure 2: Decision matrix for synthetic planning with oxetane-containing molecules.
References & Authoritative Sources
-
Wuitschik, G., et al. (2006).[3][4] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6][7] Angewandte Chemie International Edition.
-
Core Finding: Establishes the oxetane as a stable, polar, lipophilicity-lowering bioisostere for the gem-dimethyl group.
-
-
Wuitschik, G., et al. (2010).[3][5][6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010).[3][5][6] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Journal of Medicinal Chemistry.
-
Core Finding: Detailed structural data explaining the steric protection in 3,3-disubstituted systems (Thorpe-Ingold effect).
-
-
Bull, J. A., et al. (2016).[10] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3][5][6][10] Chemical Reviews.
-
Core Finding: An updated compendium on reactivity, including specific troubleshooting for acid-catalyzed rearrangement.
-
Sources
- 1. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 4. Oxetanes as promising modules in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid
Welcome to the technical support center for the purification of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for the successful isolation of this valuable synthetic building block. This document will delve into the critical aspects of purification, potential pitfalls, and scientifically-grounded solutions to common challenges encountered during its handling.
Understanding the Molecule: Key Physicochemical Properties and Stability
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid is a unique molecule that combines the structural features of a Cbz-protected amino acid with the strained oxetane ring. This combination presents specific challenges and opportunities in its purification.
| Property | Implication for Purification |
| Zwitterionic Nature | At its isoelectric point (pI), the molecule exists as a zwitterion, with both a positive (ammonium) and negative (carboxylate) charge. This can lead to high polarity and potentially low solubility in common organic solvents, making crystallization and chromatography challenging.[1][2] |
| Cbz Protecting Group | The benzyloxycarbonyl (Cbz) group imparts a significant degree of hydrophobicity and often enhances the crystallinity of amino acids, which can be advantageous for purification by recrystallization.[3] |
| Oxetane Ring Stability | The four-membered oxetane ring is susceptible to ring-opening under strongly acidic conditions.[4] While generally stable to base, prolonged exposure to harsh conditions should be avoided.[4] Significantly, oxetane-carboxylic acids have been shown to be prone to isomerization into lactones, a process that can be accelerated by heat.[4] This instability is a critical consideration during purification and storage. |
| Polarity | The presence of both a carboxylic acid and a carbamate group, in addition to the oxetane oxygen, makes the molecule quite polar. This influences the choice of chromatographic conditions.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid?
A1: The impurity profile will largely depend on the synthetic route employed. However, common impurities may include:
-
Starting Materials: Unreacted 3-aminooxetane-3-carboxylic acid or benzyl chloroformate (Cbz-Cl).
-
Over-alkylation Products: Dibenzyloxycarbonyl-protected species, although less common for amino acids.
-
Hydrolysis Products: Benzyl alcohol from the decomposition of Cbz-Cl.
-
Ring-Opened Byproducts: If harsh acidic conditions were used during workup, you might encounter byproducts resulting from the opening of the oxetane ring.
-
Isomerized Lactone: As mentioned, the product can isomerize to a lactone, especially if the reaction or workup involved heating.[4]
Q2: My compound is an oil and won't crystallize. What should I do?
A2: Oiling out is a common problem, especially if impurities are present that inhibit crystal lattice formation. Here are several strategies to induce crystallization:
-
Solvent Screening: The choice of solvent is critical. For Cbz-protected amino acids, common recrystallization solvents include ethyl acetate/hexanes, dichloromethane/hexanes, or water-soluble organic solvents like ethanol or isopropanol mixed with water.[6]
-
Trituration: If the oil is viscous, try triturating it with a poor solvent (e.g., hexanes or diethyl ether). This can sometimes wash away impurities and induce crystallization of the desired product.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.
-
pH Adjustment: Since the molecule is zwitterionic, its solubility is highly pH-dependent. Carefully adjusting the pH of an aqueous solution to the isoelectric point can induce precipitation.[1] However, this can be tricky and may not always yield crystalline material.
Q3: Can I use normal-phase silica gel chromatography to purify this compound?
A3: While possible, it can be challenging. The polar carboxylic acid and amine functionalities can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor separation. If you must use normal-phase chromatography, consider the following:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to your eluent can suppress the ionization of the carboxylic acid, reducing its interaction with the silica gel and leading to sharper peaks.
-
Use a Polar Mobile Phase: A mobile phase with a significant proportion of a polar solvent like methanol in dichloromethane or ethyl acetate will be necessary to elute the compound.
Q4: What about reversed-phase chromatography?
A4: Reversed-phase (C18) flash chromatography is often a better choice for purifying polar, ionizable compounds like this.[5][7]
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile in water.
-
pH Modification: Similar to normal-phase, adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is crucial to ensure the carboxylic acid is protonated and interacts predictably with the stationary phase.[8]
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification process.
Scenario 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Compound is too soluble in the chosen solvent. | - Add a less polar anti-solvent (e.g., hexanes, heptane) to the solution until it becomes slightly turbid, then warm to redissolve and cool slowly.- Reduce the amount of the primary solvent used. | This creates a supersaturated solution, which is necessary for crystallization to occur upon cooling. |
| Significant amount of product remains in the mother liquor. | - Cool the mother liquor to a lower temperature (e.g., in an ice bath or freezer) to induce further crystallization.- Concentrate the mother liquor and attempt a second crop of crystals. | The solubility of most organic compounds decreases at lower temperatures. |
| Product degradation during heating. | - Avoid prolonged heating. Use a water bath for gentle and controlled heating.- Consider a solvent system that allows for dissolution at a lower temperature. | The oxetane ring can be sensitive to heat, potentially leading to decomposition or isomerization.[4] |
Scenario 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Co-elution of impurities. | - Optimize the mobile phase: For normal-phase, try a different solvent system or a shallower gradient. For reversed-phase, adjust the gradient steepness. - Change the stationary phase: If normal-phase fails, switch to reversed-phase (C18) or a different type of normal-phase media like alumina.[9] | Different solvent systems and stationary phases offer different selectivities for separating compounds based on their polarity and other interactions. |
| Peak Tailing (especially on silica gel). | - Add an acid modifier: Incorporate 0.1-1% acetic acid or formic acid into your mobile phase.[10] | The acid protonates the carboxylic acid, reducing its ionic interaction with the acidic silanol groups on the silica surface. |
| Compound streaking or not moving from the baseline. | - Increase the polarity of the mobile phase: For normal-phase, increase the percentage of the more polar solvent (e.g., methanol). For reversed-phase, decrease the percentage of the organic modifier (e.g., acetonitrile). | The compound is too strongly adsorbed to the stationary phase, requiring a more polar mobile phase to elute it. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline. The optimal solvent system should be determined experimentally on a small scale.
-
Solvent Selection:
-
Test the solubility of your crude product in various solvents (e.g., ethyl acetate, dichloromethane, methanol, ethanol, isopropanol, and mixtures thereof with anti-solvents like hexanes or water).
-
An ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
-
Dissolution:
-
Place the crude 3-(((benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid. Gentle heating with a warm water bath is recommended to avoid decomposition.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Protocol 2: Purification by Reversed-Phase Flash Chromatography
This is a robust method for purifying polar carboxylic acids.
-
Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as methanol or dimethylformamide (DMF).
-
-
Column and Mobile Phase:
-
Stationary Phase: C18 silica gel.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Chromatography:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Load the sample onto the column.
-
Elute the compound using a linear gradient, increasing the percentage of Mobile Phase B. A typical gradient might be from 10% to 90% B over 20-30 column volumes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation). Note that removing all traces of water and TFA may require co-evaporation with a suitable organic solvent or lyophilization.
-
Visualizing the Purification Workflow
References
- Roshel Laboratories. 3-Aminooxetane-3-Carboxylic Acid. IndiaMART. Accessed January 28, 2026.
- Li, G., et al. (2020). 3-Aminooxetanes: versatile 1,3-amphoteric molecules for intermolecular annulation reactions. Chemical Science, 11(38), 10473–10478.
- EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google P
- 3-(benzyloxy)oxetane-3-carboxylic acid (C007B-380943) - Cenmed Enterprises. Accessed January 28, 2026.
- 3-((Benzyloxy)carbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid - MDPI. Accessed January 28, 2026.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks | ChemRxiv. Accessed January 28, 2026.
- US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google P
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. Accessed January 28, 2026.
- Cbz-Protected Amino Groups - Organic Chemistry Portal. Accessed January 28, 2026.
- Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one - ResearchG
- Flash chromatography, a fast and efficient technique for purification of peptides – Part 2. Biotage. Accessed January 28, 2026.
- RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. (2012). Accessed January 28, 2026.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Public
- US8357820B2 - Process for producing N-protected amino acid - Google P
- How to desalt zwitterions?
- Purifying ionic compounds by flash column chromatography - Biotage. Accessed January 28, 2026.
- General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography - ResearchG
- 15.1: Paper Chromatography of Amino Acids Lab Procedure - Chemistry LibreTexts. Accessed January 28, 2026.
- Column chromatography of carboxylic acids? : r/chemistry - Reddit. Accessed January 28, 2026.
- Amino protecting group—benzyloxycarbonyl (Cbz) - Suzhou Highfine Biotech. Accessed January 28, 2026.
- Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - NIH. Accessed January 28, 2026.
- Oxetanes: formation, reactivity and total syntheses of natural products - PMC - NIH. Accessed January 28, 2026.
- Structural insight into cocrystallization with zwitterionic co-formers: cocrystals of S-naproxen - CrystEngComm (RSC Publishing). Accessed January 28, 2026.
- Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin.
- Column chromatography - Columbia University. Accessed January 28, 2026.
- Getting started with Flash Chromatography for peptide purification - Tips and Tricks | Biotage. Accessed January 28, 2026.
- Application Notes and Protocols for the Removal of the Cbz Protecting Group - Benchchem. Accessed January 28, 2026.
- WO2014095080A2 - Process for the purification of carboxylic acids - Google P
- Crystal engineering of zwitterionic drug to neutral co-crystals - ResearchG
- PROCESS FOR MAKING SUBSTITUTED CARBOXYLIC ACIDS AND DERIVATIVES THEREOF - European Patent Office - Googleapis.com. Accessed January 28, 2026.
- Oxetane Presentation.pptx - The Dong Group. Accessed January 28, 2026.
- 3.6F: Troubleshooting - Chemistry LibreTexts. Accessed January 28, 2026.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. teledyneisco.com [teledyneisco.com]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. columbia.edu [columbia.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Oxetane-Carboxylic Acid Stability & Synthesis
Current Status: Operational Topic: Unexpected Isomerization of Oxetane-Carboxylic Acids Ticket Priority: High (Data Integrity Risk) Audience: Medicinal Chemists, Process Chemists
Executive Summary: The "Silent Killer" in Oxetane Chemistry
The Issue: While oxetanes are celebrated as robust bioisosteres for gem-dimethyl and carbonyl groups (improving metabolic stability and solubility), oxetane-3-carboxylic acids possess an intrinsic, often overlooked instability.[1][2][3][4]
The Phenomenon:
Unlike their ester precursors or non-acidic derivatives, oxetane-3-carboxylic acids can undergo a spontaneous, autocatalytic isomerization to form
Impact:
-
Loss of starting material during storage.
-
Inexplicable yield loss during amide coupling.
-
Formation of inseparable isomeric byproducts often mistaken for the target product due to identical mass.
Diagnostic Hub: Troubleshooting
Use this matrix to diagnose if your experiment has been compromised by oxetane isomerization.
| Symptom | Observation | Probable Cause | Verification |
| Identity Crisis | Mass Spec (LCMS) shows correct [M+H]+, but NMR is complex. | Isomerization to Lactone. The ring has expanded/rearranged. | Check 1H NMR. Oxetane methylene protons ( |
| Vanishing Act | Starting material purity drops over weeks at RT. | Autocatalysis. The -COOH protonates its own oxetane oxygen. | Re-run NMR of the stock bottle. Compare integral of oxetane ring vs. new aliphatic signals. |
| Workup Failure | Product decomposes upon acidification (e.g., 1M HCl or NaHSO4). | Acid-Mediated Ring Opening. | Repeat experiment using a buffered workup (pH 5-6) or purify directly without aqueous acidification. |
| Thermal Decay | Reaction turns black or yield drops at >50°C. | Thermal Instability. Oxetane acids are heat-sensitive. | Attempt reaction at 0°C to RT. Avoid heating above 40°C. |
Mechanistic Insight: Why Does It Happen?
The instability arises from the proximity of the acidic proton to the strained oxetane oxygen. This creates a perfect storm for intramolecular activation .
Pathway Visualization
The following diagram illustrates the "Unexpected Isomerization" pathway described by Chalyk et al. (2022) and mechanistic insights from Rzepa.[5]
Caption: Autocatalytic rearrangement of oxetane-3-carboxylic acid to
Validated Protocols
To ensure reproducibility, replace standard carboxylic acid workflows with these modified protocols.
Protocol A: Safe Storage & Handling
-
Do not store as the free acid. Keep the compound as the ester (methyl/ethyl) or the carboxylate salt (Lithium or Sodium) until immediately before use.
-
Storage Condition: If the free acid is necessary, store at -20°C under inert atmosphere.
-
Shelf-Life: Re-validate purity via NMR every 2 weeks.
Protocol B: Saponification (Ester Hydrolysis)
Standard hydrolysis (NaOH/MeOH followed by 1M HCl) often destroys the ring.
-
Dissolve: Suspend Ester (1.0 eq) in THF/Water (3:1). Cool to 0°C.
-
Hydrolyze: Add LiOH.H2O (1.1 eq). Stir at 0°C
RT. Monitor by TLC (do not heat). -
Workup (CRITICAL):
-
Do NOT acidify to pH 1 with HCl.
-
Carefully adjust pH to ~4-5 using 0.5M citric acid or NaH2PO4 buffer .
-
Extract immediately with EtOAc or DCM.
-
Keep the organic layer cold. Dry over Na2SO4 and concentrate at <30°C .
-
Protocol C: Amide Coupling (The "Safe Activation" Method)
Avoid Thionyl Chloride (SOCl2) or Oxalyl Chloride, as the generated HCl triggers rapid isomerization.
Recommended Reagents: HATU, T3P (Propylphosphonic anhydride), or COMU.
-
Setup: Dissolve Oxetane-Acid (1.0 eq) in DMF or DCM at 0°C .
-
Base First: Add DIPEA (3.0 eq) before the coupling agent to ensure the carboxylic acid remains deprotonated (carboxylate form is stable).
-
Activation: Add HATU (1.1 eq). Stir for 5 mins at 0°C.
-
Coupling: Add Amine (1.1 eq).
-
Reaction: Allow to warm to RT. Do not heat.
-
Purification: Reverse-phase prep-HPLC with basic modifier (NH4HCO3) is preferred over acidic modifiers (Formic acid/TFA) if the product is acid-sensitive.
Decision Support: Workflow Logic
Use this flow to determine the safety of your proposed transformation.
Caption: Decision matrix for assessing risk of oxetane ring opening during synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use TFA to deprotect a Boc group on a molecule containing an oxetane-carboxylic acid? A: This is extremely risky. The high concentration of TFA will likely trigger the rearrangement of the oxetane acid to the lactone.
-
Alternative: If possible, perform the Boc deprotection after the carboxylic acid has been converted to an amide or ester (the amide/ester is significantly more stable). If you must deprotect the acid, consider using TMSOTf/2,6-lutidine or HCl in dioxane for a very short duration at 0°C, but expect yield loss.
Q: Why is my oxetane stable as an ester but unstable as an acid? A: The ester lacks the acidic proton required for the autocatalytic mechanism. In the acid form, the proton is intramolecularly available to activate the ring oxygen. In the ester, an external acid source is required to trigger the same decomposition.
Q: I see a "doublet of doublets" in the aliphatic region of my NMR that wasn't there before. What is it?
A: This is the signature of the ring-opened product. The symmetric "square" signals of the oxetane (approx
Q: Are 3,3-disubstituted oxetanes (without the acid) also unstable? A: Generally, no. 3,3-disubstituted oxetanes (e.g., 3-fluoro-3-phenyl oxetane) are robust bioisosteres stable to metabolic conditions and many reagents. The instability discussed here is specific to oxetane-3-carboxylic acids and their capacity for self-destruction via neighboring group participation.
References
-
Chalyk, B. A., et al. (2022).[1][6] "Unexpected Isomerization of Oxetane-Carboxylic Acids." Organic Letters, 24(26), 4722–4728. [1]
-
Wuitschik, G., et al. (2010).[7][8] "Oxetanes as Promising Physicochemical and Metabolic Bioisosteres." Angewandte Chemie International Edition, 49(48), 9236–9251.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][4][7][8][9][10][11] Chemical Reviews, 116(19), 12150–12233.
-
Rzepa, H. (2022).[3][5][12] "Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism." Henry Rzepa's Blog.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected Isomerization of Oxetane-Carboxylic Acids – substrate design. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Georg Wuitschik - Google Scholar [scholar.google.com.au]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epoxide ring opening/ring closing strategy: An efficient way for expanding oxetanes diversity - American Chemical Society [acs.digitellinc.com]
- 11. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 12. Unexpected Isomerization of Oxetane-Carboxylic Acids – an alternative autocatalytic mechanism evaluated. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
selective removal of Cbz in presence of other protecting groups
Technical Support Center: Selective Cbz Deprotection
Subject: Advanced Protocols for Selective Removal of Carboxybenzyl (Cbz/Z) Groups Ticket ID: CHEM-SUP-0042 Status: Open Assigned Specialist: Senior Application Scientist
Mission Statement
Welcome to the Advanced Synthesis Support Center. You are likely here because the "standard" hydrogenolysis (H₂/Pd-C) is failing you—either it is removing other protecting groups you need to keep (like Benzyl ethers), reducing your alkenes, or stalling due to sulfur poisoning.
This guide moves beyond textbook definitions to provide causality-driven troubleshooting . We focus on chemoselectivity : how to surgically remove Cbz without touching the rest of your molecule.
Module 1: The "Benzyl Conflict" (Cbz vs. Benzyl Ethers)
The Issue: You have a Cbz amine and a Benzyl (Bn) ether on the same molecule.[1][2] Standard hydrogenolysis cleaves both, often stripping the Cbz first but hitting the Bn ether moments later. The Fix: You must "poison" the catalyst to raise the activation energy barrier just enough to stop Benzyl ether cleavage while allowing Cbz cleavage.
Protocol A: The Sajiki Inhibition Method (Pd/C + Pyridine)
Why this works: Nitrogenous bases like pyridine competitively adsorb onto the Pd surface. They block the "difficult" active sites required for Benzyl ether cleavage but leave the "easy" sites available for Cbz hydrogenolysis.
Step-by-Step Workflow:
-
Dissolve: Dissolve substrate in MeOH or EtOH (0.1 M).
-
Inhibit: Add Pyridine (0.5 to 1.0 equivalents relative to substrate).
-
Note: Do not use excess pyridine; it will eventually stop the Cbz removal too.
-
-
Catalyst: Add 10% Pd/C (5-10 wt%).
-
React: Hydrogenate at room temperature (balloon pressure, ~1 atm).
-
Monitor: Check TLC/LCMS. Cbz should vanish; Bn ether remains intact.
-
Workup: Filter through Celite. The pyridine is volatile and removes during concentration.
Protocol B: Catalytic Transfer Hydrogenation (CTH)
Why this works: Hydrogen donors like 1,4-cyclohexadiene or ammonium formate provide a kinetic isotope-like effect. The transfer of hydrogen is slower and more controlled than H₂ gas, often favoring the more labile Cbz group.
Step-by-Step Workflow:
-
Dissolve: Dissolve substrate in Ethanol.
-
Donor: Add 1,4-Cyclohexadiene (10 equivalents).
-
Catalyst: Add 10% Pd/C (10 wt%).
-
React: Stir at 25°C.
-
Critical Check: If too slow, warm to 40°C.
-
-
Stop: Filter immediately upon consumption of starting material.
Module 2: The "Unsaturation Trap" (Cbz vs. Alkenes/Alkynes)
The Issue: You need to remove Cbz, but your molecule has a double or triple bond.[2] H₂/Pd-C will reduce your alkene to an alkane. The Fix: Switch from a reductive mechanism (Hydrogenolysis) to a Lewis Acid-mediated mechanism.
Protocol A: The AlCl₃ / HFIP System (The "Vinayagam" Method)
Why this works: Hexafluoroisopropanol (HFIP) is a high-dielectric, ionizing solvent that enhances the Lewis acidity of Aluminum Chloride (AlCl₃). This complex coordinates to the carbamate carbonyl, forcing cleavage via a carbocation-like transition state without touching alkenes.
Step-by-Step Workflow:
-
Setup: Flame-dry flask, N₂ atmosphere.
-
Solvent: Dissolve substrate in HFIP (Hexafluoroisopropanol).
-
Reagent: Add AlCl₃ (3.0 equivalents).
-
React: Stir at Room Temperature for 2–4 hours.
-
Quench: Pour into ice-cold NaHCO₃ solution (Caution: Gas evolution).
-
Extract: DCM or EtOAc.
Warning: This method preserves Alkenes, Benzyl Ethers, and Fmoc, but it is NOT compatible with Boc (acid labile).
Protocol B: The "Push-Pull" Acidolysis (HBr/AcOH)
Why this works: A classic "brute force" method. The proton activates the carbonyl, and the bromide ion acts as a nucleophile to demethylate the benzyl group. Risk:[3] Harsh.[4] Can isomerize sensitive alkenes or racemize amino acids if over-exposed.
Step-by-Step Workflow:
-
Reagent: Use 33% HBr in Acetic Acid.
-
Add: Add substrate directly or dissolved in a minimal amount of AcOH.
-
React: Stir at Room Temperature for 30–60 mins.
-
Quench: Precipitate with cold Diethyl Ether (if peptide) or neutralize with NaHCO₃.
Module 3: The "Sulfur Poison" (Met/Cys Peptides)
The Issue: Your molecule contains Methionine (Met) or Cysteine (Cys).[4][5][6][7][8][9] The sulfur lone pairs bind irreversibly to Palladium, killing the catalyst instantly. Hydrogenolysis is impossible. The Fix: Use Strong Acid or Dissolving Metal reduction.
Protocol: TFMSA (Trifluoromethanesulfonic Acid) / Thioanisole
Why this works: TFMSA is a superacid that cleaves Cbz by protonation. Thioanisole acts as a "scavenger" to trap the generated benzyl carbocation, preventing it from re-alkylating your sulfur atoms (S-benzylation).
Step-by-Step Workflow:
-
Cocktail: Prepare TFA / Thioanisole / TFMSA (ratio 10:1:1).
-
React: Treat substrate at 0°C for 1–2 hours.
-
Workup: Precipitate with cold ether.
Visual Decision Matrix
The following diagram illustrates the logical flow for selecting the correct deprotection strategy.
Caption: Decision tree for selecting Cbz deprotection reagents based on interfering functional groups.
Comparison of Reagents
| Reagent System | Mechanism | Cbz | Boc | Fmoc | Bn Ether | Alkene | Sulfur |
| H₂ / Pd-C | Hydrogenolysis | Cleaved | Stable | Stable | Cleaved | Reduced | Poison |
| H₂ / Pd-C + Pyridine | Inhibited H₂ | Cleaved | Stable | Stable | Stable | Reduced | Poison |
| AlCl₃ / HFIP | Lewis Acid | Cleaved | Unstable* | Stable | Stable | Stable | Stable |
| HBr / AcOH | Strong Acid | Cleaved | Cleaved | Stable | Slow Cleave | Stable | Stable |
| TFMSA / TFA | Superacid | Cleaved | Cleaved | Stable | Stable | Stable | Stable |
*Note: AlCl₃/HFIP is generally incompatible with Boc, though specific tuning may allow retention in rare cases.
References
-
Sajiki, H. (1995).[10][11] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[10][11] Tetrahedron Letters, 36(20), 3465–3468. Link
-
Vinayagam, V., et al. (2024).[12] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[8][13] The Journal of Organic Chemistry, 89(9), 5665–5674. Link[12]
-
Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides using formic acid with palladium black. The Journal of Organic Chemistry, 43(21), 4194–4196. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of Cbz-Protected Oxetane Amino Acids
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of Cbz-protected oxetane amino acids. This guide is designed for researchers, chemists, and drug development professionals who are working with these valuable but challenging building blocks. We provide in-depth, field-proven insights into the underlying chemical principles, detailed protocols, and robust troubleshooting strategies to ensure your success from the bench to the pilot plant.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
Understanding the core components of your synthesis is critical for successful scale-up. This section addresses the fundamental properties of the carbamoyl (Cbz) protecting group and the oxetane ring.
FAQ 1: Why is the Cbz group a suitable choice for protecting oxetane amino acids?
The Carboxybenzyl (Cbz or Z) group is a foundational N-terminal protecting group in peptide and amino acid chemistry, first introduced by Bergmann and Zervas in 1932.[1][] Its utility in the context of sensitive substrates like oxetane amino acids stems from several key properties:
-
Robust Stability: The Cbz group is stable under a wide range of conditions, including the basic conditions required for its installation and those used for the deprotection of other common groups like Fmoc.[1] This allows for orthogonal protection strategies in multi-step syntheses.
-
Mild Introduction: It can be introduced under aqueous basic conditions (Schotten-Baumann reaction), which, if carefully controlled, are compatible with the oxetane core.[1][]
-
Crystallinity Enhancement: The Cbz group often imparts crystallinity to the protected amino acid, which can significantly simplify purification by crystallization, a highly desirable attribute for large-scale manufacturing.[1][]
-
Mild Cleavage Conditions: It is readily removed by catalytic hydrogenation (e.g., H₂/Pd-C), which are neutral, mild conditions that do not threaten the integrity of the acid-sensitive oxetane ring.[1][3]
FAQ 2: What are the primary stability concerns for the oxetane ring during synthesis?
The oxetane ring, a four-membered cyclic ether, is a valuable pharmacophoric element in modern medicinal chemistry.[4] However, its inherent ring strain makes it susceptible to cleavage, particularly under acidic conditions.[5][6]
-
Acid-Catalyzed Ring Opening: This is the most significant challenge. The presence of strong acids can protonate the oxetane oxygen, activating the ring for nucleophilic attack by solvents or other species, leading to unwanted byproducts.[5][6] Even the acidic workup common in many synthetic protocols must be carefully managed.
-
Strong Reducing Agents: While stable to many conditions, certain powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can induce ring-opening, especially at elevated temperatures.[6]
-
Internal Nucleophiles: Oxetane amino acids containing other nucleophilic groups (e.g., a hydroxyl group) can undergo intramolecular cyclization and rearrangement under strongly acidic conditions.[6]
Understanding these limitations is paramount. The key to a successful scale-up is maintaining precise control over pH and avoiding harsh acidic environments throughout the process.
Section 2: A Scalable Protocol for Cbz-Protection of Oxetane Amino Acids
This section provides a robust, step-by-step protocol for the N-protection of an oxetane amino acid, designed with scalability in mind. The procedure utilizes a buffered aqueous system to maintain optimal pH, mitigating the risk of oxetane ring degradation.
General Synthesis Workflow
Caption: Scalable workflow for Cbz-protection of oxetane amino acids.
Experimental Protocol: Synthesis of N-Cbz-3-aminooxetane-3-carboxylic acid
This protocol is a representative example and may require optimization for different substrates.
Reagents & Materials:
-
3-aminooxetane-3-carboxylic acid
-
Benzyl Chloroformate (Cbz-Cl)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
2M Hydrochloric Acid (HCl)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Preparation of Base Solution: Prepare a buffered base solution by dissolving Sodium Carbonate (2 equivalents) and Sodium Bicarbonate (1 equivalent) in deionized water. This mixed buffer system is effective at maintaining a pH between 8 and 10 during the reaction, which is crucial for both the reaction efficiency and the stability of the oxetane ring.[7][8]
-
Dissolution: In a jacketed reactor equipped with an overhead stirrer, thermometer, and two addition funnels, dissolve the oxetane amino acid (1 equivalent) in the prepared base solution. Cool the reactor to 0-5 °C using a circulating chiller.
-
Controlled Addition: Charge one addition funnel with benzyl chloroformate (Cbz-Cl, 1.1 equivalents) and the other with a portion of the prepared base solution.
-
Reaction: Begin a slow, simultaneous dropwise addition of both the Cbz-Cl and the base solution into the cooled amino acid mixture. The key to a successful scale-up is maintaining the pH in the 8-10 range and the temperature below 10 °C.[8] A pH that is too low can lead to Cbz-Cl decomposition, while a pH that is too high can risk racemization.[8]
-
Monitoring: Stir the reaction mixture vigorously at 0-5 °C for 2-4 hours after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup - Initial Extraction: Once the reaction is complete, add ethyl acetate to the reaction mixture and stir. Separate the layers. This initial extraction removes any unreacted Cbz-Cl and other non-polar impurities.[1]
-
Workup - Acidification: Transfer the aqueous layer to a clean reactor and cool to 0-5 °C. Slowly and carefully add 2M HCl with vigorous stirring to acidify the solution to a pH of approximately 2-3. This step must be performed cautiously to minimize the exposure time of the oxetane ring to the acidic environment.[5]
-
Workup - Product Extraction: Promptly extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude N-Cbz-oxetane amino acid can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if it is an oil.[]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise during scale-up. This section addresses common problems in a question-and-answer format.
Problem 1: Low or Inconsistent Yield
Question: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the most likely causes?
Answer: A drop in yield upon scale-up is a common issue, often related to mass and heat transfer limitations. For this specific synthesis, the primary suspects are inefficient pH control and reagent stability.
| Observation | Potential Cause | Recommended Action & Explanation |
| Reaction stalls; starting material remains. | Inefficient pH Control: On a larger scale, localized pH drops can occur where the Cbz-Cl is added, causing it to decompose before it can react. | Improve Mixing & Co-addition: Ensure vigorous overhead stirring. The simultaneous addition of base alongside the Cbz-Cl is critical to neutralize the HCl byproduct immediately and maintain a stable pH.[7][8] |
| TLC shows multiple byproducts. | Oxetane Ring Opening: Localized "hot spots" or extended exposure to acidic conditions during workup can cause degradation. | Enhance Temperature Control: Use a jacketed reactor with a chiller to manage the exotherm. Refine Workup: Perform the acidification step at 0-5 °C and extract the product immediately to minimize contact time with the acid.[5][6] |
| Product yield is low despite full conversion on TLC. | Product Loss During Workup: The Cbz-protected amino acid may have some water solubility, or an emulsion may have formed during extraction. | Optimize Extraction: Use brine to break emulsions and reduce the solubility of the product in the aqueous layer. Perform multiple extractions (e.g., 3x) with fresh solvent. |
Problem 2: Product Instability & Degradation
Question: I'm observing a new, more polar spot on my TLC plate after the acidic workup. What is it and how can I prevent it?
Answer: This is a classic sign of acid-catalyzed ring-opening of the oxetane. The oxetane oxygen acts as a Lewis base, and protonation makes the ring highly susceptible to nucleophilic attack by water, leading to the formation of a diol, which is significantly more polar.
Caption: Acid-catalyzed ring-opening of the oxetane moiety.
Troubleshooting Steps:
-
Minimize Acid: Use just enough acid to bring the pH to ~2-3. Avoid a large excess.
-
Maintain Low Temperature: Always perform the acidification step in an ice bath (0-5 °C) to slow the rate of the degradation reaction.
-
Work Quickly: Do not let the acidified mixture sit for an extended period. Proceed immediately to the extraction phase.
-
Consider Alternatives: For extremely sensitive substrates, consider alternative workup procedures that avoid strong aqueous acids, such as carefully adding a milder solid acid or using a biphasic system where the product is extracted as it is formed.
Problem 3: Purification Challenges
Question: My crude product is a sticky oil that won't crystallize, and column chromatography is difficult at a large scale. What are my options?
Answer: Purification is a major hurdle in scaling up. While many Cbz-amino acids are crystalline, some, like Cbz-leucine, are oils.[] Your oxetane derivative may behave similarly. Furthermore, co-precipitation with salts can occur.
Strategies for Purification:
-
Formation of Eutectic Mixtures: Sometimes, the product can form a eutectic mixture with its sodium salt, leading to a higher melting point and poor solubility in organic solvents.[] If this is suspected, re-dissolving the crude material in ethyl acetate and washing with dilute 1M HCl can break the eutectic and liberate the pure Cbz-amino acid.[]
-
Dicyclohexylamine (DCHA) Salt Formation: If the product is persistently an oil, a common strategy is to form a crystalline salt. Dissolve the crude oil in a suitable solvent (e.g., ether, ethyl acetate) and add dicyclohexylamine. The resulting DCHA salt is often a highly crystalline, free-flowing solid that is easily filtered and dried. The free acid can be regenerated from the salt at a later stage if required.
-
Slurry/Trituration: Try slurrying the crude oil in a solvent in which the product is sparingly soluble but the impurities are very soluble (e.g., hexanes, ether, or a mixture). This can often wash away impurities and induce crystallization.
References
- Large-scale Library Generation of Unnatural Amino Acid Biosynthetic Enzymes. (n.d.). No source provided.
- The large scale synthesis of "unnatural" amino acids. (2001). Current Opinion in Chemical Biology.
- Unnatural Amino Acids: Definition, Synthesis, and Applic
- ChemInform Abstract: The Large-Scale Synthesis of Unn
- Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2015). Organic & Biomolecular Chemistry.
- The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. (n.d.). Benchchem.
- Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers in Chemistry.
- An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Tetrahedron Letters.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. (n.d.). ChemRxiv.
- CBZ-Amino Acids. (n.d.). BOC Sciences.
- Amino protecting group—benzyloxycarbonyl (Cbz). (n.d.). Suzhou Highfine Biotech.
- Cbz-Protected Amino Groups. (2019). Organic Chemistry Portal.
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- Developing deprotectase biocatalysts for synthesis. (2018). Chemical Science.
- Synthetic oxetanes in drug discovery: where are we in 2025? (2025). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Process for the synthesis of peptides. (1957).
- EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). No source provided.
- Oxetanes: formation, reactivity and total syntheses of natural products. (2025). Beilstein Journal of Organic Chemistry.
- A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. (2025). Organic Letters.
- Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. (2015). Journal of the American Chemical Society.
- Process for producing N-protected amino acid. (2013).
- Synthesis and structure of oxetane containing tripeptide motifs. (2019). Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cbz-Protected Amino Groups [organic-chemistry.org]
- 4. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. tandfonline.com [tandfonline.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
impact of steric hindrance from the oxetane ring in peptide synthesis
This guide serves as a specialized technical resource for researchers incorporating oxetane-containing amino acids into peptide sequences. It addresses the unique physicochemical challenges posed by the oxetane ring—specifically steric hindrance and acid sensitivity—and provides validated protocols for Solid-Phase Peptide Synthesis (SPPS).
Executive Summary
Oxetane rings (4-membered cyclic ethers) are increasingly utilized in medicinal chemistry as bioisosteres for gem-dimethyl groups, carbonyls, and lipophilic spacers.[1] In peptide synthesis, 3-amino-3-oxetanecarboxylic acid (Ox) is the most common derivative, serving as a hydrophilic, metabolically stable isostere of
However, the incorporation of oxetane residues introduces two critical failure modes:
-
Steric Hindrance: The puckered ring geometry at the
-carbon creates significant steric bulk, retarding acylation rates similar to Aib or N-methylated residues. -
Acid Lability: While generally stable, the ether oxygen can protonate under highly acidic cleavage conditions (high % TFA), risking nucleophilic ring-opening.
Part 1: Troubleshooting Coupling Efficiency
Q: Why are my couplings failing or stalling at the oxetane residue?
Diagnosis: The 3,3-disubstitution pattern of 3-amino-3-oxetanecarboxylic acid creates a "steric wall." Standard carbodiimide chemistries (DIC/Oxyma) often fail to drive the reaction to completion, leading to deletion sequences (
Technical Solution: You must treat the oxetane residue as a "difficult coupling" equivalent to Aib. The activation energy for nucleophilic attack on the oxetane-amino acid carbonyl is higher due to the shielding effect of the ring.
Recommended Interventions:
-
Switch Coupling Reagents: Move from carbodiimides to phosphonium (PyAOP) or uronium (HATU/COMU) salts. PyAOP is particularly effective for sterically hindered amine/acid pairs as it avoids guanidinium capping side reactions associated with uronium salts during slow couplings.
-
Microwave Assistance: Thermal energy is often required to overcome the steric barrier.
-
Double Coupling: A single extended coupling is often inferior to two shorter, fresh coupling cycles.
Decision Matrix: Optimizing Oxetane Coupling
Figure 1: Troubleshooting workflow for incomplete coupling of sterically hindered oxetane amino acids.
Part 2: Stability & Cleavage Protocols
Q: Will the oxetane ring survive standard TFA cleavage (95%)?
Technical Insight: Generally, yes , but with caveats. The oxetane ring is strained (~26 kcal/mol). Under strongly acidic conditions (TFA), the ether oxygen can accept a proton, activating the ring toward nucleophilic attack (ring opening).
-
Risk Factor: High temperature and prolonged exposure to TFA increase the rate of ring opening.
-
Nucleophiles: Strong nucleophiles in the cleavage cocktail (e.g., iodides, thiols) can theoretically attack the activated ring, although they are usually consumed by the carbocations they are meant to scavenge.
Mechanism of Instability:
Mitigation Strategy: Use a "Cold Cleavage" protocol. Lowering the temperature kinetically traps the oxetane in its closed form, even if protonation occurs thermodynamically.
Comparative Stability Data:
| Condition | Stability of 3-Amino-Oxetane | Recommendation |
| 20% Piperidine (Fmoc Removal) | High | Safe to use standard deprotection. |
| 95% TFA, Room Temp, 2h | Moderate to High | usually safe for 3-amino-3-oxetane; risky for backbone replacements. |
| 95% TFA, 60°C (Microwave) | Low | AVOID. High risk of ring opening. |
| Dilute TFA (1-5%) | High | Safe, but only removes acid-labile linkers (e.g., 2-Cl-Trt). |
Part 3: Validated Experimental Protocols
Protocol A: High-Efficiency Coupling of Fmoc-3-amino-3-oxetanecarboxylic acid
Use this protocol for the attachment of the oxetane residue to the growing peptide chain.
-
Resin Preparation: Swell resin (0.1 mmol scale) in DMF for 20 mins.
-
Reagent Prep:
-
Amino Acid: 4.0 equivalents of Fmoc-Oxetane-OH.
-
Activator: 3.9 equivalents of HATU (or PyAOP).
-
Base: 8.0 equivalents of DIPEA (or NMM).
-
-
Pre-activation: Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake for 30 seconds (do not over-activate).
-
Coupling: Add mixture to resin.
-
Microwave: 75°C for 5 minutes.
-
Room Temp: 2 hours.
-
-
Re-Coupling (Mandatory for sequences >10 residues): Drain, wash with DMF, and repeat steps 2-4.
-
Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Protocol B: "Cold Cocktail" Cleavage for Oxetane Peptides
Use this protocol to minimize ring-opening side reactions during final cleavage.
-
Preparation: Pre-chill the cleavage cocktail (TFA/TIS/Water 95:2.5:2.5) to 0°C on ice.
-
Addition: Add cold cocktail to the dry resin.
-
Reaction:
-
Allow to warm slowly to Room Temperature over 90 minutes .
-
Do not exceed 2 hours.
-
Do not heat.
-
-
Precipitation: Filter resin directly into cold diethyl ether (-20°C) .
-
Work-up: Centrifuge, wash pellet 2x with cold ether, and lyophilize immediately from water/acetonitrile. Avoid leaving the peptide in acidic solution for extended periods.
Part 4: Structural Impact & Solubility
Q: How does the oxetane ring affect peptide conformation and solubility?
Answer: The oxetane ring acts as a hydrophilic constraint .
-
Solubility: Unlike the hydrophobic gem-dimethyl group (in Aib), the oxetane oxygen can accept hydrogen bonds. This significantly improves aqueous solubility (
is lower), making it an excellent replacement for hydrophobic spacers. -
Conformation: The 3,3-disubstitution restricts
and torsion angles, promoting helical or turn structures (similar to Aib). It rigidifies the backbone, which can increase metabolic stability by preventing protease access.
Solubility & Conformation Logic Flow
Figure 2: Physicochemical impact of oxetane incorporation on peptide properties.
References
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Journal of Medicinal Chemistry.
-
Roesner, S., et al. (2020). "Development of oxetane modified building blocks for peptide synthesis." Organic & Biomolecular Chemistry.
-
Beadle, J. D., et al. (2017). "Solid-Phase Synthesis of Oxetane Modified Peptides." Organic Letters.
-
BenchChem Technical Support. (2025). "Optimizing Coupling Reactions for Sterically Hindered Amino Acids."
Sources
Validation & Comparative
Mass Spectrometry Analysis of Oxetane-Containing Peptides: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the mass spectrometry (MS) characterization of oxetane-containing peptides. This document is structured for researchers and drug discovery professionals, focusing on the comparative performance, stability, and analytical nuances of these peptidomimetics.
Executive Summary
Oxetane-modified peptides (OMPs) represent a class of peptidomimetics where the backbone carbonyl group (
For the analytical scientist, OMPs present unique challenges and advantages compared to standard peptides. While they exhibit superior resistance to proteolysis, their mass spectral behavior differs significantly from native sequences, particularly in fragmentation patterns (MS/MS). This guide compares OMPs against standard and N-methylated peptides, providing validated protocols for their characterization.
Key Performance Indicators (KPIs)
| Feature | Standard Peptides | Oxetane-Modified Peptides (OMPs) | Analytical Implication |
| Metabolic Stability | Low (Minutes) | High (Hours/Days) | OMPs require less protease inhibition during prep. |
| Backbone Basicity | Low (Amide) | Moderate (Oxetane-Amine) | OMPs may show enhanced ionization in ESI(+). |
| Fragmentation | Predictable ( | Altered (Gap in sequence) | Standard search algorithms may fail; requires manual/custom interpretation. |
| Solubility | Variable | Improved/Tunable | Better LC peak shape for hydrophobic sequences. |
Technical Deep Dive: The Oxetane Modification
Structural Basis
The core modification involves the replacement of the planar amide carbonyl with a 3,3-disubstituted oxetane ring. This alters the local geometry and electronic properties:
-
Dipole Moment: The oxetane ring mimics the carbonyl dipole but lacks the
character, reducing planarity constraints. -
Hydrogen Bonding: The oxetane oxygen serves as a hydrogen bond acceptor, maintaining secondary structure capabilities similar to the native helix or turn.
Mass Spectrometry Behavior
In Electrospray Ionization (ESI), OMPs typically fly as singly or multiply charged cations (
-
Mass Shift: The replacement of a Carbonyl (
, ~27.99 Da) with an Oxetane moiety (typically derived from specific building blocks) results in a defined mass shift. For a direct Oxetane replacement, the mass difference must be calculated based on the specific synthetic precursor (e.g., 3-aminooxetane linkage). -
Fragmentation (MS/MS):
-
Standard Peptides: Cleave at the amide bond to yield
and ions. -
OMPs: The oxetane ring introduces a "non-cleavable" or "hard-to-cleave" site under standard Collision Induced Dissociation (CID) energies. The ether linkage and the adjacent amine bond have different dissociation energies than a standard amide.
-
Result: You will often observe a "mass gap" in the
series corresponding to the modified residue plus its neighbor, as the oxetane linkage survives conditions that fragment standard amides.
-
Comparative Analysis
Comparison 1: Metabolic Stability (Proteolysis Resistance)
One of the primary drivers for using OMPs is their resistance to peptidases.
-
Experiment: Incubation of peptide vs. OMP in human plasma or liver microsomes.
-
MS Readout: Monitor disappearance of parent ion (
) over time. -
Data:
-
Standard Peptide (e.g., Leu-Enkephalin):
min. -
Oxetane Analogue:
min.[2] -
Mechanism: Proteases (e.g., chymotrypsin) require a scissile amide bond. The oxetane ring sterically and electronically prevents nucleophilic attack by the enzyme's catalytic triad.
-
Comparison 2: MS/MS Sequencing Efficiency
-
Standard Peptides: CID generates a complete ladder of ions, allowing de novo sequencing.
-
OMPs: The oxetane ring does not undergo the facile proton-transfer driven cleavage typical of amides.
-
Observation: In a tripeptide sequence
, cleavage between and is often suppressed. -
Recommendation: Use High-Energy Collision Dissociation (HCD) or Electron Transfer Dissociation (ETD) if available, though manual spectral interpretation is often required.
-
Experimental Protocol: MS Characterization Workflow
This protocol ensures the integrity of the oxetane ring during analysis while maximizing sequence coverage.
Step 1: Sample Preparation
-
Solvent: Dissolve lyophilized OMP in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
-
Concentration: Target 1-10 µM for direct infusion; 100 nM for LC-MS.
-
Note: Avoid strong mineral acids (HCl) at high temperatures, although oxetanes are generally stable to TFA used in SPPS cleavage.
Step 2: LC-MS Parameters (Orbitrap/Q-TOF)
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).
-
Mobile Phase:
-
A:
+ 0.1% Formic Acid -
B: Acetonitrile + 0.1% Formic Acid[3]
-
-
Gradient: 5-95% B over 10 mins (Oxetanes often elute slightly earlier than gem-dimethyl analogs due to polarity).
-
Source: ESI Positive Mode.
-
Spray Voltage: 3.5 kV
-
Capillary Temp: 275°C (Avoid excessive heat to prevent thermal ring opening).
-
Step 3: MS/MS Fragmentation Strategy
To confirm the location of the oxetane:
-
Full Scan (MS1): Verify the intact mass. Calculate the theoretical mass shift carefully:
-
Targeted MS2 (CID):
-
Normalized Collision Energy (NCE): Stepped 25, 30, 35%.
-
Look for the absence of a specific cleavage site.
-
-
Targeted MS2 (HCD): Higher energy may force ring opening or cross-ring cleavage, yielding characteristic reporter ions (often complex).
Visualizations
Analytical Workflow
The following diagram outlines the decision tree for characterizing OMPs, highlighting the divergence from standard peptide workflows.
Caption: Figure 1. Analytical workflow for validating oxetane-modified peptides, emphasizing the manual verification of sequence gaps.
Comparative Fragmentation Pathway
This diagram illustrates why OMPs produce different spectra compared to native peptides.
Caption: Figure 2. Mechanistic divergence in fragmentation.[4] The oxetane ring resists standard amide bond cleavage, creating a sequence gap.
References
-
Roesner, S., et al. (2019). Development of oxetane modified building blocks for peptide synthesis. Organic & Biomolecular Chemistry. Link
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides. Organic Letters. Link
-
Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic effectors in drug discovery. Journal of Medicinal Chemistry. Link
-
Steiner, H., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics.[5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. uab.edu [uab.edu]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 5. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Comparative Guide: Oxetane Amino Acids vs. Constrained Alternatives
Executive Summary: The "Polar-Rigid" Paradigm
In the optimization of peptide therapeutics and small-molecule drugs, conformational constraint is a standard strategy to improve potency and selectivity. Historically, this was achieved using hydrophobic scaffolds like gem-dimethyl groups or cyclopropanes . However, these often incur a "lipophilicity tax"—improving binding but hurting solubility and metabolic clearance.
Oxetane amino acids (specifically 3,3-disubstituted oxetanes) represent a paradigm shift. They function as "polar hydrophobes," offering the structural rigidity of a cyclobutane/gem-dimethyl group while significantly lowering LogP, increasing aqueous solubility, and acting as a metabolic shield against proteases.
This guide objectively compares oxetane amino acids against their primary constrained alternatives: Cyclopropanes , Gem-dimethyls , and Proline analogues .
Comparative Analysis: Oxetanes vs. The Field
Physicochemical & Metabolic Matrix
The following table synthesizes data from key medicinal chemistry campaigns (e.g., Roche, Carreira group) to highlight the distinct profile of oxetane incorporation.
| Feature | Oxetane Amino Acids | Gem-Dimethyl / Aib | Cyclopropane AA | Carbonyl (Peptide Bond) |
| Lipophilicity (LogD) | Lowers ( | Increases | Increases | Neutral |
| Aqueous Solubility | High (Polar ether) | Low | Low | Moderate |
| Metabolic Stability | High (Blocks CYP/Protease) | High (Steric block) | Moderate | Low (Protease labile) |
| H-Bond Capability | Acceptor Only (Strong) | None | None | Acceptor + Donor |
| Conformation | Puckered (8.7°) / Rigid | Rigid | Rigid | Flexible |
| Basicity (pKa) of adjacent amine | Reduces (by 1-2 units) | Neutral | Neutral | Neutral |
Deep Dive: The Bioisosteric Triad
Oxetanes occupy a unique chemical space because they simultaneously mimic three distinct functional groups, depending on the context.
A. vs. Gem-Dimethyl (The Solubility Switch)
-
The Problem: Gem-dimethyl groups (e.g., in Aib - aminoisobutyric acid) induce strong helical turns but act as "grease balls," often rendering peptides insoluble.
-
The Oxetane Solution: Replacing the central methylene of a cyclobutane or the two methyls of a gem-dimethyl with an oxetane oxygen retains the steric bulk and Van der Waals volume but introduces a permanent dipole.
-
Data Point: In matched molecular pairs, oxetane replacement typically lowers LogP by ~1.0 unit compared to gem-dimethyl, significantly improving the fraction unbound (
) in plasma.
B. vs. Carbonyl (The Metabolic Shield)
-
The Problem: Peptide bonds (amides) and ketones are susceptible to hydrolysis by proteases and reduction by metabolic enzymes.
-
The Oxetane Solution: The oxetane ring is a carbonyl bioisostere .[1] The ether oxygen lone pairs project similarly to a carbonyl oxygen, allowing it to maintain H-bond acceptor interactions with the receptor. However, the ring is sterically protected and electronically distinct, rendering it invisible to standard proteases.
C. vs. Cyclopropane (The pKa Modulator)
-
The Problem: Cyclopropanes rigidify the backbone but do not address hERG toxicity or off-target binding caused by highly basic amines.
-
The Oxetane Solution: When an amine is positioned
or to an oxetane, the inductive electron-withdrawing effect of the oxygen lowers the amine's pKa (typically by 1–2 units). This reduces the percentage of ionized species at physiological pH, improving membrane permeability and reducing cation-driven hERG inhibition.
Structural Visualization & Decision Logic
The following diagrams illustrate the structural relationships and the decision logic for selecting oxetanes over other constraints.
Diagram 1: The Bioisosteric Relationship Flow
This diagram maps how oxetanes bridge the gap between stability, polarity, and rigidity.
Caption: Oxetane acts as a hybrid bioisostere, solving the lipophilicity of gem-dimethyls and the metabolic instability of carbonyls.[1][2]
Diagram 2: Selection Decision Tree
When should you deploy an oxetane amino acid in your sequence?
Caption: Decision matrix for selecting oxetane amino acids based on ADME/Tox liabilities.
Experimental Protocol: Incorporation & Synthesis
The incorporation of oxetane amino acids into peptides requires specific handling due to the potential acid sensitivity of the ether ring, although 3,3-disubstituted variants are generally robust.
Synthesis of Oxetane Building Blocks (The Nitromethylene Route)
This is the industry-standard method for creating
Reagents: Oxetan-3-one, Amino acid ester (e.g., Gly-OMe), Nitromethane.
-
Henry Reaction (Nitroaldol): React oxetan-3-one with nitromethane (catalytic Et3N) to form the nitro-alcohol.
-
Dehydration: Convert to 3-(nitromethylene)oxetane using MsCl/Et3N. This is the key Michael acceptor.
-
Conjugate Addition: React the amino acid ester (e.g., H-Gly-OMe) with 3-(nitromethylene)oxetane. The amine adds to the exocyclic double bond.
-
Note: This installs the amino acid side chain onto the oxetane scaffold.
-
-
Nitro Reduction: Hydrogenate (H2, Pd/C) or reduce (Zn/HCl) the nitro group to the primary amine.
-
Fmoc Protection: Standard Fmoc-OSu protection of the newly formed amine to yield Fmoc-Oxetane-AA-OH .
Solid-Phase Peptide Synthesis (SPPS) Protocol
Critical Control Point: While 3,3-disubstituted oxetanes are stable to TFA, prolonged exposure or high temperatures can cause ring opening.
Step-by-Step Workflow:
-
Resin Loading: Use standard Wang or Rink Amide resin. Load the first residue using standard coupling (DIC/Oxyma).
-
Coupling the Oxetane AA:
-
Activation: Use HATU/HOAt with DIPEA (1:1:2 ratio). Avoid carbodiimides (DIC) for this step if the oxetane AA is sterically hindered.
-
Time: Coupling may be slower. Double couple for 2 hours each.
-
Monitoring: Use Chloranil test (ninhydrin may give false negatives/positives depending on the specific amine type).
-
-
Deprotection: Standard 20% Piperidine in DMF.
-
Cleavage (THE CRITICAL STEP):
-
Cocktail: Use 95% TFA / 2.5% TIS / 2.5% H2O .
-
Duration: Limit cleavage time to 2 hours maximum at room temperature.
-
Avoid: Do not heat. Do not use strong Lewis acids in the cocktail.
-
-
Purification: HPLC using 0.1% Formic acid instead of TFA in the mobile phase if the product shows signs of instability, though TFA is usually acceptable for 3,3-disubstituted variants.
Case Studies: Proven Performance
Case Study 1: Entospletinib Optimization (Gilead)
-
Challenge: The lead compound contained a morpholine ring that suffered from metabolic oxidation and poor selectivity (T-cell vs. B-cell).[1]
-
Intervention: The morpholine was replaced with an oxetane-spiro-amine .
-
Result:
-
pKa: Dropped from 8.0 to 6.4 (reduced lysosomal trapping).
-
Selectivity: T/B cell selectivity ratio doubled (5x
10x). -
Outcome: Improved metabolic stability and solubility while maintaining potency.[1]
-
Case Study 2: GDC-0349 (Genentech)
-
Challenge: An isopropyl group on a pyrimidine scaffold resulted in high lipophilicity and hERG channel inhibition (cardiotoxicity risk).
-
Intervention: Replacement of the isopropyl group with an oxetane ring .
-
Result:
-
hERG IC50: Improved from <10
M to >100 M. -
Clearance: 10-fold reduction in free plasma clearance.[1]
-
Mechanism: The oxetane reduced the basicity of the scaffold and lowered LogD, reducing non-specific binding to the hERG channel.
-
References
-
Wuitschik, G., et al. (2006). "Oxetanes as promising modules in drug discovery."[1][3][4][5][6][7] Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link
-
Roesner, S., et al. (2019). "Development of oxetane modified building blocks for peptide synthesis." Organic & Biomolecular Chemistry. Link
-
Stepan, A. F., et al. (2011). "Application of the Oxetane Ring in the Design of Potent and Selective Inhibitors." Journal of Medicinal Chemistry. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]
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A Comparative Guide to Circular Dichroism (CD) Spectroscopy of Oxetane-Modified Helices
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Oxetane Modifications in Helical Scaffolds
The introduction of non-natural amino acids and nucleic acid analogues is a cornerstone of modern drug design, aiming to enhance the stability, permeability, and efficacy of biomolecular therapeutics. Among these modifications, the oxetane ring, a four-membered cyclic ether, has emerged as a valuable tool for medicinal chemists.[1] When incorporated into the backbone of peptides or the sugar moiety of oligonucleotides, the oxetane ring imparts significant conformational constraints and alters the physicochemical properties of the parent molecule.
Circular dichroism (CD) spectroscopy is a highly sensitive technique for examining the secondary structure of chiral molecules like peptides and nucleic acids.[2][3] By measuring the differential absorption of left- and right-circularly polarized light, CD provides a global conformational snapshot, making it an indispensable tool for assessing the structural impact of modifications such as oxetane incorporation. This guide will objectively compare the CD spectra of oxetane-modified helices with standard helical structures, supported by experimental data and detailed protocols.
The Impact of Oxetane Modification on α-Helical Peptides: A Comparative CD Analysis
The α-helix is a fundamental secondary structural motif in proteins, and its stabilization or disruption is a key strategy in drug design. The incorporation of an oxetane moiety in place of a backbone carbonyl group in α-helical peptides has been shown to have a profound and generally disruptive effect on the helical structure.
Qualitative and Quantitative Comparison of CD Spectra
Studies have consistently demonstrated that introducing an oxetane into a peptide backbone leads to a significant loss of α-helicity.[4][5] This is evident from the dramatic changes in the CD spectrum. A canonical α-helix exhibits a characteristic CD spectrum with two negative bands of similar magnitude at approximately 222 nm (n-π* transition) and 208 nm (π-π* transition), and a strong positive band around 192 nm (π-π* transition).[6]
Upon oxetane modification, the intensities of the negative bands at 222 nm and 208 nm are significantly reduced, and the overall spectral shape shifts towards that of a random coil or a disordered structure. This indicates a disruption of the regular (i, i+4) hydrogen-bonding pattern that stabilizes the α-helix.[4] Molecular dynamics simulations have further revealed that the oxetane modification introduces a "kink" in the helical axis, locally altering dihedral angles and favoring shorter-range hydrogen bonds.[4]
| Structure Type | Characteristic CD Minima (nm) | Characteristic CD Maxima (nm) | [θ]222 / [θ]208 Ratio | Helicity (%) | Reference |
| Canonical α-Helix | ~222, ~208 | ~192 | ~1.0 | High | [7] |
| Oxetane-Modified α-Helix | Reduced intensity at 222 & 208 | Reduced intensity | Variable, <1.0 | Significantly Reduced | [4][5] |
| 310-Helix | ~222, ~208 (less intense) | ~195 | 0.3 - 0.4 | Moderate | [7][8] |
| Polyproline II (PPII) Helix | ~206 | ~228 | N/A | N/A | [3][9] |
| Random Coil | ~198 | - | N/A | Low | [6] |
Note: The values for the oxetane-modified α-helix are qualitative descriptions based on published findings. The precise molar ellipticity values are sequence and position dependent.
Distinguishing from Other Helical Forms: The 310-Helix
The 310-helix is another right-handed helical conformation, tighter and more elongated than the α-helix, with (i, i+3) hydrogen bonding. Its CD spectrum is similar to that of an α-helix, featuring negative bands around 222 nm and 208 nm. However, a key distinguishing feature is the ratio of the molar ellipticities at these two wavelengths ([θ]222/[θ]208). For a canonical α-helix, this ratio is approximately 1.0, whereas for a 310-helix, it is significantly lower, typically in the range of 0.3 to 0.4.[7][8] While oxetane modification disrupts α-helicity, it can also act as a β-turn-inducing element, which is a component of the 310-helix.[10] Therefore, careful analysis of the [θ]222/[θ]208 ratio is crucial in interpreting the CD spectra of oxetane-modified peptides.
Oxetane-Modified Oligonucleotides: A Shift in Helical Geometry
In nucleic acids, oxetane modifications are typically incorporated into the sugar-phosphate backbone, such as in 1',2'-oxetane constrained nucleosides.[4][7] These modifications lock the sugar pucker in a specific conformation, which in turn influences the overall helical structure of the oligonucleotide duplex.
CD Spectral Signatures and Thermal Stability
The CD spectrum of a standard B-form DNA duplex is characterized by a positive band around 275 nm and a negative band around 245 nm. In contrast, an A-form RNA duplex typically shows a strong positive band around 260 nm and a negative band around 210 nm.
Studies on oligonucleotides containing 1',2'-oxetane modified nucleosides have shown that these modifications can significantly alter the CD spectra of the resulting duplexes. For instance, the incorporation of oxetane-modified cytidine and thymidine into an antisense oligonucleotide resulted in AON/RNA hybrid duplexes with altered thermostability.[4] Similarly, oxepane nucleic acids (ONAs), which contain a seven-membered sugar ring, form duplexes with RNA whose CD spectra closely resemble those of natural DNA/RNA hybrids.[11][12]
| Duplex Type | Characteristic CD Maxima (nm) | Characteristic CD Minima (nm) | Thermal Stability (Tm) | Reference |
| DNA:DNA (B-form) | ~275 | ~245 | High | [13] |
| RNA:RNA (A-form) | ~260 | ~210 | Very High | [13] |
| DNA:RNA Hybrid | Intermediate between A and B | Intermediate between A and B | High | [11] |
| Oxepane-T15:RNA-A15 | Similar to DNA:RNA hybrid | Similar to DNA:RNA hybrid | Lower than native DNA:RNA | [11] |
| 1',2'-Oxetane-AON:RNA | Altered compared to native | Altered compared to native | Altered (increase or decrease) | [4][7] |
These findings highlight the utility of CD spectroscopy in rapidly assessing the conformational consequences of novel backbone modifications in oligonucleotides, which is critical for the development of antisense therapies and other nucleic acid-based drugs.
Experimental Protocols: A Self-Validating System
The following provides a detailed, step-by-step methodology for conducting CD spectroscopy on oxetane-modified helices.
Sample Preparation: The Foundation of High-Quality Data
-
Purity is Paramount: Ensure the synthetic peptide or oligonucleotide is of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can significantly interfere with the CD signal.[14]
-
Accurate Concentration Determination: The precise concentration of the sample is critical for calculating molar ellipticity. For peptides lacking aromatic residues, quantitative amino acid analysis is the gold standard. For those with tryptophan or tyrosine, UV absorbance in a denaturing agent (e.g., 6 M guanidinium hydrochloride) can be used.[2][14]
-
Buffer Selection: The buffer must be transparent in the far-UV region. Phosphate buffers (e.g., 10 mM sodium phosphate) are a good choice. Avoid buffers containing high concentrations of chloride ions or other components that absorb strongly below 220 nm.[14][15]
-
Sample Dissolution and Equilibration: Dissolve the lyophilized sample in the chosen buffer. Gently vortex and allow the sample to equilibrate, preferably overnight at 4°C, to ensure complete dissolution and folding.
-
Final Concentration: For far-UV CD (190-250 nm), a typical concentration range for peptides is 0.1-0.2 mg/mL in a 1 mm pathlength cuvette. For oligonucleotides, a concentration of 5-10 µM is a good starting point.
CD Data Acquisition Workflow
For drug development professionals, these structural insights are critical. The ability of an oxetane modification to disrupt an α-helix can be harnessed to inhibit protein-protein interactions that are mediated by helical domains. Conversely, the propensity of oxetanes to induce β-turns can be exploited in the design of peptidomimetics with well-defined, bioactive conformations. [10] In the context of antisense oligonucleotides, the conformational pre-organization induced by oxetane-modified nucleosides can enhance binding affinity to the target mRNA and, in some cases, improve resistance to nuclease degradation, leading to more potent and durable gene-silencing effects. [7]
Conclusion: A Powerful Tool for Structure-Based Design
Circular dichroism spectroscopy is an invaluable, first-line technique for characterizing the structural impact of oxetane modifications on helical peptides and oligonucleotides. The significant and reproducible changes in the CD spectra provide a clear indication of conformational alterations, guiding the design of novel therapeutics. By understanding the distinct CD signatures of oxetane-modified helices and employing rigorous experimental protocols, researchers can effectively leverage this powerful analytical tool to accelerate the development of next-generation drugs.
References
-
Al-Horani, R. A., & Desai, U. R. (2014). Synthesis and properties of oligonucleotides containing a 7-membered (oxepane) sugar ring. PubMed. [Link]
-
Pradeepkumar, P. I., et al. (2004). Synthesis, Physicochemical and Biochemical Studies of 1',2'-Oxetane Constrained Adenosine and Guanosine Modified Oligonucleotides, and Their Comparison with Those of the Corresponding Cytidine and Thymidine Analogues. Journal of the American Chemical Society. [Link]
-
Verhoork, S. J. H., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. [Link]
-
MtoZ Biolabs. In-Depth Guide to CD: Techniques, Steps, and Data Analysis. [Link]
-
Kandemir, H., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. Journal of Chemical Theory and Computation. [Link]
-
Shipman, M., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Physical Chemistry Chemical Physics. [Link]
-
Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
-
Sommese, R. F., et al. (2010). Helicity of short ER/K peptides. Protein Science. [Link]
-
Creative Biostructure. (2025). A Beginner's Guide to Circular Dichroism Spectroscopy. [Link]
-
Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
-
Glemarec, C., et al. (2025). (PDF) Oxepane Nucleic Acids: Synthesis, Characterization, and Properties of Oligonucleotides Bearing a Seven-Membered Carbohydrate Ring. ResearchGate. [Link]
-
Dubovskii, P. V. (2013). How precise is it to estimate helicity in a peptide from ellipticity at 220 nm (CD-spectroscopy)? ResearchGate. [Link]
-
Sreerama, N., & Woody, R. W. (2000). Conformational analysis of small peptides by circular dichroism. Digital Commons @ Southern University and A&M College. [Link]
-
Gewirtz, A. M., et al. (2004). Oxetane modified, conformationally constrained, antisense oligodeoxyribonucleotides function efficiently as gene silencing molecules. Nucleic Acids Research. [Link]
-
UConn Health. Circular Dichroism Spectropolarimeter Instructions. [Link]
-
Tao, Y., et al. (2024). Comprehensive Characterization of Polyproline Tri-Helix Macrocyclic Nanoscaffolds For Predictive Ligand Positioning. DigitalCommons@TMC. [Link]
-
Lopes, J. L. S., et al. (2014). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. Protein Science. [Link]
-
Creamer, T. P., & Campbell, M. N. (2002). Polyproline II helical structure in protein unfolded states: Lysine peptides revisited. Protein Science. [Link]
-
Chen, Y., et al. (2024). Impact of Coverage and Guest Residue on Polyproline II Helix Peptide Antifouling. Langmuir. [Link]
-
ResearchGate. (2021). Oxetane modified cyclic peptides by disulphide bond... [Link]
-
Applied Photophysics. An introduction to circular dichroism spectroscopy. [Link]
-
ResearchGate. (2007). CD spectra of the unmodified and modified RNAs. The molar ellipticities... [Link]
-
ResearchGate. (2026). Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures. [Link]
-
Dong, D., et al. (2010). Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm. PMC. [Link]
-
ATDBio. Synthesis and applications of chemically modified oligonucleotides. [Link]
-
Creative Biostructure. (2025). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. [Link]
-
University of Texas at El Paso. CD Spectroscopy. [Link]
-
ResearchGate. (2025). 10Helical conformations in oxetane β-amino acid hexamers. [Link]
-
Kim, Y., et al. (2024). 310-Helix stabilization and screw sense control via stereochemically configured 4-atom hydrocarbon staples. PubMed. [Link]
Sources
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Impact of Oxetane Incorporation on Peptide Proteolytic Stability
[1][2][3][4]
Executive Summary: The Proteolytic Bottleneck
Peptide therapeutics offer high potency and selectivity but suffer from a critical weakness: rapid degradation by endogenous proteases. The amide bond (–CO–NH–) is the primary recognition site for proteolytic enzymes. Traditional stabilization strategies, such as N-methylation or retro-inverso modification, often compromise biological activity or solubility.
Oxetane incorporation represents a paradigm shift in peptidomimetics.[1] By replacing the backbone carbonyl with a 3-aminooxetane ring , researchers can create a non-hydrolyzable isostere that retains the electrostatic and steric profile of the native peptide bond. This guide analyzes the mechanistic impact of this modification, provides comparative stability data, and details the experimental protocols required for implementation.
Mechanism of Action: The Oxetane Isostere
The success of oxetane as a peptide bond surrogate relies on its unique physicochemical mimicry. Unlike carbocyclic replacements (e.g., cyclobutane), the oxetane ring contains an oxygen atom that functions as a hydrogen bond acceptor (HBA), preserving the hydration shell and receptor interactions of the native carbonyl.
Structural & Electronic Mimicry[5]
-
Dipole Alignment: The oxetane oxygen lone pairs are spatially oriented similarly to the carbonyl oxygen, maintaining the dipole moment required for secondary structure stabilization.
-
Basicity Modulation: The electron-withdrawing nature of the oxetane oxygen reduces the pKa of the adjacent amine (by ~2–3 units), often improving membrane permeability and metabolic stability.
-
Conformational Constraint: The 4-membered ring introduces a rigid constraint.
-
Linear Peptides: Induces
-turns, facilitating macrocyclization. -
Helical Peptides: Acts as a "helix breaker," introducing kinks that can be strategically used to terminate helices or disrupt aggregation.
-
Visualization: Native Amide vs. Oxetane Isostere
The following diagram illustrates the structural overlay and the elimination of the scissile bond.
Caption: Comparative pathway of enzymatic interaction. The oxetane ring sterically and electronically prevents protease recognition and hydrolysis.
Comparative Performance Analysis
The following data synthesizes findings from key studies (e.g., Carreira group, Shipman group) comparing oxetane-modified peptides against native sequences and other common modifications.
Table 1: Stability and Physicochemical Comparison
| Feature | Native Peptide (Amide) | Oxetane-Modified Peptide | N-Methylated Peptide |
| Proteolytic Stability (t1/2) | Low (Minutes to Hours) | High (Hours to Days) | Moderate to High |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only (Ether O) | Acceptor Only (Carbonyl) |
| Solubility (LogD) | Moderate | High (Lower LogD) | Variable (often decreases solubility) |
| Conformational Bias | Flexible / Helix / Sheet | ||
| Macrocyclization Yield | Low (<20% often) | High (>60%) | Moderate |
| Metabolic Liability | Hydrolysis | Oxidative (CYP450 - Low risk) | N-Dealkylation |
Key Experimental Evidence
-
Leu-Enkephalin Analogue:
-
Native: Rapidly degraded in human plasma (t1/2 < 10 min).
-
Oxetane-Modified (Gly2 replacement): Showed negligible degradation over 4 hours, retaining analgesic potency in vivo.
-
-
ALDH1A3 Inhibitor (Small Molecule/Peptide Hybrid):
-
Macrocyclization Efficiency:
-
Incorporation of an oxetane amino acid into a difficult-to-cyclize pentapeptide (LAGPY) increased the cyclization yield by 3-fold compared to the native sequence, outperforming N-methylation due to the pre-organized turn conformation.
-
Experimental Protocols
To achieve these stability gains, precise synthesis and testing protocols are required. The oxetane ring is chemically stable but requires specific handling during Solid Phase Peptide Synthesis (SPPS) to prevent acid-catalyzed ring opening.
Synthesis of Oxetane-Modified Peptides (SPPS)
Pre-requisite: Fmoc-protected oxetane amino acid building blocks (e.g., Fmoc-Gly(Ox)-OH) are synthesized via conjugate addition of an amino ester to 3-(nitromethylene)oxetane, followed by reduction and protection.
Protocol:
-
Resin Selection: Use Rink Amide or 2-Chlorotrityl Chloride resin. Avoid highly acidic linkers if possible, though standard Fmoc protocols are generally compatible.
-
Coupling (Oxetane Building Block):
-
Reagents: HATU (1.2 eq) / HOAt (1.2 eq) / DIPEA (2.5 eq).
-
Conditions: Double coupling for 2 hours at Room Temperature.
-
Note: Oxetane amines are less nucleophilic due to the inductive effect of the oxygen. Extended coupling times are necessary.
-
-
Chain Elongation: Continue standard Fmoc SPPS for subsequent residues.
-
Cleavage & Deprotection (CRITICAL STEP):
-
Standard Cocktail: TFA / TIS / H2O (95:2.5:2.5).[3]
-
Modification: Limit exposure time. Standard peptides require 2-4 hours. For oxetane peptides, monitor cleavage at 1 hour and 2 hours .
-
Precaution: Avoid high temperatures during cleavage. Keep at RT or slightly chilled (4°C) if the sequence allows, to minimize acid-catalyzed ring opening (though 3-aminooxetanes are generally robust).
-
In Vitro Plasma Stability Assay
Objective: Determine the proteolytic half-life (t1/2).
-
Preparation:
-
Dissolve peptide to 1 mM in DMSO.
-
Thaw pooled Human Plasma (heparinized) at 37°C.
-
-
Incubation:
-
Mix 10 µL peptide stock with 990 µL plasma (Final conc: 10 µM).
-
Incubate in a shaking water bath at 37°C.
-
-
Sampling:
-
Time points: 0, 15, 30, 60, 120, 240 min, and 24h.
-
Remove 50 µL aliquots and quench immediately in 200 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
-
Analysis:
-
Centrifuge (10,000g, 10 min) to pellet proteins.
-
Analyze supernatant via LC-MS/MS .[4]
-
Monitor the parent ion [M+H]+.
-
-
Calculation:
-
Plot ln(% remaining) vs. time.
-
Slope =
. - .
-
Workflow Visualization
Caption: Integrated workflow for the synthesis and validation of oxetane-modified peptides.
References
-
Jayawant, E., et al. (2020). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides.[5] Physical Chemistry Chemical Physics.[6][5] [Link]
-
Beadle, J. D., et al. (2017). Solid-phase synthesis of oxetane modified peptides.[7] Organic Letters. [Link]
-
McDougall, L., et al. (2018). Enzymatically-stable oxetane-based dipeptide hydrogels.[8] Chemical Communications.[8] [Link]
-
Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical and metabolic effectors in drug discovery. Journal of Medicinal Chemistry. [Link]
-
Beadle, J. D., et al. (2019). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science.[6] [Link]
Sources
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- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Impact of oxetane incorporation on the structure and stability of alpha-helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enzymatically-stable oxetane-based dipeptide hydrogels - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Publish Comparison Guide: Cbz-Oxetane vs. Boc-Oxetane Amino Acids in SPPS
Executive Summary: The Stability Paradox
In the realm of peptidomimetics, oxetane amino acids are prized bioisosteres for gem-dimethyl groups and carbonyls, offering improved solubility and metabolic stability. However, their incorporation into Solid-Phase Peptide Synthesis (SPPS) presents a critical chemical conflict: the oxetane ring is acid-sensitive , while standard SPPS protocols rely heavily on acidic deprotection or cleavage.
This guide compares Cbz- (Benzyloxcabonyl) and Boc- (tert-Butyloxycarbonyl) protected oxetane amino acids.
The Verdict: While both protecting groups are essential for synthesizing the oxetane monomer in solution, neither is suitable for chain elongation in standard SPPS .
-
Boc-Oxetane: High risk. The repetitive TFA treatments required for Boc removal will degrade the oxetane ring.
-
Cbz-Oxetane: Process incompatible. The conditions required to remove Cbz (hydrogenolysis or strong acid) are either ineffective on solid support or destructive to the oxetane.
The Industry Standard: Fmoc-Oxetane amino acids are the only viable option for chain elongation, as the base-labile Fmoc group allows the oxetane ring to remain intact until the final cleavage step. Cbz and Boc variants find their utility only as N-terminal caps or solution-phase intermediates .
Technical Analysis: The Acid Lability Challenge
To understand why Boc and Cbz fail in specific SPPS roles, one must understand the decomposition mechanism of the oxetane ring.
Mechanism of Ring Opening
The oxetane ring possesses significant ring strain (~106 kJ/mol).[1][2] Under acidic conditions (e.g., TFA), the ethereal oxygen is protonated, creating a good leaving group. Nucleophilic attack (even by weak nucleophiles like trifluoroacetate) leads to ring opening, destroying the bioisostere.
Figure 1: Acid-catalyzed ring opening mechanism of oxetane amino acids, the primary failure mode in Boc-SPPS.
Comparative Profile: Cbz vs. Boc vs. Fmoc[3]
The following table summarizes the suitability of each protecting group for oxetane incorporation.
| Feature | Boc-Oxetane AA | Cbz-Oxetane AA | Fmoc-Oxetane AA |
| Primary Utility | Monomer Synthesis (Solution Phase) | Permanent N-Cap / Solution Phase | SPPS Chain Elongation |
| Deprotection Reagent | 20-50% TFA | H₂/Pd or HBr/AcOH | 20% Piperidine |
| Oxetane Stability | Poor (Ring opens in TFA) | Good (Stable to H₂/Pd) | Excellent (Stable to Base) |
| SPPS Feasibility | High Risk (Only as N-terminal cap) | Low (Cannot deprotect on resin) | High (Standard Protocol) |
| Final Cleavage | HF (Destructive) | TFMSA/HBr (Destructive) | TFA (Manageable*) |
*Note: Fmoc-SPPS cleavage uses TFA, but exposure is limited to a single final step, unlike the repetitive exposure in Boc-SPPS.
Deep Dive: Boc-Oxetane Amino Acids
The "Forbidden" Route
Boc-SPPS relies on the "graduated acid lability" principle: TFA removes the Boc group, and HF cleaves the peptide from the resin.
-
Failure Mode: The repetitive exposure to 50% TFA (typically 20-30 mins per cycle) is fatal to the oxetane ring. Even 3,3-disubstituted oxetanes, which are more stable, show significant degradation after multiple cycles.
-
Niche Application: Boc-Oxetane AAs can be used only as the final residue at the N-terminus.
-
Protocol: Couple Boc-Oxetane-OH
Cleave peptide from resin (using mild acid if possible, or short TFA exposure). -
Result: The Boc group remains on the peptide (Boc-Oxetane-Peptide) or is removed during cleavage, likely damaging the ring.
-
Experimental Data: Stability in TFA
-
Substrate: 3,3-disubstituted oxetane amino acid.
-
Condition: 50% TFA in DCM (Standard Boc removal).
-
Observation: >50% ring opening observed within 1 hour.
Deep Dive: Cbz-Oxetane Amino Acids
The "Dead End" Cap
Cbz (Z) groups are extremely stable to TFA, making them excellent for protecting the amine during the synthesis of the oxetane building block itself. However, they are a "dead end" in SPPS.
-
Failure Mode:
-
Hydrogenolysis (H₂/Pd): The standard method to remove Cbz. This is a heterogeneous reaction (solid catalyst, gas, solid resin) and fails kinetically on solid phase.
-
Strong Acid (HBr/AcOH): The alternative removal method. This is far too harsh and will instantly destroy the oxetane ring.
-
-
Niche Application: Permanent N-Terminal Capping .
-
If your target molecule requires a hydrophobic group at the N-terminus for cell permeability or binding assays, Cbz-Oxetane-OH can be coupled as the last amino acid.
-
Advantage:[3][][5][6][7][8] The Cbz group survives the final TFA cleavage (used to release the peptide from the resin in Fmoc-SPPS), leaving you with a robust Cbz-Oxetane-Peptide.
-
Strategic Workflow: Choosing the Right Path
The decision tree below illustrates why Fmoc is the standard and where Cbz/Boc fit in.
Figure 2: Decision matrix for selecting the appropriate N-protecting group for oxetane amino acids.
Recommended Protocol: Fmoc-Oxetane Coupling
Since Boc and Cbz are largely unsuitable for elongation, the following protocol outlines the correct handling of Fmoc-Oxetane amino acids , derived from Boc/Cbz precursors.
Coupling Conditions
Oxetane amino acids are sterically hindered (especially 3,3-disubstituted).[9] Powerful coupling reagents are required.
-
Reagents: HATU (1.2 eq) / HOAt (1.2 eq) / DIPEA (2.5 eq).
-
Time: 2 - 4 hours.
-
Monitoring: Chloranil test (Kaiser test may be false negative due to steric bulk).
Fmoc Deprotection
-
Reagent: 20% Piperidine in DMF.[5]
-
Safety: Oxetanes are stable to piperidine.
-
Note: Avoid DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if possible, as strong non-nucleophilic bases can sometimes trigger elimination reactions in sensitive substrates, though oxetanes are generally robust here.
Final Cleavage (The Critical Step)
This is where the oxetane is most vulnerable. You must minimize acid contact time.
-
Cocktail: TFA / TIS / H₂O (95:2.5:2.5). Avoid thiols if possible (can nucleophilically open the ring), or use bulky scavengers (Triisopropylsilane).
-
Temperature: 0°C (Ice bath).
-
Time: Max 30-60 minutes.
-
Post-Cleavage: Immediately precipitate in cold diethyl ether and neutralize the HPLC fraction quickly after purification.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Jenkins, K., et al. (2018). Macrocyclisation of small peptides enabled by oxetane incorporation. Chemical Science. Link
-
BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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The Oxetane Ring: A Modern Isostere for the Classic Gem-Dimethyl Group in Drug Discovery
A Senior Application Scientist's Guide to Modulating Physicochemical Properties
In the intricate dance of drug design, the strategic modification of a lead compound's structure is paramount to achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile. For decades, the gem-dimethyl group has been a reliable tool for medicinal chemists, often introduced to block metabolic oxidation and enhance stability.[1][2] However, its introduction invariably increases lipophilicity, a property that can lead to a cascade of undesirable effects, including poor solubility and off-target toxicity.[3] Enter the oxetane ring, a strained four-membered ether that has emerged as a powerful bioisostere for the gem-dimethyl group, offering a sophisticated approach to fine-tuning a molecule's physicochemical properties.[4][5]
This guide provides a comprehensive comparison of the effects of oxetane versus gem-dimethyl substitution on key drug-like properties. We will delve into the experimental data that underpins these comparisons and provide detailed protocols for the assays used to generate this critical information, empowering researchers to make informed decisions in their drug discovery campaigns.
Structural and Electronic Underpinnings: A Tale of Two Isosteres
At first glance, the structural similarity between a 3,3-disubstituted oxetane and a gem-dimethyl group is apparent; both provide steric bulk and can occupy a similar volume in a binding pocket.[6] However, the introduction of an oxygen atom into the four-membered ring imparts a profound change in the electronic character of the oxetane moiety. This seemingly subtle alteration is the key to its advantageous physicochemical properties. The ethereal oxygen introduces a dipole moment and hydrogen bond accepting capabilities, rendering the oxetane significantly more polar than the purely lipophilic gem-dimethyl group.[2]
Comparative Analysis of Physicochemical Properties
The decision to incorporate an oxetane or a gem-dimethyl group can dramatically influence a compound's developability. Below, we compare their effects on three critical physicochemical parameters: aqueous solubility, lipophilicity, and metabolic stability.
Aqueous Solubility: The Oxetane Advantage
Aqueous solubility is a critical factor for oral drug absorption and formulation. The increased polarity of the oxetane ring, owing to its hydrogen bond accepting oxygen atom, generally leads to a significant improvement in aqueous solubility compared to its gem-dimethyl counterpart.[7][8] In some cases, this increase can be dramatic, spanning orders of magnitude.[8][9]
| Moiety | General Effect on Aqueous Solubility | Rationale |
| Oxetane | Generally Increased | The polar oxygen atom can participate in hydrogen bonding with water molecules, disrupting the crystal lattice and favoring solvation.[5] |
| Gem-dimethyl | Generally Decreased | The non-polar nature of the two methyl groups increases the lipophilicity of the molecule, making it less favorable to interact with water.[3] |
Lipophilicity (LogD): Dialing Down the Grease
Lipophilicity, often measured as the distribution coefficient (LogD) at a physiological pH of 7.4, is a double-edged sword. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity is associated with a host of liabilities, including poor solubility, increased metabolic clearance, and off-target toxicity. The substitution of a gem-dimethyl group with an oxetane is a highly effective strategy for reducing lipophilicity.[1][10]
| Moiety | General Effect on Lipophilicity (LogD) | Rationale |
| Oxetane | Typically Decreased | The inherent polarity of the ether linkage in the oxetane ring reduces the overall lipophilicity of the molecule.[5] |
| Gem-dimethyl | Typically Increased | The addition of two alkyl groups significantly increases the non-polar surface area of the molecule.[3] |
Metabolic Stability: A Tale of Two Blockers
Both the gem-dimethyl group and the oxetane ring are effective at blocking metabolism at a susceptible methylene position. The gem-dimethyl group achieves this through steric hindrance, preventing access of metabolic enzymes.[11] While also providing steric bulk, the oxetane ring is generally more metabolically robust.[1] The electron-withdrawing nature of the oxygen atom can also deactivate adjacent C-H bonds towards oxidative metabolism. It is important to note that the metabolic fate of oxetanes is context-dependent and they can be subject to ring opening by microsomal epoxide hydrolase (mEH) in some cases.[12]
| Moiety | General Effect on Metabolic Stability | Rationale |
| Oxetane | Often Improved | The oxetane ring is generally more resistant to oxidative metabolism compared to a gem-dimethyl group.[1] It can also redirect metabolism away from CYP450 enzymes.[12] |
| Gem-dimethyl | Often Improved | Provides steric shielding, preventing enzymatic oxidation at the site of substitution.[11] |
Experimental Protocols: Generating the Data that Drives Decisions
The following are detailed, step-by-step methodologies for the key experiments used to characterize the physicochemical properties of drug candidates.
Kinetic Solubility Assay by Nephelometry
This high-throughput assay provides a rapid assessment of a compound's tendency to precipitate from a solution, offering a valuable early read on its solubility.
Experimental Workflow: Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay by nephelometry.
-
Preparation of Stock Solutions: Dissolve the test compound in 100% DMSO to create a 10 mM stock solution.
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 0.5 µL) of the DMSO stock solution into the wells of a clear-bottom 384-well microtiter plate.
-
Addition of Buffer: Add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the desired final compound concentration (typically in a serial dilution) and a final DMSO concentration of ≤1%.[13]
-
Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at a controlled temperature (e.g., 37°C) for a specified duration (e.g., 2 hours).
-
Measurement of Light Scattering: Use a laser-based nephelometer to measure the forward scattered light in each well.[14]
-
Data Analysis: The intensity of scattered light is proportional to the amount of precipitated compound. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed compared to a soluble control.[14]
Lipophilicity Determination by Shake-Flask LogD7.4
The shake-flask method is the gold standard for determining the lipophilicity of a compound.[15] This protocol describes the measurement of the distribution coefficient at pH 7.4.
Experimental Workflow: Shake-Flask LogD7.4 Assay
Caption: Workflow for the shake-flask LogD7.4 assay.
-
Preparation of Phases: Prepare phosphate-buffered saline (PBS) at pH 7.4 and n-octanol. Pre-saturate the n-octanol with PBS and the PBS with n-octanol by mixing them vigorously and allowing them to separate overnight.[9]
-
Compound Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: In a glass vial, combine a precise volume of the compound's n-octanol stock solution with a precise volume of the pre-saturated PBS.[9]
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) to ensure the compound has reached equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous layers.[16]
-
Quantification: Carefully sample both the n-octanol and PBS layers and determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/UV.[9]
-
Calculation: The LogD7.4 is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the PBS phase.[9]
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes, primarily cytochrome P450s, located in the liver microsomes.[17]
Experimental Workflow: HLM Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using HLM.
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM phosphate buffer (pH 7.4) and an NADPH regenerating system. Prepare a working solution of the test compound in the buffer.[5]
-
Incubation Setup: In a microcentrifuge tube or 96-well plate, combine the liver microsomes and the test compound solution. Pre-incubate the mixture at 37°C for a few minutes.[17]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.[5]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (typically cold acetonitrile containing an internal standard) to stop the reaction.[17]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.[5]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of this line, the in vitro half-life (t1/2) and the intrinsic clearance (CLint) can be calculated.[17]
Conclusion: A Strategic Choice for Modern Drug Design
The strategic replacement of a gem-dimethyl group with an oxetane ring represents a powerful tactic in modern medicinal chemistry. This isosteric substitution provides a means to significantly improve aqueous solubility and metabolic stability while reducing lipophilicity, thereby addressing common liabilities encountered during lead optimization. While the gem-dimethyl group remains a valuable tool, particularly for sterically shielding metabolic soft spots, the oxetane offers a more nuanced approach to modulating a molecule's physicochemical properties. The choice between these two motifs should be guided by a thorough understanding of the specific challenges of a given chemical series and supported by robust experimental data generated through the assays detailed in this guide. By leveraging the unique attributes of the oxetane ring, drug discovery teams can enhance the probability of identifying and developing safe and effective medicines.
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protocols.io. (2020). Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
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Getman, D. P., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Organic Chemistry Frontiers. Available from: [Link]
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Chen, Y., et al. (2023). Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem-dimethylation modification: discovery of potent anti-cancer agents with improved druggability. ScienceOpen. Available from: [Link]
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Wernevik, J., et al. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
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Rojas, J. J., et al. (2021). 4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA International Journal for Chemistry, 75(4), 304–309. Available from: [Link]
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JRC Publications Repository. (2014). Solubility Determination of Chemicals by Nephelometry. Available from: [Link]
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A Senior Application Scientist's Guide to Turn-Inducing Elements in Peptide Cyclization
Introduction: Overcoming the Entropic Barrier in Peptide Cyclization
In the realm of therapeutic peptide development, cyclization stands as a cornerstone strategy to enhance molecular properties. By constraining the flexible nature of linear peptides, cyclization can lead to significant improvements in metabolic stability, receptor binding affinity, and bioavailability.[1][2] The resulting cyclic peptides often exhibit a more defined three-dimensional structure, which can lead to increased target specificity and reduced off-target effects.[2] However, the process of coaxing a linear peptide to form a covalent ring is an entropically unfavorable endeavor. The inherent flexibility of a linear peptide chain means that a vast number of conformations exist, with only a small fraction being conducive to cyclization. This is where turn-inducing elements become critical. By pre-organizing the linear peptide into a "turn-like" conformation that brings the N- and C-termini into proximity, these elements lower the activation energy required for cyclization, thereby increasing reaction yields and minimizing side reactions such as dimerization or polymerization.[3] This guide provides a comparative analysis of common turn-inducing elements, supported by experimental insights to aid researchers in the strategic design of cyclic peptides.
The Energetic Advantage of Pre-organization
The cyclization of a linear peptide is a classic example of an intramolecular reaction competing with intermolecular reactions. At low concentrations, the probability of the two ends of the same molecule finding each other is higher. However, from a practical standpoint, high-dilution reactions are often inefficient and not scalable. Turn-inducing elements address this challenge by stabilizing a bent conformation, effectively increasing the 'effective concentration' of the reacting termini. This pre-organization minimizes the entropic penalty that must be paid to achieve the cyclization-competent conformation.
Caption: Pre-organization of a linear peptide by a turn-inducer lowers the energetic barrier for cyclization.
Comparative Analysis of Common Turn-Inducing Elements
The choice of a turn-inducing element is a critical design parameter that can significantly influence not only the efficiency of the cyclization reaction but also the final conformation and biological activity of the cyclic peptide. Below is a comparative overview of commonly employed turn-inducing elements.
| Turn-Inducing Element | Mechanism of Action | Key Advantages | Key Disadvantages |
| Proline (Pro) | The cyclic side chain restricts the phi (φ) dihedral angle to approximately -60°, inducing a kink or turn in the peptide backbone. The cis-trans isomerization of the X-Pro peptide bond can also facilitate turn formation.[4] | Natural amino acid, synthetically straightforward to incorporate. Well-characterized turn-inducing properties.[5] | The fixed dihedral angle may not be optimal for all desired conformations. Cis-trans isomerization can lead to conformational heterogeneity in the final product.[6] |
| Glycine (Gly) | With only a hydrogen atom as its side chain, glycine has a high degree of conformational flexibility, allowing it to adopt dihedral angles that are sterically hindered for other amino acids. This flexibility can facilitate the formation of tight turns.[7] | Natural amino acid, simple structure. Can access a wide range of conformations. | Its high flexibility can sometimes be a disadvantage, leading to a less defined structure in the final cyclic peptide and potentially lower receptor affinity. |
| D-Amino Acids | The incorporation of a D-amino acid into an L-peptide sequence disrupts the formation of standard secondary structures like alpha-helices and beta-sheets, thereby promoting the formation of turns.[8][9] | Potent turn inducers. Can significantly increase resistance to proteolytic degradation. | Can sometimes alter the peptide's interaction with chiral biological targets. Synthetic incorporation requires specific D-amino acid building blocks. |
| N-Methylated Amino Acids | The methylation of the backbone amide nitrogen atom restricts the rotation around the Cα-N bond and can favor a cis-amide bond conformation, both of which promote turn structures.[10][11] | Increases proteolytic stability and can enhance membrane permeability.[12][13] Allows for fine-tuning of the peptide's conformation.[14] | Can be synthetically challenging to incorporate. May alter hydrogen bonding patterns crucial for target recognition. |
| α-Aminoisobutyric Acid (Aib) | The gem-dimethyl group on the α-carbon sterically restricts the backbone dihedral angles (φ and ψ), strongly favoring helical (specifically 310-helix) or turn conformations.[15][16] | Powerful conformational constraint, leading to highly pre-organized structures.[17] Enhances proteolytic resistance.[16] | Non-natural amino acid. Its rigid nature may not be suitable for all applications requiring some degree of flexibility. |
Experimental Protocol: Comparative Head-to-Tail Cyclization Efficiency Assay
To objectively compare the efficacy of different turn-inducing elements, a standardized experimental workflow is essential. The following protocol outlines a head-to-tail cyclization assay.
1. Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
-
Resin: Rink Amide resin is a suitable choice for producing C-terminally amidated peptides.[18] For peptides requiring a C-terminal carboxylic acid for cyclization, a 2-chlorotrityl chloride (CTC) resin is recommended.[19]
-
Synthesis Strategy: Utilize standard Fmoc/tBu chemistry.
-
Peptide Sequences: Synthesize a parent linear peptide and several analogs, each incorporating a different turn-inducing element at a strategic position (often near the center of the sequence).
-
Example Parent Sequence: H₂N-Ala-Phe-Leu-Ser-Ala-COOH
-
Example Analogs:
-
H₂N-Ala-Pro -Leu-Ser-Ala-COOH
-
H₂N-Ala-D-Phe -Leu-Ser-Ala-COOH
-
H₂N-Ala-Phe(N-Me )-Leu-Ser-Ala-COOH
-
-
-
Cleavage and Deprotection: Cleave the peptides from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).[18]
-
Purification: Purify the linear peptide precursors by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm their identity by mass spectrometry (MS).
2. Cyclization Reaction
-
Reaction Setup: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at a high dilution (typically 0.1-1 mM) to favor intramolecular cyclization over intermolecular reactions.[18]
-
Coupling Reagents: Add a coupling reagent system. A common and effective choice is DIC/Oxyma.[18]
-
Reaction Monitoring: Monitor the progress of the reaction by LC-MS, observing the disappearance of the linear precursor and the appearance of the cyclic product.
-
Quenching: Once the reaction is complete, quench any remaining active reagents.
3. Purification and Analysis
-
Purification: Purify the cyclic peptide from the reaction mixture using RP-HPLC.
-
Characterization: Confirm the mass of the cyclic product by MS. The conformational impact of the turn-inducer can be analyzed using techniques like NMR spectroscopy to solve the solution structure of the cyclic peptide.[20][21]
Caption: A typical experimental workflow for the synthesis and analysis of cyclic peptides.
Concluding Remarks for the Practicing Scientist
The strategic incorporation of turn-inducing elements is a powerful tool in the design and synthesis of cyclic peptides. The choice of element should be guided by the desired final conformation, synthetic accessibility, and the biological context of the target. Proline and glycine offer simple, natural options, while D-amino acids, N-methylation, and Aib provide more potent conformational control and added benefits such as proteolytic resistance. By systematically evaluating different turn-inducing elements using a standardized experimental approach, researchers can optimize cyclization efficiency and rationally design cyclic peptides with enhanced therapeutic potential. Future advancements in this field will likely involve the development of novel, synthetically accessible turn mimetics that offer even greater control over peptide conformation and function.
References
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Cyclization strategies in peptide derived drug design - PubMed. Available at: [Link]
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Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC. Available at: [Link]
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Conformational analysis of cyclic peptides in solution - PubMed. Available at: [Link]
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Cyclization Strategies in Peptide Derived Drug Design - ResearchGate. Available at: [Link]
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Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Available at: [Link]
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Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J. Available at: [Link]
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P250-biotage-evaluation-on-resin-head-to-tail-cyclization-protocols-peptides-automated-synthesizers.pdf. Available at: [Link]
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Modeling of peptides containing D-amino acids: Implications on cyclization - ResearchGate. Available at: [Link]
- Conformational analysis of cyclolinopeptide A, a cyclic nonapeptide: Nuclear overhauser effect and energy minimization studies.
- THE DESIGN, SYNTHESIS, AND APPLICATION OF A REFINED PHOTO-SWITCHABLE CYCLIC PEPTIDE SCAFFOLD FOR ΒETA- TURN MANIPULATION.
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Peptidomimetics, a synthetic tool of drug discovery - PMC - NIH. Available at: [Link]
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Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed. Available at: [Link]
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Unusual Amino Acids: α-Aminoisobutyric Acid | LifeTein Peptide Blog. Available at: [Link]
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Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Available at: [Link]
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Controls exerted by the Aib residue: Helix formation and helix reversal This article is a US Government work and, as such, is in the public domain in the United States of America - ResearchGate. Available at: [Link]
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Automated Rapid Synthesis of High-Purity Head-to-Tail Cyclic Peptides via a Diaminonicotinic Acid Scaffold | Journal of the American Chemical Society. Available at: [Link]
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Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Publishing. Available at: [Link]
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A synthetic strategy for the preparation of cyclic peptide mimetics based on SET-promoted photocyclization processes - PubMed. Available at: [Link]
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Enhanced protein thermostability by Ala-->Aib replacement - PubMed. Available at: [Link]
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Comparison of cyclization methods and their advantages and... - ResearchGate. Available at: [Link]
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Why do proline and glycine act as destabilizing agents? - Quora. Available at: [Link]
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Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions - RSC Publishing. Available at: [Link]
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Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed. Available at: [Link]
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Sequence Mimetics: Cyclic & Stapled Peptides - PRISM BioLab. Available at: [Link]
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Advancements in Loop Cyclization Approaches for Enhanced Peptide Therapeutics for Targeting Protein–Protein Interactions | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Peptide Cyclization at High Concentration - The Raj Group. Available at: [Link]
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Comparative Analysis of Cyclization Techniques in Stapled Peptides: Structural Insights into Protein–Protein Interactions in a SARS-CoV-2 Spike RBD/hACE2 Model System - MDPI. Available at: [Link]
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Contemporary strategies for peptide macrocyclization. Available at: [Link]
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Switching Between Bicyclic and Linear Peptides — The Sulfhydryl-Specific Linker TPSMB Enables Reversible Cyclization of Peptides - Frontiers. Available at: [Link]
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Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed. Available at: [Link]
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Exploring Sources, Biological Functions, and Potential Applications of the Ubiquitous Marine Cyclic Dipeptide: A Concise Review of Cyclic Glycine-Proline - PMC. Available at: [Link]
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N-Methylation of Peptides: A New Perspective in Medicinal Chemistry - CIPSM. Available at: [Link]
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Toward accurately modeling N-methylated cyclic peptides - RSC Publishing. Available at: [Link]
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Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC. Available at: [Link]
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Time-Reduced N‐Methylation: Exploring a Faster Synthesis Technique | FULIR. Available at: [Link]
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Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - MDPI. Available at: [Link]
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Cyclic glycine-proline - Wikipedia. Available at: [Link]
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Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains | Request PDF - ResearchGate. Available at: [Link]
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validation of synthesis purity by HPLC and NMR
As a Senior Application Scientist, I've witnessed firsthand the rigorous demands of chemical synthesis and drug development. A recurring, critical question at every stage is: "How pure is my compound?" The answer is foundational to the validity of subsequent research, the safety of a potential therapeutic, and compliance with regulatory standards. Two pillars of modern analytical chemistry stand ready to answer this question: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide is designed to move beyond a textbook recitation of techniques. It provides an in-depth comparison from a practical, field-proven perspective, exploring not just the "how" but the critical "why" behind the experimental choices you make. We will dissect the orthogonal strengths of these methods, demonstrating how they can be used independently and, most powerfully, in concert to provide an undeniable, validated assessment of synthesis purity.
The Regulatory Backdrop: ICH Guidelines
Before delving into the techniques, it's crucial to understand the regulatory landscape that governs purity standards, primarily the guidelines from the International Council for Harmonisation (ICH). ICH Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities in new drug substances and products, respectively.[1][2] These guidelines dictate the level of analytical scrutiny required. For instance, an impurity above the "identification threshold" (often around 0.10%) must be structurally characterized.[1][3] This regulatory framework underscores the need for robust, validated analytical methods as described in ICH Q2(R2).[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the undisputed workhorse for purity determination in most pharmaceutical and chemical laboratories.[6][7] Its dominance stems from its high sensitivity, resolving power, and adaptability to high-throughput workflows. The technique provides a relative purity assessment, typically expressed as "area percent."
The Principle: Separation and Relative Quantification
HPLC operates by separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[8][9] In Reversed-Phase HPLC (RP-HPLC), the most common mode for drug molecules, the stationary phase is non-polar (like C18), and the mobile phase is a more polar mixture, often water and an organic solvent like acetonitrile.[7]
Causality in Action: Non-polar compounds have a higher affinity for the non-polar stationary phase and thus move more slowly through the column, resulting in longer retention times. By gradually increasing the organic solvent content of the mobile phase (a gradient elution), compounds are eluted in order of increasing hydrophobicity. A detector, most commonly a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram where each peak represents a separated component.[7][10] The area under each peak is proportional to the concentration of that specific component.
Experimental Protocol: A Step-by-Step Guide to HPLC Purity Analysis
-
Method Development & Optimization :
-
Column Selection : A C18 column is a standard starting point for many small molecules.[11] The choice of column length, diameter, and particle size impacts resolution and analysis time.
-
Mobile Phase Selection : A typical mobile phase consists of water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to improve peak shape) and acetonitrile or methanol.
-
Elution Method : A gradient elution, where the mobile phase composition changes over time, is generally preferred for purity analysis as it can resolve compounds with a wide range of polarities.[7]
-
Detector Wavelength : The UV detector wavelength should be set to a value where the main compound and potential impurities have significant absorbance, often at the λmax of the primary analyte or a lower wavelength like 214 nm to detect peptide bonds.[7]
-
-
Sample Preparation :
-
Accurately weigh a small amount of the sample (typically ~1 mg/mL).
-
Dissolve the sample in a solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Ensure complete dissolution.
-
Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could damage the column.
-
-
Data Acquisition :
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a small, precise volume (e.g., 5-10 µL) of the prepared sample.
-
Run the gradient method and record the chromatogram for a sufficient duration to ensure all late-eluting impurities are detected.
-
-
Data Analysis :
-
Integrate all peaks in the chromatogram, excluding solvent fronts or baseline noise.[7]
-
Calculate the purity by dividing the peak area of the main component by the total area of all integrated peaks and multiplying by 100. This is the "Area % Purity."
-
Data Presentation: qNMR Purity Summary
| Parameter | Description | Typical Value |
| Purity Type | Absolute | Mass % |
| Sensitivity | Lower (impurities ~0.1% detectable) | ~0.1% LOD |
| Throughput | Lower | 30-60 min/sample |
| Sample Consumption | Higher | 5-20 mg |
| Destructive? | No | Sample can be recovered |
| Reference Standard | Certified Internal Standard required | Analyte-specific standard not needed |
Head-to-Head Comparison and The Power of Orthogonality
Neither technique is universally superior; their strengths are complementary. The choice depends on the analytical goal. [6]
Quantitative Data Comparison
| Feature | HPLC | qNMR |
| Purity Measurement | Relative (Area %) | Absolute (Mass %) |
| Principle | Chromatographic Separation | Proportionality of Nuclei to Signal |
| Sensitivity | Very High (ppb-level) | Moderate (~0.1% limit) |
| Precision | Excellent | Very High (with careful prep) |
| Throughput | High | Low |
| Structural Info | None (retention time only) | Rich structural detail |
| Reference Standard | Analyte-specific standards needed for impurity ID & quantification | Requires one certified internal standard for absolute purity |
| Sample State | Destructive | Non-destructive |
The Orthogonal Approach: A Self-Validating System
In analytical chemistry, "orthogonal" methods are techniques that measure the same property (purity) using fundamentally different physical principles. [11]Using both HPLC and qNMR creates a powerful, self-validating system that provides the highest confidence in your material's quality. [12] A Common Scenario:
-
Initial Screen by HPLC : An HPLC analysis of a newly synthesized batch shows a purity of 99.5% by area, with one unknown impurity at 0.3% and several others below 0.1%.
-
Absolute Purity by qNMR : A qNMR analysis is then performed. It determines the absolute purity of the main compound to be 99.1% by mass. This value is often considered more accurate as it is not affected by differences in the UV response of impurities, which is a key limitation of HPLC area % purity.
-
Impurity Identification : The presence of the 0.3% impurity is confirmed by small signals in the NMR spectrum. Because this is above the ICH identification threshold, further investigation is needed. Techniques like LC-MS (coupling HPLC with Mass Spectrometry) or 2D-NMR experiments can be used to elucidate the structure of this impurity.
This combined approach validates the purity value from two different angles and provides the structural information needed to meet regulatory requirements.
Conclusion
The validation of synthesis purity is not a one-size-fits-all process. HPLC and NMR are not competitors but rather powerful partners in the analytical workflow.
-
HPLC is the rapid, highly sensitive tool ideal for routine quality control, providing excellent relative purity data and impurity profiles. [6][9]* qNMR is the definitive, primary method that delivers absolute purity, confirms chemical identity, and helps structurally characterize unknown impurities without needing specific reference standards for them. [13][14] As a Senior Application Scientist, my recommendation is unequivocal: for foundational research, reference standard certification, and any material destined for clinical or commercial use, an orthogonal approach is the gold standard. Employing both HPLC and qNMR provides a comprehensive, cross-validated, and scientifically unimpeachable assessment of your compound's purity, ensuring data integrity and regulatory compliance.
References
-
Jang, M., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
Bradley, C. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]
-
Scribd. (n.d.). FDA Guidelines for Analytical Method Validation. Available at: [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. Available at: [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
Simga, Inc. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Available at: [Link]
-
Wiley Analytical Science. (2025). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. National Institutes of Health. Available at: [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available at: [Link]
-
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available at: [Link]
-
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development. Available at: [Link]
-
SPECIFIC POLYMERS. (2024). HPLC, a modular technique that complements NMR. Available at: [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC. Available at: [Link]
-
AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3. Available at: [Link]
-
International Council for Harmonisation. (2006). Impurities in new drug substances Q3A(R2). Available at: [Link]
-
Toman, B., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. Available at: [Link]
-
GenicBio. (2026). HPLC Purity Testing Explained: What Researchers Need to Know. Available at: [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Available at: [Link]
-
ResearchGate. (2023). Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Available at: [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]
-
PatSnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]
-
Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available at: [Link]
-
World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION. Available at: [Link]
-
Lab Manager. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]
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Safety Operating Guide
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid proper disposal procedures
Topic:
Executive Summary: Immediate Action Plan
3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (CAS: 1379811-81-0) is a strained, functionalized amino acid building block.[1] While generally stable under storage conditions (-20°C), its oxetane ring possesses significant ring-strain energy (~106 kJ/mol), making it susceptible to exothermic ring-opening polymerization or decomposition upon contact with strong acids or Lewis acids .
Disposal Classification: Hazardous Organic Solid Waste (Non-Halogenated) . Critical Constraint: DO NOT mix with acidic waste streams (e.g., waste HCl, H₂SO₄) or strong oxidizers. Primary Disposal Method: High-temperature incineration via a licensed hazardous waste vendor.
Chemical Profile & Hazard Identification
Understanding the molecular architecture is prerequisite to safe disposal. This compound features three distinct functional moieties that dictate its handling:
| Feature | Moiety | Risk Implication |
| Core Scaffold | Oxetane Ring | High Strain Energy. Susceptible to acid-catalyzed ring opening. Potential for exothermic runaway if mixed with strong acids in a closed waste container. |
| Protecting Group | Cbz (Carboxybenzyl) | Adds organic bulk and flammability. Classifies the waste as "High BTU" organic waste suitable for fuel blending/incineration. |
| Functional Group | Carboxylic Acid | Weakly acidic ( |
GHS Classification (Inferred from Analogs):
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[2]
-
H302: Harmful if swallowed.
-
H335: May cause respiratory irritation.[2]
Pre-Disposal Segregation Strategy
The most common accident vector with oxetane derivatives is incompatible mixing . You must segregate this compound from waste streams that could catalyze ring opening.
Compatibility Matrix
| Waste Stream | Compatibility | Action |
| Organic Solvents (Non-Halogenated) | ✅ Compatible | Can be co-packed if dissolved (e.g., MeOH, DMSO). |
| Organic Solvents (Halogenated) | ⚠️ Conditional | Compatible, but usually segregated for cost/environmental reasons. |
| Aqueous Acidic Waste | ❌ DANGER | DO NOT MIX. Acid catalyzes exothermic ring opening. |
| Strong Oxidizers | ❌ DANGER | Risk of fire/explosion. |
| Silica Gel / TLC Plates | ✅ Compatible | Solid waste co-packing is acceptable. |
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired/Surplus)
Use this protocol for pure powder or crystals.
-
PPE Requirement: Nitrile gloves, safety goggles, lab coat. Use a fume hood to avoid inhalation of dust.
-
Primary Containment: Keep the substance in its original glass/plastic vial if possible. Ensure the cap is tight.
-
Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Ziploc type).
-
Labeling: Apply a hazardous waste tag.
-
Transfer: Move to the Solid Hazardous Waste Drum (typically blue or black open-top drums).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this protocol if the compound is dissolved in solvent (e.g., DCM, DMF, Methanol).
-
Quenching (If Reactive Reagents Present): If the mixture contains residual reactive reagents (e.g., thionyl chloride, strong bases), quench them first according to their specific protocols.
-
Caution: Ensure the quenching process (often acidic) does not generate excessive heat that could degrade the oxetane. Neutralize to pH 6–8 immediately after quenching.
-
-
Solvent Segregation: Determine the primary solvent.
-
Halogenated (DCM, Chloroform): Pour into "Halogenated Organic Waste" carboy.
-
Non-Halogenated (MeOH, Ethyl Acetate): Pour into "Non-Halogenated Organic Waste" carboy.
-
-
pH Check: Before closing the waste container, verify the waste stream is Neutral or slightly Basic .
-
Why? An acidic waste carboy sitting for weeks can slowly degrade oxetanes, building pressure.
-
Scenario C: Contaminated Debris
Gloves, weighing boats, paper towels.
-
Bagging: Collect all solid debris in a clear, 6-mil polyethylene hazardous waste bag.
-
Sealing: Twist and tape the bag neck (gooseneck seal).
-
Disposal: Place in the Solid Hazardous Waste bin for incineration.
Visual Decision Workflow
The following diagram illustrates the logical flow for disposing of 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid to ensure safety and regulatory compliance.
Figure 1: Decision tree for the safe segregation and disposal of oxetane-containing chemical waste.
Emergency Procedures (Spill Response)
In the event of a benchtop spill:
-
Evacuate & Ventilate: Clear the immediate area. Oxetane derivatives can be respiratory irritants.[2][6]
-
PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator if dust is airborne.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water, not acid ) to prevent dust dispersion. Scoop into a waste bag.
-
Liquid Spill: Absorb with vermiculite or spill pads. Do not use acid-neutralizing absorbents (often pink/red powders) as they may trigger a reaction. Use universal (grey) absorbents.
-
-
Surface Decontamination: Wipe the area with mild soap and water. Avoid bleach or strong acids.
References
-
PubChem. (n.d.). 3-(Benzyloxy)oxetane-3-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]
- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding on oxetane stability and ring strain).
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved January 29, 2026, from [Link]
Sources
A Senior Application Scientist's Guide to Handling 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid: Essential Safety Protocols and Operational Planning
This guide provides comprehensive safety and handling protocols for 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid (Cbz-Ox-COOH). As a specialized amino acid derivative, its unique structure—incorporating a strained oxetane ring, a carboxylic acid, and a benzyloxycarbonyl (Cbz) protecting group—necessitates a nuanced, risk-based approach to laboratory safety. This document moves beyond mere compliance, offering field-proven insights to ensure the integrity of your research and the safety of all personnel.
Hazard Identification: A Triad of Chemical Reactivity
A thorough risk assessment begins with deconstructing the molecule to understand the potential hazards associated with its constituent functional groups. The primary risks are not from acute toxicity but from irritation and unknown long-term effects, demanding cautious handling.
-
The Oxetane Ring: This four-membered heterocyclic ether is characterized by significant ring strain. While valuable for its role as a synthetic building block, the strained ring can be susceptible to opening under strongly acidic or basic conditions, which may not be a primary handling concern but is critical for experimental design and waste neutralization.[1] General procedures for handling oxetanes recommend working in a well-ventilated fume hood with appropriate PPE.[2]
-
The Carboxylic Acid Group: Carboxylic acids, while often weak, can be corrosive or irritating to the skin, eyes, and respiratory tract.[3] Safety Data Sheets (SDS) for similar compounds, such as Oxetane-3-carboxylic acid, consistently list warnings for skin and eye irritation.[4] Handling procedures must mitigate the risk of contact with the solid compound (as dust) and its solutions.
-
The Benzyloxycarbonyl (Cbz) Group: The Cbz group is a stable and common amine protecting group.[5][6] While the group itself is not acutely hazardous, the overall molecule's safety profile is influenced by its presence. An SDS for the structurally related compound 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid indicates it is harmful if swallowed and causes skin and serious eye irritation.[7] Therefore, it is prudent to treat Cbz-Ox-COOH with similar caution.
Based on data from analogous compounds, the primary hazards are summarized as follows:
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a static checklist but a dynamic process tailored to the specific experimental task. The following table outlines the minimum required PPE for common laboratory operations involving Cbz-Ox-COOH.
| Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat | Recommended if weighing large quantities outside of a ventilated enclosure.[9] |
| Preparing Solutions | Chemical Fume Hood | Chemical Safety Goggles and Face Shield | Nitrile Gloves (Double-gloving recommended) | Flame-Resistant Lab Coat | Not typically required if performed in a fume hood. |
| Running Reaction | Chemical Fume Hood | Chemical Safety Goggles and Face Shield | Nitrile Gloves. Consider Silver Shield undergloves for extended operations.[10] | Flame-Resistant Lab Coat | Not typically required if performed in a fume hood. |
| Handling Waste | Chemical Fume Hood | Chemical Safety Goggles and Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Flame-Resistant Lab Coat | Not typically required if performed in a fume hood. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling Cbz-Ox-COOH.
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling extends beyond wearing the correct PPE. It encompasses the entire workflow, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation: Before handling the chemical, ensure the work area within the chemical fume hood is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]
-
Donning PPE: Put on all required PPE as determined by your task assessment (see table and workflow diagram). For skin protection, wear appropriate protective gloves and clothing to prevent exposure.[4][9]
-
Weighing: If weighing the solid, perform this task in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.[9] Use anti-static weigh paper or boats.
-
Dissolution/Reaction: Add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling. All manipulations should be performed within the fume hood.[2]
-
Post-Handling: After completing the task, decontaminate any surfaces that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[11]
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material using a dustpan and brush, avoiding dust generation.[9]
-
Place the material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Minor Spill (Liquid/Solution):
-
Alert personnel in the immediate area.
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Waste Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12]
-
Solid Waste: Collect unused Cbz-Ox-COOH and any contaminated disposable materials (e.g., weigh paper, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing Cbz-Ox-COOH in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. Carboxylic acids should generally not be stored with bases.[3]
-
Container Disposal: Dispose of the contents and the container at a hazardous or special waste collection point.[13]
By integrating this comprehensive safety framework into your daily laboratory operations, you can effectively mitigate the risks associated with handling 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic acid, fostering a secure and productive research environment.
References
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
Quicktest. Safety equipment, PPE, for handling acids. [Link]
-
National Institutes of Health (NIH), PubChem. Benzyloxycarbonylglycine. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
University of Washington Environmental Health & Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Organic Syntheses. trimethylene oxide. [Link]
-
Thieme. Oxetanes and Oxetan-3-ones. [Link]
- Google Patents. CN102212044A - Synthesis method for oxetane compounds.
-
ResearchGate. Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
ResearchGate. A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
MilliporeSigma. 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid. [Link]
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- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. 3-{[(benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid | 1262406-85-8 [sigmaaldrich.com]
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- 9. fishersci.com [fishersci.com]
- 10. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
